Product packaging for 6-Bromoisoquinolin-5-amine(Cat. No.:CAS No. 850198-02-6)

6-Bromoisoquinolin-5-amine

Cat. No.: B1603160
CAS No.: 850198-02-6
M. Wt: 223.07 g/mol
InChI Key: TZHVTCQPCFBQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromoisoquinolin-5-amine (CAS 850198-02-6) is a brominated isoquinoline derivative with the molecular formula C 9 H 7 BrN 2 and a molecular weight of 223.07 g/mol . This compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research. It is particularly valuable in the discovery of novel Bromodomain-containing Protein 4 (BRD4) inhibitors . In a 2024 drug repositioning study, this compound was identified as a promising small-molecule binder of BRD4, a protein that is a critical therapeutic target for various cancers, including acute myeloid leukemia and multiple myeloma . The compound demonstrated high affinity and selectivity for BRD4 in biophysical and biochemical assays, making it a valuable chemical tool for investigating BRD4 function and developing new anticancer agents . This product is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle it with appropriate precautions, as it may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B1603160 6-Bromoisoquinolin-5-amine CAS No. 850198-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromoisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHVTCQPCFBQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626866
Record name 6-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850198-02-6
Record name 6-Bromoisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromoisoquinolin-5-amine (CAS 850198-02-6): A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromoisoquinolin-5-amine is a strategically important heterocyclic building block in the field of medicinal chemistry. Its unique arrangement of a reactive bromine atom and a nucleophilic amine group on the isoquinoline scaffold makes it a versatile precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors for oncology. We will delve into detailed experimental protocols, mechanistic considerations, and safety protocols, offering researchers and drug development professionals the practical insights needed to effectively utilize this valuable intermediate.

Chapter 1: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for specific hydrogen bonding interactions with biological targets. The introduction of bromine at the C6 position and an amine at the C5 position in this compound creates two orthogonal reaction handles. This allows for sequential, controlled modifications, a highly desirable feature in the construction of molecular libraries for drug screening. The bromine atom is perfectly positioned for transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used in cyclization reactions.

Chapter 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis.

Physicochemical Properties

The key properties of this compound are summarized below. These values are critical for determining appropriate solvents for reactions and purification, as well as for calculating reaction stoichiometry.

PropertyValueSource
CAS Number 850198-02-6N/A
Molecular Formula C₉H₇BrN₂N/A
Molecular Weight 223.07 g/mol N/A
Appearance Light yellow to brown crystalline powderN/A
Melting Point 135 - 140 °CN/A
Boiling Point 367.6±22.0 °C (Predicted)N/A
Solubility Soluble in DMSO, Methanol, Dichloromethane. Sparingly soluble in water.N/A
Spectroscopic Characterization

Spectroscopic analysis confirms the identity and purity of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include distinct doublets for the aromatic protons on the isoquinoline core, with coupling constants characteristic of their ortho, meta, or para relationships. The protons of the amino group will typically appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C6) will be significantly shifted downfield.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Chapter 3: Synthesis and Purification

The reliable synthesis of this compound is crucial for its use in multi-step drug development campaigns. A common and effective route starts from isoquinolin-5-amine.

Synthetic Pathway Overview

The most direct approach involves the electrophilic bromination of isoquinolin-5-amine. The amino group at C5 is an activating group, directing the incoming electrophile. However, direct bromination can sometimes lead to multiple products. A more controlled method involves using a milder brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.

G cluster_0 Synthetic Pathway A Isoquinolin-5-amine (Starting Material) B This compound (Product) A->B Electrophilic Aromatic Substitution Reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature

Caption: Regioselective bromination of isoquinolin-5-amine.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful execution relies on careful control of stoichiometry and reaction conditions to minimize side-product formation.

Materials:

  • Isoquinolin-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoquinolin-5-amine (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.

    • Causality Insight: Portion-wise addition at low temperature is critical to control the exothermicity of the reaction and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to neutralize any acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound.

Chapter 4: Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a modular approach to building complex molecules.

G cluster_1 Key Reactivity Sites cluster_N C5-Amine Reactions cluster_Br C6-Bromo Reactions Core This compound Acylation Acylation / Sulfonylation (e.g., with Acyl Chlorides) Core->Acylation Alkylation Alkylation (e.g., with Alkyl Halides) Core->Alkylation Suzuki Suzuki Coupling (with Boronic Acids/Esters) Core->Suzuki Buchwald Buchwald-Hartwig Amination (with Amines) Core->Buchwald Sonogashira Sonogashira Coupling (with Alkynes) Core->Sonogashira

Caption: Orthogonal reactivity of this compound.

Reactions at the C6-Bromo Position: Cross-Coupling

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Protocol Example: Suzuki-Miyaura Coupling This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.

  • Setup: To a reaction vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

    • Trustworthiness Note: Degassing the solvent (e.g., by bubbling argon through it) is essential to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase.

  • Purification: Purify the residue by silica gel chromatography.

Reactions at the C5-Amino Position

The primary amine is a versatile nucleophile.

Protocol Example: Acylation This reaction is commonly used to introduce amide functionalities, which are prevalent in drug molecules.

  • Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench with water and perform a standard aqueous work-up.

  • Purification: Purify by chromatography or recrystallization.

Chapter 5: Applications in Drug Discovery - A Kinase Inhibitor Case Study

This compound has been identified as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer.

Derivative ClassBiological Target(s)Therapeutic Area
Pyrazolyl-isoquinolines Tyrosine Kinases (e.g., c-Met, VEGFR)Oncology
Aminopyrimidine-isoquinolines Serine/Threonine Kinases (e.g., CDK, Aurora)Oncology
Fused Heterocyclic Systems PI3K, mTOROncology, Immunology

The general strategy involves using the C6-bromo position to introduce a larger, often aromatic, substituent via Suzuki coupling that interacts with the hinge region of the kinase active site. The C5-amine is then functionalized to interact with the solvent-exposed region, providing opportunities to fine-tune potency and pharmacokinetic properties.

Chapter 6: Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety.

Hazard CategoryGHS PictogramStatement
Acute Toxicity, Oral GHS07 (Exclamation Mark)H302: Harmful if swallowed.
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.
Specific Target Organ Toxicity GHS07 (Exclamation Mark)H335: May cause respiratory irritation.

Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Chapter 7: Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and flexible platform for the synthesis of complex molecular architectures. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of strategically functionalized scaffolds like this compound is set to increase. Future research will likely explore its use in developing new classes of therapeutics and in the synthesis of functional materials.

physical properties of 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromoisoquinolin-5-amine

Abstract

This compound (CAS No. 850198-02-6) is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its unique arrangement of a bromine atom and an amino group on the isoquinoline scaffold makes it a versatile intermediate for creating complex molecular architectures.[1] Notably, it has gained prominence as a key precursor in the development of potent inhibitors for Bromodomain-containing Protein 4 (BRD4), a critical therapeutic target in various cancers.[1] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its molecular profile, predicted spectroscopic signatures, a plausible synthetic workflow, and essential safety protocols. The insights herein are synthesized from available data on the target molecule and closely related analogues to provide a robust predictive framework for laboratory applications.

Core Molecular Profile

This compound is a substituted aromatic heterocycle. The isoquinoline core provides a rigid scaffold, while the bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the amine group at the 5-position offers a site for amidation, alkylation, or diazotization reactions. This dual functionality is highly valuable in constructing diverse chemical libraries for drug discovery.

G CPD This compound FG_Aromatic Isoquinoline Core CPD->FG_Aromatic FG_Amine Primary Amine (-NH2) CPD->FG_Amine FG_Bromo Bromo Substituent (-Br) CPD->FG_Bromo MS Mass Spectrometry CPD->MS Odd M+ (Nitrogen Rule) m/z ≈ 223/225 NMR NMR Spectroscopy FG_Aromatic->NMR Ar-H signals ~7.0-9.0 ppm IR IR Spectroscopy FG_Aromatic->IR C=C stretch: 1600-1400 cm⁻¹ C-H stretch: >3000 cm⁻¹ FG_Amine->NMR Broad -NH2 singlet (solvent dependent) FG_Amine->IR N-H stretch (2 bands): 3400-3250 cm⁻¹ N-H bend: 1650-1580 cm⁻¹ FG_Bromo->NMR Inductive effect on adjacent protons FG_Bromo->MS Isotopic pattern (M, M+2) due to ⁷⁹Br/⁸¹Br A 6-Bromoisoquinoline R1 HNO₃ / H₂SO₄ (Nitration) A->R1 B 6-Bromo-5-nitroisoquinoline R2 Fe / HCl or SnCl₂ / HCl or H₂, Pd/C (Reduction) B->R2 C This compound R1->B R2->C

References

An In-depth Technical Guide to 6-Bromoisoquinolin-5-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Bromoisoquinolin-5-amine, a pivotal heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into its fundamental properties, synthesis, and critical applications, with a focus on its emerging role in targeted therapeutics.

Introduction: The Strategic Importance of this compound

This compound is a substituted isoquinoline that has garnered significant interest in the scientific community. Its unique arrangement of a bromine atom and an amino group on the isoquinoline scaffold makes it a highly versatile and valuable building block in synthetic and medicinal chemistry.[1][2] The strategic placement of these functional groups allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures.

Recently, this compound has been identified as a crucial intermediate in the development of potent and selective inhibitors for Bromodomain-containing Protein 4 (BRD4).[3] BRD4 is a key epigenetic reader protein and a high-priority therapeutic target in various malignancies, including acute myeloid leukemia and multiple myeloma.[3] The ability to serve as a foundational scaffold for such inhibitors underscores its importance in the ongoing quest for novel anticancer agents.

Core Properties and Molecular Structure

A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrN₂[3][4]
Molecular Weight 223.07 g/mol [3][4]
CAS Number 850198-02-6[3][4]
IUPAC Name This compound[3]
Synonyms 5-amino-6-bromoisoquinoline[4]
Molecular Structure Diagram

The structural arrangement of this compound is depicted below, highlighting the isoquinoline core with amine and bromine substituents at the C5 and C6 positions, respectively.

Caption: 2D structure of this compound.

Synthetic Pathways and Rationale

Proposed Synthetic Workflow

G cluster_0 Synthetic Pathway for this compound Start Substituted Phenylacetonitrile Cyclization Bischler-Napieralski or Pictet-Spengler Cyclization Start->Cyclization Formamide, POCl₃ IsoquinolineCore Isoquinoline Derivative (e.g., 6-Nitroisoquinoline) Cyclization->IsoquinolineCore Bromination Electrophilic Bromination (e.g., NBS) IsoquinolineCore->Bromination N-Bromosuccinimide, H₂SO₄ BromoNitro 6-Bromo-5-nitroisoquinoline Bromination->BromoNitro Reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) BromoNitro->Reduction Fe/NH₄Cl FinalProduct This compound Reduction->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Causality and Experimental Choices:

  • Cyclization: The choice of a Bischler-Napieralski or Pictet-Spengler type reaction is standard for forming the isoquinoline ring system from appropriate precursors.[5] These methods are robust and well-documented.

  • Nitration/Bromination Sequence: Introducing a nitro group first can direct the subsequent bromination. However, direct bromination of the isoquinoline nucleus, often requiring strong acidic conditions, is also a viable route.[5][6] Using a reagent like N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.[6]

  • Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation.[5] Reagents like tin(II) chloride (SnCl₂), iron in ammonium chloride (Fe/NH₄Cl), or catalytic hydrogenation (H₂/Pd-C) are standard, chosen based on substrate tolerance and reaction scale.[7]

Applications in Drug Discovery and Organic Synthesis

The primary value of this compound lies in its utility as a versatile intermediate. The amine and bromide moieties serve as orthogonal reactive handles for building molecular complexity.

Role as a Scaffold for BRD4 Inhibitors

As previously mentioned, this compound is a key building block for developing BRD4 inhibitors.[3] The amine group can be acylated or used in coupling reactions to build upon the core structure, while the bromine atom allows for the introduction of diverse aryl or alkyl groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This modularity is highly attractive in a drug discovery context, allowing for the systematic exploration of the structure-activity relationship (SAR).

Versatility in Cross-Coupling Reactions

The presence of the C-Br bond is particularly advantageous for modern synthetic chemistry. It provides a reactive site for introducing new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of pharmaceutical manufacturing.

G cluster_1 Utility in Synthetic Diversification Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd Catalyst, Base, Amine Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Pd/Cu Catalysts, Base Product1 Aryl-Substituted Isoquinolinamine Suzuki->Product1 Product2 Di-amino Isoquinoline Derivative Buchwald->Product2 Product3 Alkynyl-Substituted Isoquinolinamine Sonogashira->Product3

Caption: Diversification of the this compound scaffold.

Experimental Protocols and Safety

This section provides a representative experimental protocol for a common synthetic transformation using this compound and outlines essential safety and handling procedures.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

Objective: To synthesize a 6-aryl-isoquinolin-5-amine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Inert Atmosphere: To a flame-dried reaction flask, add this compound, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-isoquinolin-5-amine.

Safety and Handling

As a brominated aromatic amine, this compound requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Exposure Routes: The compound is harmful if swallowed, inhaled, or in contact with skin. It may cause skin, eye, and respiratory irritation.[3]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

This compound stands out as a high-value chemical intermediate with significant applications in contemporary drug discovery and organic synthesis. Its well-defined reactive sites enable a modular approach to the synthesis of complex molecules, most notably as a scaffold for targeted therapeutics like BRD4 inhibitors. A thorough understanding of its properties, synthetic accessibility, and handling requirements is essential for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals.

References

A Technical Guide to the Solubility of 6-Bromoisoquinolin-5-amine in Organic Solvents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromoisoquinolin-5-amine, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for its predicted solubility profile based on structural analysis and offers detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility to facilitate its use in synthesis, purification, formulation, and biological screening.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a substituted aromatic heterocycle of significant interest in the synthesis of novel therapeutic agents. Its structure, featuring a brominated isoquinoline core with an amino substituent, presents a versatile scaffold for generating diverse chemical libraries. The bromine atom provides a handle for cross-coupling reactions, while the amino group can be functionalized in various ways.

The solubility of a compound is a critical physicochemical property that dictates its utility throughout the drug discovery and development pipeline.[1][2] Poor solubility can hinder synthetic workups, complicate purification, and lead to unreliable results in biological assays. In later stages, low aqueous solubility often correlates with poor absorption and bioavailability, dooming a promising drug candidate. Therefore, a comprehensive understanding of the solubility of this compound in various organic solvents is paramount for its effective application.

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure. It will then provide detailed, step-by-step protocols for the experimental determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 850198-02-6[3][4][5]
Molecular Formula C₉H₇BrN₂[3]
Molecular Weight 223.07 g/mol [5]
Appearance Crystalline solid
Melting Point 155-160 °C

Theoretical Background and Predicted Solubility Profile

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like."[6] The overall polarity of the molecule, arising from the interplay of its functional groups, will determine its affinity for solvents of varying polarities.

The isoquinoline core is a bicyclic aromatic system containing a nitrogen atom, which imparts some polarity. The amino group (-NH₂) is a polar functional group capable of acting as a hydrogen bond donor and acceptor. Conversely, the bromine atom and the aromatic rings contribute to the molecule's lipophilicity.

Based on this structure, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino group suggests that this compound should be capable of hydrogen bonding with protic solvents. A supplier datasheet notes "moderate solubility in ethanol and methanol," which aligns with this prediction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the polar this compound. A related compound, 5-Bromoisoquinolin-1-amine, is described as having moderate solubility in polar organic solvents.[6] Therefore, good solubility is anticipated in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the amino group and the nitrogen in the isoquinoline ring is likely to result in poor solubility in nonpolar solvents.

The predicted solubility of this compound in a range of common organic solvents is summarized in Table 2. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Solvent ClassSolventPredicted Solubility
Polar Protic MethanolModerate to High
EthanolModerate
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
N,N-Dimethylformamide (DMF)High
Acetonitrile (ACN)Moderate
Tetrahydrofuran (THF)Moderate to Low
Dichloromethane (DCM)Moderate to Low
Nonpolar TolueneLow to Insoluble
HexaneInsoluble

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the dissolution process has reached a steady state.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Analytical Quantification: HPLC and NMR Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.[10][11][12]

Objective: To accurately measure the concentration of this compound in the saturated solvent.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered supernatant from the shake-flask experiment into the HPLC system.

  • Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

4.2.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy offers a rapid and accurate alternative to HPLC for solubility determination, especially when a suitable internal standard is used.[13][14][15][16]

Objective: To quantify the concentration of this compound in a saturated solution using an internal standard.

Methodology:

  • Internal Standard Selection: Choose an internal standard that is soluble in the solvent of interest, has a simple ¹H NMR spectrum with peaks that do not overlap with those of this compound, and is chemically inert.

  • Sample Preparation: Prepare a stock solution of the internal standard in the chosen deuterated solvent. Add a known amount of this stock solution to the filtered supernatant from the shake-flask experiment.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Integration and Calculation: Integrate the area of a well-resolved peak of this compound and a peak from the internal standard. The concentration of this compound can be calculated using the following equation:

    Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * Concentration_IS

    where:

    • Area_analyte and Area_IS are the integrated peak areas of the analyte and internal standard, respectively.

    • N_protons_analyte and N_protons_IS are the number of protons giving rise to the integrated signals.

    • Concentration_IS is the known concentration of the internal standard.

Visualizing the Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.

Solubility_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Determination cluster_Analysis Quantitative Analysis cluster_Results Data Interpretation Start Start: Obtain Pure Compound Select_Solvents Select Range of Organic Solvents Start->Select_Solvents Shake_Flask Shake-Flask Method: Add excess compound to solvent Select_Solvents->Shake_Flask Equilibrate Equilibrate (24-48h) Constant Temperature & Agitation Shake_Flask->Equilibrate Separate Phase Separation: Centrifuge or Settle Equilibrate->Separate Filter Filter Supernatant (0.22 µm) Separate->Filter Analyze Analyze Saturated Solution Filter->Analyze HPLC HPLC Method Analyze->HPLC Option 1 NMR NMR Method Analyze->NMR Option 2 Calculate Calculate Solubility (mg/mL or mol/L) HPLC->Calculate NMR->Calculate Tabulate Tabulate Quantitative Data Calculate->Tabulate End End: Comprehensive Solubility Profile Tabulate->End

Caption: A logical workflow for the comprehensive assessment of a compound's solubility profile.

Conclusion

While publicly available quantitative solubility data for this compound is limited, its molecular structure suggests moderate to high solubility in polar organic solvents and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for obtaining this critical data. A systematic approach, as outlined in the workflow diagram, will ensure the generation of high-quality, reproducible solubility profiles essential for the successful application of this compound in research and development.

References

6-Bromoisoquinolin-5-amine safety data sheet and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 6-Bromoisoquinolin-5-amine

This guide provides a detailed technical framework for the safe handling, storage, and disposal of this compound (CAS 850198-02-6). It is intended for researchers, scientists, and drug development professionals who may utilize this compound in laboratory and preclinical settings.

Provisional Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related compounds, this compound should be treated as a hazardous substance. The primary risks are associated with acute toxicity, irritation to the skin, eyes, and respiratory system, and potential long-term health effects.

Postulated GHS Classification

A conservative, precautionary GHS classification for this compound is proposed below, based on data from analogous structures[2][3][4].

Hazard ClassHazard CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedSkull and Crossbones
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinSkull and Crossbones
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaledSkull and Crossbones
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationExclamation Mark
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritationExclamation Mark
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationExclamation Mark
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effectsEnvironment

This table represents a synthesized and precautionary classification. The actual classification may vary and should be determined by empirical testing.

Toxicological Profile Summary

While specific toxicological data for this compound is lacking, related compounds exhibit mechanisms for concern. The amino and bromo functionalities on an aromatic scaffold suggest the potential for skin and respiratory sensitization. Entry into the bloodstream, whether through ingestion, inhalation, or absorption through compromised skin, could lead to systemic effects[2]. Long-term exposure to similar compounds has not been fully investigated, warranting a cautious approach to minimize all routes of exposure[2][5].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls should be the primary method of protection, supplemented by appropriate PPE.

Engineering Controls

All manipulations of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[6][7]. The workspace should be equipped with an accessible safety shower and eyewash station[6].

Personal Protective Equipment (PPE)

The selection of PPE is paramount to preventing direct contact. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionStandard/SpecificationCausality
Eyes/Face Safety goggles with side-shields and a face shieldEN 166 (EU) or ANSI Z87.1 (US)Protects against splashes and airborne particles causing serious eye irritation[3][8].
Hands Chemical-resistant nitrile or neoprene glovesEN 374Prevents skin contact, which can cause irritation and toxic absorption[8]. Double-gloving is recommended for extended handling.
Body Flame-retardant laboratory coat-Protects underlying clothing and skin from splashes and contamination[8].
Respiratory NIOSH/MSHA-approved respirator with appropriate cartridgesEN 149 or equivalentRequired when engineering controls are insufficient or when handling generates significant dust, to prevent respiratory irritation and toxic inhalation[3][8][9].
Feet Closed-toe, chemical-resistant shoes-Protects feet from spills[8].
PPE Workflow Diagram

The following workflow illustrates the mandatory sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (outer if double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict protocols is essential to minimize exposure during routine laboratory operations.

Handling Protocol
  • Preparation: Before handling, thoroughly review this guide and any available institutional chemical safety protocols. Ensure the chemical fume hood is operational and the work area is clear of clutter.

  • Weighing: Weigh the solid compound within the fume hood. Use a dedicated spatula and weighing paper. Tare the balance with the receiving vessel before adding the compound to avoid contamination of the balance.

  • Transfer: To prevent dust generation, handle the solid gently. If transferring to a flask with solvent, add the solvent slowly to the solid to minimize aerosolization.

  • General Conduct: When handling, do not eat, drink, or smoke[2][3]. Avoid all personal contact, including inhalation[2]. Keep containers securely sealed when not in use[2].

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[2][10]. Decontaminate all surfaces and equipment.

Storage Conditions

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Container: Keep the compound in its original, tightly sealed container[7][9][10].

  • Location: Store in a dry, cool, and well-ventilated place, preferably in a locked cabinet designated for toxic chemicals[7][9].

  • Incompatibilities: Store away from strong oxidizing agents and strong acids[10][11].

  • Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) may be advisable, though room temperature storage is generally cited[12].

Emergency Procedures

A clear, pre-defined emergency plan is mandatory for any laboratory handling this compound.

Exposure Response
  • Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with copious amounts of running water and soap for at least 15 minutes[2][6]. Seek immediate medical attention[13].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][3]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[6].

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing[3][7]. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention[2][14].

  • Ingestion: Do NOT induce vomiting[2][7]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[2][7].

Spill Management
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from entering drains or waterways[2].

  • Clean-up: For a small dry spill, carefully sweep or scoop up the material using non-sparking tools, avoiding dust generation[7][10]. Place into a suitable, labeled container for hazardous waste disposal[2]. For a liquid spill, cover with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite)[2].

  • Decontaminate: Clean the spill area thoroughly.

Firefighting Measures
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[7][10][15].

  • Specific Hazards: The compound is not considered a significant fire risk, but containers may burn[2]. Thermal decomposition can produce toxic and irritating fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide[5][11][14].

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[7][10][14].

Emergency Response Workflow

Emergency_Workflow start Incident Occurs (Spill or Exposure) is_spill Is it a Spill? start->is_spill is_exposure Is it an Exposure? is_spill->is_exposure No spill_small Small & Contained? is_spill->spill_small Yes exposure_type Exposure Type? is_exposure->exposure_type Yes spill_large Evacuate & Call Emergency Services spill_small->spill_large No spill_cleanup Follow Spill Cleanup Protocol (Section 4.2) spill_small->spill_cleanup Yes seek_medical Seek Immediate Medical Attention spill_cleanup->seek_medical If exposure occurred skin_eye Skin / Eye Contact exposure_type->skin_eye Contact inhalation_ingestion Inhalation / Ingestion exposure_type->inhalation_ingestion Internal first_aid Administer First Aid (Section 4.1) skin_eye->first_aid inhalation_ingestion->first_aid first_aid->seek_medical

Caption: Decision workflow for emergency incidents.

Disposal Considerations

Waste generated from handling this compound must be treated as hazardous.

  • Waste Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[5].

  • Containment: Collect all waste, including contaminated disposables (gloves, wipes, etc.), in a dedicated, properly labeled, and sealed container for halogenated organic waste[2][8].

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all applicable regulations[3][7]. Do not allow the product to enter drains or the environment[7][15].

References

The Emerging Potential of 6-Bromoisoquinolin-5-amine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The strategic introduction of functional groups onto this core structure allows for the fine-tuning of its physicochemical properties and biological activities. This technical guide focuses on the 6-Bromoisoquinolin-5-amine core, a versatile building block with significant potential for the development of novel therapeutic agents. By leveraging the distinct reactivity of the bromo and amine substituents, a multitude of derivatives can be synthesized and explored for a range of biological applications. This document will provide an in-depth analysis of the synthetic strategies, potential biological activities, and key molecular targets of this compound derivatives, drawing upon established research on analogous brominated quinoline and isoquinoline structures.

Introduction: The Strategic Importance of the this compound Scaffold

The isoquinoline ring system is a fundamental component of numerous alkaloids with potent pharmacological properties. The functionalization of this scaffold is a cornerstone of medicinal chemistry, enabling the modulation of activity against various biological targets. The this compound scaffold, in particular, offers two key points of diversification: the bromine atom at the 6-position and the amine group at the 5-position. This dual functionality allows for selective and sequential chemical modifications, making it an ideal starting point for the construction of diverse chemical libraries for biological screening.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The amine group can be readily acylated, alkylated, or used as a nucleophile in various condensation reactions. This inherent reactivity provides a robust platform for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthetic Strategies for Derivatization

The synthetic utility of this compound lies in its amenability to a wide range of chemical transformations. The following diagram illustrates a general workflow for the synthesis of derivatives from this core structure.

G A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Base D Acylation/Sulfonylation (Acyl/Sulfonyl Chlorides) A->D Base E 6-Aryl/Heteroaryl-isoquinolin-5-amine Derivatives B->E F N-Aryl/Heteroaryl-6-bromoisoquinolin-5-amines C->F G N-Acyl/Sulfonyl-6-bromoisoquinolin-5-amines D->G H Further Derivatization of Amine/Coupled Group E->H F->H G->H

Caption: General synthetic routes for the derivatization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 mmol), and potassium carbonate (K2CO3) (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vial with argon or nitrogen gas three times.

  • Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Modification of the C5-Amine Group

The amine group at the C5-position can be readily functionalized through various reactions, including acylation, sulfonylation, and reductive amination.

Experimental Protocol: Acylation of the Amine Group

  • Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride (1.1 mmol) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water (10 mL) and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the product by recrystallization or column chromatography.

Potential Biological Activities and Molecular Targets

While the biological activities of derivatives of this compound are not yet extensively documented, the known activities of structurally related compounds provide a strong rationale for their investigation in several therapeutic areas.

Anticancer Activity

Quinoline and isoquinoline derivatives are well-represented among anticancer agents.[1][2] Research on related brominated quinolines has demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines. For instance, 6-bromo-5-nitroquinoline has shown notable activity against glioblastoma, cervical, and adenocarcinoma cell lines.[1] This suggests that derivatives of this compound could also possess potent anticancer properties.

Potential Molecular Targets:

  • Kinases: The quinoline and isoquinoline scaffolds are core components of many kinase inhibitors.[3] The 4-anilino-quin(az)oline framework, for example, is a well-established motif in the design of both broad-spectrum and selective kinase inhibitors, including the EGFR inhibitor lapatinib.[3] Derivatives of this compound could be designed to target various kinases implicated in cancer progression, such as EGFR, VEGFR, and others in the RAS-RAF-MEK-ERK signaling cascade.[4]

  • Topoisomerases: Some quinoline derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5]

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the transcriptional regulation of oncogenes like MYC.[6][7] Consequently, BRD4 has emerged as a high-priority target for cancer therapy.[7][8] Many small molecule inhibitors of BRD4 feature heterocyclic scaffolds that mimic the acetylated lysine recognized by the bromodomain.[9] The this compound core presents a promising scaffold for the design of novel BRD4 inhibitors.

G A This compound Derivative B BRD4 A->B Inhibition C Binding to Bromodomain B->C D Displacement of BRD4 from Chromatin C->D E Downregulation of Oncogenes (e.g., MYC) D->E F Inhibition of Cancer Cell Proliferation E->F

Caption: Proposed mechanism of action for this compound derivatives as BRD4 inhibitors.

Table 1: Representative IC50 Values of Related Brominated Quinazoline Anticancer Agents

CompoundTarget Cell LineIC50 (µM)
Compound 8a (a 6-bromo-quinazoline-4(3H)-one derivative)MCF-7 (Breast Cancer)15.85 ± 3.32
SW480 (Colon Cancer)17.85 ± 0.92
MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72

Note: Data is for structurally related compounds and serves as a rationale for investigating this compound derivatives.

Rho-Associated Kinase (ROCK) Inhibition

Fragment-based screening has identified 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I, a serine/threonine kinase involved in various cellular processes, including cell adhesion, motility, and contraction.[10] Dysregulation of ROCK signaling is implicated in cardiovascular diseases and cancer. This finding suggests that derivatives of this compound could also be explored as potential ROCK inhibitors.

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

SAR studies on related quinoline and quinazoline derivatives provide valuable insights for the design of novel this compound-based compounds.

  • Substitution at the Bromo Position: The introduction of various aryl and heteroaryl groups at the 6-position via cross-coupling reactions can significantly impact biological activity by influencing factors such as steric bulk, electronic properties, and the potential for additional interactions with the target protein.

  • Modification of the Amine Group: The nature of the substituent on the amine group is crucial. For instance, in a series of 6-bromo quinazoline derivatives, the presence of an aliphatic linker attached to a thiol group at a different position resulted in the most potent anticancer activity. This highlights the importance of exploring a variety of substituents on the amine of the this compound core.

  • Positional Isomerism: The relative positions of the bromo and amino groups on the isoquinoline ring are critical for activity. Studies on bromoisoquinoline-5,8-quinones have shown that a 7-amino substitution leads to greater cytotoxicity compared to a 6-amino analog, emphasizing the importance of the specific substitution pattern.[11]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel, biologically active compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. Based on the established biological activities of structurally related brominated quinolines and isoquinolines, derivatives of this compound are prime candidates for investigation as anticancer agents, kinase inhibitors, and modulators of epigenetic targets such as BRD4.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Comprehensive SAR studies, guided by molecular modeling and a deep understanding of the target biology, will be crucial for the identification and optimization of lead compounds with therapeutic potential.

References

The Emergent Role of Bromoisoquinolines in Modern Cancer Research: Mechanisms, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a well-established pharmacophore, forming the backbone of numerous bioactive alkaloids with a wide spectrum of therapeutic effects, including significant anticancer properties.[1][2] Strategic chemical modification of this core structure is a cornerstone of medicinal chemistry, aimed at enhancing potency and refining selectivity. Among these modifications, halogenation—specifically bromination—has emerged as a powerful strategy for augmenting the cytotoxic potential of isoquinoline derivatives. This guide provides a comprehensive technical overview of the role of bromoisoquinolines in oncology, synthesizing current research to elucidate their mechanisms of action, explore structure-activity relationships (SAR), and present key experimental methodologies for their evaluation. We delve into the molecular pathways these compounds modulate, including DNA damage induction, apoptosis, and critical enzyme inhibition, to provide a field-proven perspective for professionals in drug discovery and development.

Introduction: The Isoquinoline Alkaloid Scaffold and the Significance of Bromination

Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have been used in traditional medicine for their anti-inflammatory, antimicrobial, and analgesic properties.[2][3] In recent decades, their potent anticancer activities have garnered significant scientific interest. These compounds exert their effects through various mechanisms, such as inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1][4] The core molecular functions often involve direct binding to nucleic acids or proteins, inhibition of key enzymes, and epigenetic modulation.[2][3]

The quest for more potent and selective anticancer agents has led to the exploration of synthetic derivatives. The introduction of a bromine atom onto the isoquinoline (or the closely related quinoline) scaffold is a key strategy in this endeavor. Bromination significantly alters the molecule's physicochemical properties, including its lipophilicity, electron distribution, and steric profile. These changes can profoundly enhance its ability to interact with biological targets, leading to improved antiproliferative activity.[5][6] This guide will focus on these synthetically enhanced molecules and their promising role in cancer research.

Core Anticancer Mechanisms of Bromoisoquinolines

Bromoisoquinoline derivatives execute their anticancer effects through a multi-pronged approach, primarily targeting the fundamental processes of cell survival and proliferation. The core mechanisms involve inflicting catastrophic DNA damage, inhibiting essential cellular enzymes, and activating intrinsic cell death pathways.

Bromoisoquinoline_MoA A Bromoisoquinoline Derivatives B DNA Damage Induction (e.g., ssDNA Breaks) A->B C Enzyme Inhibition (e.g., Topoisomerase I) A->C D Induction of Oxidative Stress (ROS Generation) A->D E DNA Damage Response (DDR) Activation B->E triggers C->E contributes to D->B causes F Apoptosis Cascade Activation (Programmed Cell Death) E->F leads to G Cell Cycle Arrest E->G can lead to H Tumor Cell Death F->H G->F can trigger

Caption: High-level overview of the primary anticancer mechanisms of bromoisoquinolines.

DNA Damage and Inhibition of Repair

A primary mechanism of action for several brominated heterocyclic compounds is the induction of DNA damage. For instance, 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ), a related brominated heterocycle, has been shown to cause single-strand DNA breaks (ssDNA breaks) in human colon carcinoma cells.[7] This damage disrupts DNA replication and transcription, ultimately compromising cell viability.[8] The accumulation of irreparable DNA lesions is a potent trigger for apoptosis.[8][9]

Furthermore, some brominated compounds not only cause damage but may also inhibit the cellular machinery responsible for DNA repair.[10] This dual action creates a synergistic effect, overwhelming the cancer cell's ability to cope with genomic stress and pushing it towards cell death.

Potent Induction of Apoptosis

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. Isoquinoline alkaloids are well-documented inducers of apoptosis.[2][3] Brominated derivatives enhance this pro-apoptotic capability. Studies on brominated quinolines have confirmed their ability to induce apoptosis, as evidenced by DNA laddering, a key hallmark of this process.[11]

The apoptotic pathway triggered by DNA damage often involves the activation of sensor proteins like ATM and ATR, which then signal downstream to activate key effector proteins such as p53.[8] p53, the "guardian of the genome," can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like BAX and PUMA.[8]

Apoptosis_Pathway cluster_0 DNA Damage-Induced Apoptosis Pathway A Bromoisoquinoline B DNA Double-Strand Breaks (DSBs) A->B induces C ATM/ATR Kinase Activation B->C detected by D p53 Activation (Tumor Suppressor) C->D phosphorylates E BAX/PUMA Upregulation D->E transcriptionally activates F Mitochondrial Outer Membrane Permeabilization E->F promotes G Cytochrome c Release F->G H Caspase Cascade Activation (Caspase-9, Caspase-3) G->H activates I Apoptosis (Cell Death) H->I executes

Caption: Simplified signaling pathway for DNA damage-induced apoptosis by bromoisoquinolines.

Inhibition of Critical Oncogenic Enzymes: The Case of Topoisomerase I

Topoisomerases are vital enzymes that resolve topological problems in DNA during replication, transcription, and repair.[12] Because cancer cells divide rapidly, they are highly dependent on these enzymes, making them an excellent target for chemotherapy.[][14] The indenoisoquinoline class of compounds, for example, are potent Topoisomerase I (TOP1) inhibitors that function by trapping the TOP1-DNA cleavage complex.[15] This leads to the formation of lethal double-strand breaks when the replication fork collides with this complex, triggering cell death.[15]

Several studies have shown that brominated quinoline derivatives are effective TOP1 inhibitors.[11][16] This inhibitory action prevents the re-ligation of DNA strands, stabilizing the cleavage complex and initiating the cascade of events leading to apoptosis.[15][16]

Structure-Activity Relationship (SAR) of Bromoisoquinolines

The anticancer potency of these compounds is highly dependent on the number and position of the bromine atoms and other substituents on the isoquinoline ring. SAR studies are critical for optimizing lead compounds.

Key SAR Observations:

  • Necessity of Substitution: The parent 8-hydroxyquinoline structure shows minimal anticancer activity, underscoring the importance of ring substitutions to impart cytotoxicity.[5]

  • Impact of Bromination: The introduction of bromine atoms significantly boosts antiproliferative activity. For example, 5,7-dibromo-8-hydroxyquinoline is markedly more potent than its mono-bromo counterpart.[5]

  • Synergistic Effects: The anticancer effect is further enhanced when bromine is combined with other electron-withdrawing groups. The combination of bromo and nitro groups leads to significant activity.[5][11] For instance, 6,8-dibromo-5-nitroquinoline shows remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, while its precursor without the nitro group exhibited no activity.[11]

  • Influence of Other Groups: The presence of hydroxyl or methoxy groups, particularly at the C-8 position, in conjunction with bromine atoms, can result in potent anticancer effects.[11]

Table 1: Comparative Anticancer Activity of Substituted Quinolines

Compound ID R5 R7 R8 Target Cell Line IC50 (µg/mL) Reference
8-Hydroxyquinoline H H OH C6 (Rat Brain Tumor) >50 [5]
7-Bromo-8-hydroxyquinoline H Br OH C6 (Rat Brain Tumor) 25.6 [5]
5,7-Dibromo-8-hydroxyquinoline Br Br OH C6 (Rat Brain Tumor) 12.3 [5]
7-Cyano-8-hydroxyquinoline H CN OH C6 (Rat Brain Tumor) 13.2 [5]
5,7-Dicyano-8-hydroxyquinoline CN CN OH C6 (Rat Brain Tumor) <10 (approx.) [5]

Note: This table is adapted from data on quinolines, which share a core structural motif with isoquinolines and provide valuable insights into the SAR of the bromo-substituted scaffold.

Key Experimental Protocols & Methodologies

Validating the anticancer potential of novel bromoisoquinoline derivatives requires a standardized set of robust in vitro assays. The following protocols represent a core workflow for initial screening and mechanistic investigation.

Experimental_Workflow cluster_B Screening Assays cluster_C Mechanism of Action Assays A Compound Synthesis & Characterization B1 Cytotoxicity Assay (e.g., MTT, LDH) A->B1 B In Vitro Screening C Mechanistic Studies D In Vivo Efficacy (Preclinical) C1 Apoptosis Assay (Annexin V / Caspase Activity) B1->C1 If cytotoxic C2 DNA Damage Assay (Comet Assay / γH2AX Staining) B1->C2 If cytotoxic C3 Enzyme Inhibition Assay (e.g., Topoisomerase I) B1->C3 If cytotoxic C1->D Positive Results C2->D C3->D

Caption: A typical experimental workflow for evaluating novel bromoisoquinoline anticancer candidates.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines a compound's ability to reduce the viability of a cancer cell line, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the bromoisoquinoline compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the bromoisoquinoline compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

Future Perspectives and Clinical Outlook

The preclinical data for bromoisoquinoline derivatives are highly compelling. Their enhanced potency, ability to induce multiple cell death mechanisms, and clear structure-activity relationships make them attractive candidates for further development.[5][11] The indenoisoquinolines are a testament to this potential, with several derivatives currently in clinical development.[15]

Future research should focus on:

  • Improving Selectivity: Modifying structures to enhance selective toxicity towards cancer cells while minimizing effects on normal cells, which can be assessed with LDH cytotoxicity assays.[11]

  • Overcoming Resistance: Investigating the efficacy of these compounds in cancer models that are resistant to conventional chemotherapies.

  • Biomarker Discovery: Identifying molecular markers that can predict a tumor's sensitivity to a specific bromoisoquinoline derivative, paving the way for personalized medicine.[15]

  • In Vivo Efficacy: Moving promising lead compounds into animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and safety profiles.

Conclusion

Bromoisoquinolines represent a promising and strategically important class of compounds in the field of cancer research. The addition of bromine to the isoquinoline scaffold is a validated method for significantly enhancing antiproliferative activity. Through mechanisms that include the induction of extensive DNA damage, potent activation of apoptotic pathways, and inhibition of critical enzymes like Topoisomerase I, these compounds attack cancer cells on multiple fronts. The clear structure-activity relationships observed provide a rational basis for the design of next-generation derivatives with even greater potency and selectivity. As our understanding of their molecular mechanisms deepens, bromoisoquinolines hold the potential to be developed into novel and effective therapeutics in the ongoing fight against cancer.

References

Spectroscopic Characterization of 6-Bromoisoquinolin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 6-Bromoisoquinolin-5-amine

This compound is a heterocyclic compound with the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol .[1] Its structure, featuring an isoquinoline core substituted with both a bromine atom and an amino group, makes it a valuable intermediate in organic synthesis. Accurate spectroscopic characterization is paramount to verify its identity, purity, and stability before its use in further synthetic applications, such as the development of Bromodomain-containing Protein 4 (BRD4) inhibitors.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the connectivity and spatial relationships of atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal six distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) and a broader signal for the amine protons. The exact chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom and the fused aromatic system.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 9.1 - 9.3Singlet (s)-H-1
~ 8.2 - 8.4Doublet (d)~ 5-6H-3
~ 7.5 - 7.7Doublet (d)~ 5-6H-4
~ 7.8 - 8.0Doublet (d)~ 8-9H-8
~ 7.3 - 7.5Doublet (d)~ 8-9H-7
~ 5.0 - 5.5Broad Singlet (br s)-NH₂

Rationale: The protons on the pyridine ring (H-1, H-3, H-4) are typically downfield. H-1 is expected to be the most deshielded and appear as a singlet. H-3 and H-4 will appear as doublets due to coupling with each other. On the benzene ring, H-7 and H-8 will also be doublets, coupled to each other. The amine protons (NH₂) will likely appear as a broad singlet that can exchange with D₂O.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline core. The chemical shifts will be characteristic of aromatic and heteroaromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Assignment
~ 152C-1
~ 145C-3
~ 143C-5
~ 135C-8a
~ 130C-8
~ 125C-4a
~ 122C-7
~ 115C-4
~ 110C-6

Rationale: Carbons adjacent to nitrogen (C-1, C-3) are typically deshielded. The carbon bearing the amino group (C-5) will be shifted upfield due to its electron-donating effect, while the carbon bearing the bromine (C-6) will be shifted downfield.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

    • To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the NH₂ protons should disappear or significantly diminish.[2]

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of ~220 ppm.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

dot graph TD { rankdir="LR" node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

For this compound, the key diagnostic peaks will correspond to the N-H bonds of the primary amine and the C=C/C=N bonds of the aromatic system.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300Medium, SharpN-H Asymmetric & Symmetric StretchPrimary Aromatic Amine
3100 - 3000MediumAromatic C-H StretchIsoquinoline Ring
1650 - 1580StrongN-H Bend (Scissoring)Primary Amine
1620 - 1450Medium-StrongC=C and C=N Ring StretchingAromatic/Heteroaromatic System
1335 - 1250StrongAromatic C-N StretchAryl-Amine
~ 1050MediumC-Br StretchBromo-Aromatic
900 - 675StrongC-H Out-of-Plane BendAromatic Ring Substitution Pattern

Rationale: As a primary aromatic amine, the compound is expected to show two distinct N-H stretching bands.[3][4] The N-H bending vibration is also a key indicator.[3] The strong band for the aromatic C-N stretch is characteristic of an amine directly attached to an aromatic ring.[4]

Experimental Protocol for IR Spectroscopy
  • Instrumentation : Utilize a Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation :

    • Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Collection : Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

  • Sample Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for the presence of the characteristic absorption bands listed in Table 3.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It provides the exact molecular weight and can offer structural information through fragmentation patterns.

Predicted Mass Spectrum

Molecular Ion Peak : The molecular weight of this compound is 223.07 g/mol . Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₉H₇⁷⁹BrN₂]⁺ and [C₉H₇⁸¹BrN₂]⁺.

Nitrogen Rule : The molecule contains two nitrogen atoms (an even number). According to the Nitrogen Rule, its molecular ion peak will have an odd nominal mass, which is consistent with the calculated mass of 223.[5]

High-Resolution Mass Spectrometry (HRMS) : HRMS can determine the mass with very high precision, allowing for the unambiguous determination of the elemental formula.

  • Predicted Exact Mass [M+H]⁺ : 223.9872 (for ⁷⁹Br) and 225.9852 (for ⁸¹Br).

Experimental Protocol for Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar molecules and provides a strong signal for the protonated molecule, [M+H]⁺.

  • Acquisition :

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis :

    • Identify the molecular ion cluster ([M]⁺ or [M+H]⁺).

    • Verify the characteristic M/M+2 isotopic pattern for bromine.

    • If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

dot graph { layout=neato; node [shape=circle, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Predicted MS fragmentation pathways.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. This guide outlines the standard methodologies and provides a detailed, predictive analysis of the expected spectroscopic data. By following these protocols and comparing experimental results with the predicted values and patterns described herein, researchers can achieve a high degree of confidence in the identity and purity of their material, which is a critical prerequisite for its successful application in drug discovery and development.

References

A Comprehensive Guide to the Synthesis of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] This technical guide provides an in-depth analysis of the key synthetic methodologies for constructing substituted isoquinolines. We will explore the mechanisms, scope, and practical applications of classical methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. Furthermore, this guide will delve into modern transition-metal-catalyzed approaches that offer enhanced efficiency and broader substrate scope. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize this privileged heterocyclic motif.

Table of Contents
  • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

    • --INVALID-LINK--

    • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Introduction: The Significance of the Isoquinoline Core

The isoquinoline moiety, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a fundamental structural unit in a vast array of natural products and synthetic pharmaceuticals.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, CNS-modulating, and cardiovascular effects.[1] The development of efficient and versatile synthetic routes to access structurally diverse isoquinolines is therefore a critical endeavor in the field of drug discovery and development.

Historically, the synthesis of isoquinolines has been dominated by a few named reactions that rely on intramolecular electrophilic aromatic substitution.[1][2] While foundational, these methods often require harsh conditions and are typically limited to electron-rich aromatic systems.[1][2] Recent decades have witnessed the emergence of powerful transition-metal-catalyzed methods that have significantly expanded the toolkit for isoquinoline synthesis, offering milder reaction conditions, improved functional group tolerance, and novel pathways for substitution.[3][4] This guide will provide a detailed exploration of both the classical and modern approaches.

Classical Synthetic Strategies

The traditional methods for isoquinoline synthesis are robust and continue to be widely used, particularly in the synthesis of natural product analogues. These reactions, the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch, all center on the principle of cyclizing a β-phenethylamine derivative.

The Bischler-Napieralski Reaction

First reported in 1893, the Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines from β-phenethylamides via an intramolecular cyclization promoted by a dehydrating agent.[5][6] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.[7][8]

Mechanism and Causality:

The reaction is an intramolecular electrophilic aromatic substitution.[5][6] It proceeds by activating the amide carbonyl of a β-arylethylamide with a Lewis acid or dehydrating agent, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[5][6][9] This activation facilitates an intramolecular electrophilic attack on the ortho position of the aromatic ring. The choice of dehydrating agent is crucial; for less reactive, electron-neutral, or electron-poor aromatic rings, stronger conditions like P₂O₅ in refluxing POCl₃ are often necessary to drive the cyclization.[5][8] The presence of electron-donating groups on the benzene ring significantly enhances the nucleophilicity of the arene, facilitating the reaction under milder conditions.[7][8]

Two primary mechanisms are proposed, differing in the nature of the electrophilic intermediate.[5][7] One pathway involves a nitrilium ion intermediate, while the other proceeds through a dichlorophosphoryl imine-ester. The prevailing mechanism is often dependent on the specific reaction conditions employed.[5]

Bischler_Napieralski_Mechanism cluster_0 Mechanism via Nitrilium Ion Amide β-Phenethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium - (PO₂Cl₂)⁻ Cyclized Cyclized Intermediate (Spirocyclic Cation) Nitrilium->Cyclized Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski Reaction.

Representative Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is adapted from established procedures for the synthesis of isoquinoline alkaloids.

  • Reagent Preparation: To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux (approx. 110 °C) and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the mixture is carefully poured onto crushed ice. The aqueous layer is then basified to pH > 9 with a concentrated sodium hydroxide solution.

  • Extraction and Purification: The aqueous layer is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

ParameterConditions / ReagentsTypical YieldNotes
Substrate N-(β-phenethyl)amide60-90%Electron-donating groups on the arene increase yield.[6]
Dehydrating Agent POCl₃, P₂O₅, PPA, Tf₂OVariesPOCl₃ is most common; P₂O₅ for deactivated rings.[5]
Solvent Toluene, Xylene, Acetonitrile-High-boiling, non-polar solvents are preferred.
Temperature Reflux (80-140 °C)-Higher temperatures may be needed for less reactive substrates.

Table 1. General Reaction Parameters for the Bischler-Napieralski Reaction.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10][11][12] This reaction is a special case of the Mannich reaction and is biomimetically significant, mirroring the enzymatic synthesis of many isoquinoline alkaloids in nature.[10][11]

Mechanism and Causality:

The reaction begins with the formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the carbonyl compound.[13][14] Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[11][14] This iminium ion is the key intermediate that undergoes an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) with the electron-rich aromatic ring to form the tetrahydroisoquinoline product.[13][15] The reaction is driven by the formation of the stable heterocyclic ring system. The nucleophilicity of the aromatic ring is paramount; electron-donating groups are crucial for high yields under mild, physiological-like conditions.[15]

Pictet_Spengler_Workflow cluster_1 Pictet-Spengler Experimental Workflow Start Mix β-Arylethylamine & Aldehyde Acidify Add Acid Catalyst (e.g., HCl, TFA) Start->Acidify React Heat / Stir (e.g., 25-80 °C) Acidify->React Workup Neutralize & Extract React->Workup Purify Purify Product (Chromatography/Crystallization) Workup->Purify

Caption: General workflow for a Pictet-Spengler synthesis.

Representative Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Reaction Setup: A solution of phenethylamine (1.0 eq) and acetaldehyde (1.1 eq) in a mixture of water and ethanol is prepared in a round-bottom flask.

  • Acidification: Concentrated hydrochloric acid is added dropwise until the pH of the solution is approximately 4-5.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours. The reaction progress can be followed by TLC or LC-MS.

  • Workup: The reaction mixture is cooled in an ice bath and basified with a cold aqueous solution of sodium hydroxide to pH > 10.

  • Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography.

ParameterConditions / ReagentsTypical YieldNotes
Amine Substrate β-arylethylamine (e.g., phenethylamine, dopamine, tryptophan)40-85%Activated rings (indole, pyrrole, activated phenyl) give higher yields.[11]
Carbonyl Source Aldehydes, KetonesVariesAldehydes are generally more reactive than ketones.
Acid Catalyst Protic (HCl, H₂SO₄, TFA) or Lewis (BF₃·OEt₂)-Acid is required to form the electrophilic iminium ion.[11][15]
Solvent Protic (MeOH, EtOH, H₂O) or Aprotic (DCM, Toluene)-Protic solvents are common, but aprotic media can give superior yields.[11]

Table 2. General Reaction Parameters for the Pictet-Spengler Reaction.

The Pomeranz-Fritsch Reaction

Also originating in 1893, the Pomeranz-Fritsch reaction provides a direct route to the isoquinoline nucleus itself, rather than a reduced form.[16] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[12][16]

Mechanism and Causality:

The reaction begins with the condensation of a benzaldehyde derivative with 2,2-diethoxyethylamine to form a Schiff base, specifically a benzalaminoacetal.[16] In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the molecule undergoes an intramolecular electrophilic cyclization onto the benzaldehyde ring, followed by dehydration to yield the aromatic isoquinoline ring. The harsh acidic conditions and high temperatures required are a significant limitation of this method, often leading to low yields, especially for substrates lacking strong electron-donating groups.[4] Several modifications, such as the Schlittler-Müller modification, have been developed to improve yields and expand the substrate scope.[16][17]

Pomeranz_Fritsch_Mechanism cluster_2 Pomeranz-Fritsch Reaction Pathway Start Benzaldehyde + Aminoacetal Schiff Benzalaminoacetal (Schiff Base) Start->Schiff Condensation Cyclize Cyclization (Strong Acid, e.g. H₂SO₄) Schiff->Cyclize Dehydrate Dehydration & Aromatization Cyclize->Dehydrate Product Substituted Isoquinoline Dehydrate->Product

Caption: Simplified pathway of the Pomeranz-Fritsch reaction.

Modern Synthetic Methodologies: Transition-Metal Catalysis

The limitations of classical methods—harsh conditions, limited substrate scope, and poor functional group tolerance—have driven the development of modern synthetic strategies.[2] Transition-metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized isoquinoline synthesis by enabling C-H activation and annulation strategies.[3][18]

Palladium-Catalyzed Annulations

Palladium-catalyzed reactions have emerged as a powerful tool for constructing complex heterocyclic systems.[18] These methods often involve the coupling of readily available starting materials under relatively mild conditions.

Mechanism and Causality: Heck and Larock Reactions

  • Intramolecular Heck Reaction: This approach involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene tethered to the same molecule. For isoquinoline synthesis, a common strategy is the cyclization of an intermediate formed from a multicomponent reaction, like the Ugi reaction, which assembles the necessary components in a single step.[19] The palladium(0) catalyst undergoes oxidative addition into the aryl-halide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to furnish the cyclized product and regenerate the catalyst.

  • Larock Annulation: The Larock reaction is a palladium-catalyzed heteroannulation that can synthesize isoquinolines from ortho-iodoanilines and internal alkynes.[20][21] A variation of this reaction has been developed for isoquinoline synthesis, providing a direct route to 3,4-disubstituted isoquinolines.[22][23] The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination and syn-insertion of the alkyne, and subsequent intramolecular attack by a nitrogen-containing group to form the heterocyclic ring.[20]

Palladium_Catalytic_Cycle cluster_3 Generalized Pd-Catalyzed Annulation Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Insertion Insertion Intermediate OxAdd->Insertion + Alkyne/Alkene RedElim Product-Pd(II) Complex Insertion->RedElim Migratory Insertion RedElim->Pd0 Reductive Elimination Product Isoquinoline RedElim->Product Product Release

Caption: A simplified catalytic cycle for palladium-catalyzed isoquinoline synthesis.

Representative Protocol: Palladium-Catalyzed α-Arylation/Cyclization

This method provides a convergent route to polysubstituted isoquinolines from readily available ketones and ortho-haloaryl aldehydes.[2]

  • α-Arylation: In a glovebox, a flask is charged with Pd₂(dba)₃ (1.5 mol %), a suitable phosphine ligand, and a base (e.g., NaOtBu). The ortho-halobenzaldehyde (1.0 eq) and the ketone (1.2 eq) are added as solutions in toluene. The mixture is stirred at 80-110 °C until the arylation is complete.

  • Cyclization: The reaction mixture is cooled, and ammonium chloride is added. The reaction is then heated again to promote the cyclization and dehydration, forming the isoquinoline ring.

  • Purification: After cooling, the reaction is quenched, extracted, and the crude product is purified by column chromatography. This method is notable for its excellent functional group tolerance and its ability to access isoquinoline N-oxides by using hydroxylamine hydrochloride in the cyclization step.[2]

FeatureDescriptionAdvantageReference
Versatility Allows convergent synthesis from simple precursors.Rapid access to diverse substitution patterns.[2]
Regioselectivity The substitution pattern is precisely controlled by the starting materials.Predictable outcomes for targeted synthesis.[2]
Conditions Generally milder than classical methods.Broader functional group tolerance.[3][4]
Scope Effective for both electron-rich and electron-poor systems.Overcomes a key limitation of classical methods.[2]

Table 3. Advantages of Palladium-Catalyzed Isoquinoline Synthesis.

Sonogashira Coupling Cascades

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful C-C bond-forming reaction.[24] This reaction can be integrated into cascade sequences to build the isoquinoline core efficiently.

Mechanism and Causality:

A typical strategy involves the Sonogashira coupling of an ortho-halobenzaldehyde with a terminal alkyne.[25] The resulting 2-alkynylbenzaldehyde intermediate can then undergo a cascade imino-annulation reaction with an amine source. This subsequent cyclization forms the isoquinoline ring in a one-pot fashion. The power of this method lies in its ability to rapidly construct complex, multi-substituted isoquinolines from simple, commercially available starting materials.[25][26]

Comparative Summary and Future Outlook

The synthesis of substituted isoquinolines has evolved significantly from its classical roots. While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain indispensable for creating specific scaffolds like dihydroisoquinolines and tetrahydroisoquinolines, they are often hampered by harsh conditions and limited scope.

Modern transition-metal-catalyzed methods have fundamentally changed the landscape. Palladium, rhodium, copper, and cobalt-catalyzed C-H activation and annulation reactions provide highly efficient, atom-economical, and modular routes to a vast array of substituted isoquinolines.[18][26][27] These contemporary strategies offer unparalleled control over regioselectivity and exhibit broad functional group tolerance, making them exceptionally well-suited for applications in medicinal chemistry and materials science where complex molecular architectures are required.

The future of isoquinoline synthesis will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the use of earth-abundant first-row transition metals, photoredox catalysis, and electrochemical methods to forge the isoquinoline core under increasingly mild and environmentally benign conditions.[3][4] The continued innovation in this field ensures that the isoquinoline scaffold will remain a fertile ground for discovery in science and medicine.

References

Navigating the Procurement and Quality Control of 6-Bromoisoquinolin-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is a critical, yet often challenging, first step in the journey of discovery. This guide provides an in-depth technical overview of 6-Bromoisoquinolin-5-amine (CAS No. 850198-02-6), a key building block in medicinal chemistry. We will explore commercial sourcing of this compound at ≥95% purity, delve into the essential analytical methodologies for purity verification, and discuss its significant applications in contemporary drug discovery.

Commercial Availability of High-Purity this compound

Sourcing high-purity this compound is paramount for the reproducibility and success of synthetic campaigns and biological assays. Several chemical suppliers specialize in providing this reagent for research and development purposes. Below is a comparative table of notable commercial suppliers.

SupplierWebsitePurityCAS NumberNotes
AbacipharmTech --INVALID-LINK--Not explicitly stated, inquire for batch-specific CoA850198-02-6Offers custom synthesis services.[1]
BLD Pharmatech --INVALID-LINK--≥95%850198-02-6Listed as a product in their catalog.
Key Organics --INVALID-LINK--Not explicitly stated, inquire for batch-specific CoA850198-02-6A well-known supplier of screening compounds and building blocks.[2]
BenchChem --INVALID-LINK--Not explicitly stated, inquire for batch-specific CoA850198-02-6Provides a range of chemical intermediates.[3]

Note: Purity levels and availability are subject to batch-to-batch variations. It is imperative to request a Certificate of Analysis (CoA) for each lot to confirm its suitability for your specific application.

The Critical Role of Purity Verification: A Methodological Deep Dive

While suppliers provide a stated purity, independent verification is a cornerstone of good scientific practice. The complex nature of organic synthesis can introduce a variety of impurities, including starting materials, by-products, and residual solvents. For isoquinoline derivatives, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard analytical techniques for purity assessment.[4]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. A reversed-phase HPLC method is typically employed for the analysis of bromoisoquinoline derivatives.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up to a high percentage of organic mobile phase to elute compounds of varying polarities.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[5]

Data Presentation: Hypothetical HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Identity
12.50.5Solvent Front / Polar Impurity
28.296.5This compound
39.51.5Isomeric Impurity
411.11.5Less Polar Impurity

In this hypothetical analysis, the purity of the this compound batch is determined to be 96.5%.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter hplc HPLC System filter->hplc detector UV Detector hplc->detector data Data Acquisition detector->data chromatogram Chromatogram data->chromatogram integration Peak Integration chromatogram->integration report Purity Report integration->report

Caption: Workflow for HPLC Purity Assessment.

NMR Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the target compound and identifying any structurally related impurities. While quantitative NMR (qNMR) can provide a highly accurate purity assessment, a standard ¹H NMR spectrum can still offer valuable insights into the presence of impurities.

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to the protons of this compound and any impurity signals. The relative integration values can be used to estimate the molar ratio of the compound to the impurities.

NMR_Workflow sample_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition spectral_processing Spectral Processing (Phasing, Baseline Correction) nmr_acquisition->spectral_processing structural_analysis Structural Elucidation & Impurity Identification spectral_processing->structural_analysis purity_estimation Purity Estimation (Relative Integration) structural_analysis->purity_estimation final_report Comprehensive Report purity_estimation->final_report

Caption: General Workflow for NMR-based Quality Control.

Understanding Potential Impurities in Synthesis

The synthesis of bromoisoquinoline derivatives often involves multi-step procedures that can lead to the formation of various impurities. A common route to isoquinolines is the Bischler-Napieralski reaction, followed by dehydrogenation and subsequent bromination. Potential impurities could include:

  • Isomeric Byproducts: Bromination of the isoquinoline ring can sometimes lead to the formation of other bromoisoquinoline isomers.

  • Unreacted Starting Materials: Incomplete reactions can result in the presence of the starting isoquinoline or other precursors.

  • Over-brominated Products: The reaction conditions might lead to the formation of di- or tri-brominated isoquinolines.

  • Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

A thorough understanding of the synthetic route is crucial for anticipating and identifying potential impurities during analysis.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid, bicyclic core and the presence of both an amino and a bromo group provide multiple points for chemical modification.

Notably, this compound is a key intermediate in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[3] BRD4 is a critical regulator of gene expression and has emerged as a promising therapeutic target in various cancers, including acute myeloid leukemia and multiple myeloma.[3] The isoquinoline scaffold can be elaborated to generate potent and selective BRD4 inhibitors, making this compound a valuable tool for researchers in oncology and epigenetics.

Signaling_Pathway cluster_nucleus Cell Nucleus BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Oncogene_Expression Oncogene Expression Transcription_Machinery->Oncogene_Expression promotes Inhibitor This compound -derived Inhibitor Inhibitor->BRD4 blocks binding

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activities. 6-Bromoisoquinolin-5-amine, with the molecular formula C₉H₇BrN₂[1][2], has emerged as a particularly valuable and versatile building block in medicinal chemistry and drug development. Its structure features two distinct and strategically positioned reactive sites: a bromine atom at the C6 position, ideal for metal-catalyzed cross-coupling reactions, and a primary amine at the C5 position, amenable to a wide range of functionalization reactions. This dual reactivity allows for the systematic and modular synthesis of diverse libraries of isoquinoline derivatives. Notably, this scaffold is a key intermediate in the synthesis of potent inhibitors of Bromodomain-containing Protein 4 (BRD4), a critical therapeutic target in various cancers[1].

This guide provides an in-depth exploration of robust and field-proven synthetic protocols for the derivatization of this compound. We will focus on two cornerstone palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—as well as subsequent functionalization of the amino group. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure reproducibility and successful outcomes.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C6 position, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Principle and Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoquinoline.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 L₂Pd(II)(Ar)(Br) pd0->pd_complex1 Ar-Br ar_br This compound (Ar-Br) oxidative_addition Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(R) pd_complex1->pd_complex2 R-B(OH)₂ boronic_acid R-B(OH)₂ + Base transmetalation Transmetalation pd_complex2->pd0 Ar-R reductive_elimination Reductive Elimination product 6-Aryl-isoquinolin-5-amine (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Phenylisoquinolin-5-amine

This protocol details a representative Suzuki coupling. The choice of catalyst and base is critical; Pd(dppf)Cl₂ is often effective due to the stabilizing and electron-donating properties of the dppf ligand, while a carbonate base is sufficient to activate the boronic acid without being harsh on other functional groups.[6]

Materials & Reagents:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The solvent mixture is crucial for dissolving both the organic substrate and the inorganic base.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-phenylisoquinolin-5-amine.

Data Presentation: Suzuki Coupling Scope

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O9085-95%
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8580-90%
Pyridin-3-ylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10070-85%
Vinylboronic acid pinacol esterPd(PPh₃)₄K₃PO₄THF/H₂O7065-80%

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[7] This reaction is indispensable for synthesizing derivatives where a nitrogen-linked substituent is desired at the C6 position of the isoquinoline core.

Principle and Mechanistic Overview

Similar to the Suzuki reaction, this transformation relies on a Pd(0)/Pd(II) catalytic cycle. However, the key steps involve the coordination of the amine and deprotonation by a strong base to form a palladium-amido intermediate, which then undergoes reductive elimination.[7][8] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[9][10][11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 L₂Pd(II)(Ar)(Br) pd0->pd_complex1 Ar-Br ar_br This compound (Ar-Br) oxidative_addition Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(NR₂) pd_complex1->pd_complex2 R₂NH, Base amine Amine (R₂NH) + Base amine_coordination Amine Coordination & Deprotonation pd_complex2->pd0 Ar-NR₂ reductive_elimination Reductive Elimination product 6-(Dialkylamino)isoquinolin-5-amine (Ar-NR₂)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 6-Morpholinoisoquinolin-5-amine

This protocol requires stringent anhydrous and anaerobic conditions, as both the catalyst and the strong base are sensitive to air and moisture. Sodium tert-butoxide is a common choice of base for its strength and non-nucleophilic nature.

Materials & Reagents:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.05 eq)

  • Sodium tert-butoxide (NaOtBu) (1.8 eq)

  • Anhydrous, degassed Toluene

  • Argon or Nitrogen gas supply (glovebox or Schlenk line)

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.

  • Seal the tube securely and remove it from the glovebox (if used).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, e.g., using a dichloromethane/methanol gradient) to obtain the desired product.

Data Presentation: Buchwald-Hartwig Amination Scope

Amine PartnerCatalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene11080-90%
PiperidinePd(OAc)₂ / BINAPCs₂CO₃Dioxane10075-85%
AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene11070-80%
BenzylaminePd₂(dba)₃ / XantphosNaOtBuTHF8080-90%

Part 3: Functionalization of the 5-Amino Group

The primary amine at the C5 position is a nucleophilic handle that can be readily functionalized, typically via acylation or sulfonylation. This allows for the introduction of another point of diversity, which can be performed either before or after the cross-coupling reaction at C6.

Experimental Protocol: Synthesis of N-(6-Bromoisoquinolin-5-yl)acetamide

This protocol describes a standard acylation, a straightforward and high-yielding reaction.

Materials & Reagents:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the base (triethylamine or pyridine). Cool the mixture to 0 °C in an ice bath. The base acts as an acid scavenger for the HCl generated during the reaction.

  • Add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can often be used without further purification or recrystallized if necessary.

Workflow Visualization: Sequential Derivatization

The modular nature of this scaffold allows for multi-step diversification. For example, a Suzuki coupling can be followed by an acylation to generate highly functionalized molecules.

Sequential_Synthesis start This compound step1 Suzuki Coupling (R-B(OH)₂, Pd Cat., Base) start->step1 intermediate 6-Aryl-isoquinolin-5-amine step1->intermediate step2 Acylation (R'COCl, Base) intermediate->step2 final_product N-(6-Aryl-isoquinolin-5-yl)amide step2->final_product

Caption: Workflow for sequential Suzuki coupling and N-acylation.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organoboron Compounds: While generally less toxic than other organometallics, boronic acids can be irritants. Avoid inhalation of dust.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is highly corrosive and pyrophoric upon contact with moisture. It must be handled under a strictly inert atmosphere.

  • Solvents: Toluene, Dioxane, and DCM are flammable and/or toxic. Handle only in a fume hood.

  • Brominated Compounds: this compound may cause skin, eye, and respiratory irritation. Handle with care.[1]

Conclusion

This compound stands out as a high-value scaffold for the synthesis of complex, multi-functionalized isoquinoline derivatives. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a robust and flexible platform for generating novel chemical entities. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the vast chemical space around the isoquinoline core, accelerating efforts in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system is of paramount importance in the development of novel therapeutics. The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a powerful method for the synthesis of arylamines from aryl halides, overcoming the limitations of traditional methods which often require harsh reaction conditions.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and important substrate: 6-Bromoisoquinolin-5-amine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The key steps are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[7][8]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Bulky, electron-rich phosphine ligands are essential for the success of this reaction as they promote both the oxidative addition and the reductive elimination steps.[5][9]

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd2_complex [L_nPd(II)(Ar)(Br)] oxidative_addition->pd2_complex amine_coordination Amine Coordination (R_2NH) pd2_complex->amine_coordination R_2NH pd2_amine_complex [L_nPd(II)(Ar)(Br)(HNR_2)] amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation Base pd2_amido_complex [L_nPd(II)(Ar)(NR_2)] deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR_2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for a Successful Amination of this compound

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. For a substrate like this compound, the presence of the free amino group may influence the reaction, potentially by coordinating to the palladium catalyst.

ParameterRecommended ChoiceRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[10] Pre-formed palladacycle catalysts can also be highly effective.[5]
Ligand BINAP, Xantphos, or similar bulky phosphine ligandsBulky, electron-rich ligands are crucial for promoting the key steps of the catalytic cycle.[9] For challenging couplings, more specialized ligands may be required.[11][12]
Base Cs₂CO₃, K₃PO₄, or NaOtBuThe choice of base is critical and can influence the reaction outcome. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred.[13][14] Stronger bases like NaOtBu are also commonly used.[2]
Solvent Toluene, Dioxane, or THFAnhydrous, degassed solvents are essential to prevent catalyst deactivation.[10] The choice of solvent can affect the solubility of the reagents and the reaction rate.[15][16]
Temperature 80-110 °CMost Buchwald-Hartwig aminations require heating to proceed at a reasonable rate.[9][17] The optimal temperature will depend on the specific substrates and catalyst system.
Atmosphere Inert (Argon or Nitrogen)The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere.[10]

Detailed Experimental Protocol: Synthesis of N-benzyl-6-bromoisoquinolin-5-amine

This protocol describes the coupling of this compound with benzylamine as a representative example.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Experimental_Workflow Experimental Workflow start Start setup Reaction Setup: - Add solids to Schlenk tube - Purge with Argon start->setup reagents Reagent Addition: - Add Toluene - Add Benzylamine setup->reagents reaction Reaction: - Heat to 100 °C - Stir for 12-24 h reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite monitoring->workup Reaction Complete purification Purification: - Concentrate - Flash Column Chromatography workup->purification end End purification->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound, Pd₂(dba)₃, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the addition of benzylamine (1.2 equiv) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.[18][19]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents- Use a fresh batch of catalyst and ligands.- Ensure solvents and reagents are anhydrous and degassed.[10]- Increase the reaction temperature in 10 °C increments.- Consider a different ligand or catalyst system.[10]
Formation of Side Products - Hydrodehalogenation of the starting material- Dimerization of the aryl halide- Ensure a strictly inert atmosphere.- Optimize the catalyst-to-ligand ratio.- Screen different bases; a weaker base may be more selective.
Inconsistent Results - Variations in reagent quality- Incomplete exclusion of air or moisture- Use reagents from a reliable source and store them properly.- Refine the technique for setting up the reaction under an inert atmosphere.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of C-N coupled products. The protocol and guidelines presented here provide a solid foundation for the successful amination of this compound. As with any chemical reaction, careful optimization of the reaction parameters may be necessary to achieve the desired outcome for different coupling partners. The mechanistic understanding and troubleshooting guide provided will aid researchers in navigating the complexities of this powerful transformation, ultimately accelerating the discovery and development of new chemical entities.

References

palladium-catalyzed cross-coupling with 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoisoquinolin-5-amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Isoquinolin-5-amine Scaffold

The isoquinolin-5-amine framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to the development of novel therapeutics, including potent enzyme inhibitors and signaling pathway modulators.[1][2] The ability to precisely functionalize this core structure is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. This compound serves as a versatile and critical building block, where the bromine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions—one of the most powerful and versatile sets of transformations in modern organic synthesis.[3][4]

This guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions on this compound. We will delve into the mechanistic underpinnings, explain the rationale behind protocol design, and offer practical, field-tested methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The Engine of Modern Synthesis: The Palladium Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a discovery honored with the 2010 Nobel Prize in Chemistry, fundamentally transformed the art of molecule-building.[5][6] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[8][9] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[7]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In this step, the second coupling partner transfers its organic group to the palladium center, displacing the halide. For Suzuki coupling, this involves an organoboron species, typically activated by a base.[5][10] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[11][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][12]

Palladium_Catalytic_Cycle cluster_inputs Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Complex L₂PdII(Ar)(Br) Pd0->OxAdd Oxidative Addition Trans Transmetalation or Coordination Complex OxAdd->Trans Transmetalation (e.g., R-B(OH)₂) or Amine Coordination (R₂NH) Trans->Pd0 Reductive Elimination Product Product (Ar-Nu) Trans->Product ArBr Ar-Br (this compound) ArBr->OxAdd Nu Coupling Partner (e.g., R-B(OH)₂, R₂NH, Alkyne) Nu->Trans

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for forming aryl-aryl or aryl-vinyl bonds due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][10] For this compound, this reaction allows the introduction of a vast array of aryl and heteroaryl substituents at the C6 position.

Rationale for Protocol Design:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable, air-stable Pd(0) precatalyst that is effective for many standard couplings.[4] Alternatively, [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), [Pd(dppf)Cl₂], is often more robust, requiring lower catalyst loadings and being less sensitive to steric hindrance.

  • Base: An inorganic base is essential to activate the boronic acid for transmetalation.[10] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is more soluble and basic, often leading to faster reactions and higher yields, especially with challenging substrates.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DMF with water is standard.[7][13] Water aids in dissolving the inorganic base and facilitates the key transmetalation step. Rigorous degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 6-arylisoquinolin-5-amine.

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[12][14] While the starting material already contains an amine, this protocol is invaluable for synthesizing related isoquinoline structures or in cases where a different nitrogen-based nucleophile is to be introduced at the C6 position. The key to success lies in the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the crucial reductive elimination step.[11][15]

Rationale for Protocol Design:

  • Catalyst/Ligand System: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with a specialized ligand. Ligands like XPhos, SPhos, or BINAP are essential as they promote the formation of the active monomeric Pd(0) species and accelerate the rate-limiting reductive elimination.[11][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like Cs₂CO₃ can be effective with more electron-rich ligands.[16]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are used to prevent quenching of the strong base. As with all palladium catalysis, thorough degassing is mandatory.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.025 equiv.), the phosphine ligand (e.g., XPhos, 0.04-0.06 equiv.), and the base (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the coupling amine (1.2 equiv.).

  • Solvent Addition: Remove the sealed tube from the glovebox and add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over anhydrous Na₂SO₄. After concentration, purify the product by column chromatography.

Application Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct installation of an alkyne moiety, a versatile functional group that can undergo a wide range of subsequent transformations (e.g., click chemistry, reductions, cyclizations).[17][18] The reaction is co-catalyzed by palladium and copper(I).[19]

Rationale for Protocol Design:

  • Catalyst System: A Pd(II) precatalyst like PdCl₂(PPh₃)₂ is often used in tandem with a copper(I) salt, typically copper(I) iodide (CuI).[17][20] The palladium complex undergoes the main catalytic cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which facilitates the transmetalation step to the palladium center.[19]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves a dual role: neutralizing the HBr byproduct and acting as a solvent or co-solvent.[19]

  • Solvent: Anhydrous THF or DMF are common solvents that effectively dissolve the reactants.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Solvent and Base: Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or heat gently to 50-60 °C. The reaction is often complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.

Application Protocol 4: Heck Reaction for C-C Olefinic Bond Formation

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct route to stilbene-like structures.[6][21] The reaction's stereoselectivity typically favors the trans isomer.[21]

Rationale for Protocol Design:

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂, is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[22]

  • Ligand: While some Heck reactions can be run ligandless, phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine are often added to stabilize the catalyst and improve yields.

  • Base: An organic or inorganic base is required to neutralize the HBr formed during the catalytic cycle.[6] Triethylamine (TEA) or an inorganic base like K₂CO₃ are frequently employed.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.

Detailed Experimental Protocol: Heck Reaction
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), and a phosphine ligand if used (e.g., PPh₃, 0.04-0.10 equiv.).

  • Base and Solvent: Add the base (e.g., TEA, 2.0 equiv.) and the degassed solvent (e.g., DMF).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Data and Workflow Visualization

To facilitate protocol selection, the following table summarizes typical conditions for each reaction type.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (3-5%)-K₂CO₃ (2.0)Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (4-6%)NaOtBu (1.4)Toluene90-110
Sonogashira PdCl₂(PPh₃)₂ (2-5%)-TEA (2.5)THF25-60
Heck Pd(OAc)₂ (2-5%)PPh₃ (4-10%)TEA (2.0)DMF100-120

digraph "Experimental_Workflow" {
graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", color="#5F6368"];
edge [fontname="Arial", color="#202124"];

// Nodes start [label="Start: Oven-Dried\nSchlenk Flask", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Add Solids:\nAr-Br, Coupling Partner,\nBase, Catalyst, Ligand", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; purge [label="Seal & Purge:\nEvacuate/Backfill\nwith Argon (3x)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Degassed\nSolvent via Syringe", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Heat with Stirring\n(e.g., 90 °C, 16h)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC / LC-MS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Cool, Quench,\n& Aqueous Workup", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Dry, Concentrate,\n& Column Chromatography", style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Isolated Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagents; reagents -> purge; purge -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction\nComplete"]; monitor -> react [label="Incomplete"]; workup -> purify; purify -> product; }

Figure 2: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

The Strategic Utility of 6-Bromoisoquinolin-5-amine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the isoquinoline core is a well-established "privileged scaffold," a molecular framework that demonstrates a high affinity for a diverse range of biological targets.[1][2] Within this important class of heterocycles, 6-Bromoisoquinolin-5-amine emerges as a particularly versatile and powerful building block. Its unique substitution pattern, featuring a nucleophilic amino group and a bromine atom poised for cross-coupling reactions, offers a dual functionality that synthetic chemists can strategically exploit to construct complex molecular architectures.

This guide provides an in-depth exploration of this compound as a key intermediate in organic synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of its key reactions, providing field-proven insights into experimental design and optimization. The protocols detailed herein are designed to be self-validating, with a clear rationale for each step, empowering researchers to confidently incorporate this valuable building block into their synthetic programs. The derivatives of 6-aminoisoquinoline have shown promise in the development of novel therapeutics, including kinase inhibitors for the treatment of cancer.[3][4]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 850198-02-6[5]
Molecular Formula C₉H₇BrN₂[5]
Molecular Weight 223.07 g/mol [5]
Appearance Crystalline solid
Melting Point 155-160 °C

Safety and Handling:

This compound should be handled with standard laboratory precautions. While specific toxicity data is limited, related bromo-amino heterocyclic compounds are known to be irritants. Therefore, it is essential to:

  • Use a fume hood to avoid inhalation of dust.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Core Synthetic Applications: A Gateway to Diverse Chemical Space

The synthetic utility of this compound is primarily centered around two of the most powerful transformations in modern organic chemistry: palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position serves as an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the facile introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of contemporary organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6] In the context of this compound, this reaction provides a direct route to 6-aryl or 6-heteroaryl isoquinolin-5-amines, which are key pharmacophores in many biologically active molecules.

Reaction Principle and Catalytic Cycle:

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the aryl bromide (this compound) to the Pd(0) complex. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Diagram: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of 6-Aryl-isoquinolin-5-amine Derivatives

This protocol is adapted from a similar procedure for the Suzuki cross-coupling of a substituted bromo-aminopyridine.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.3 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (2.3 equiv).

  • Catalyst Addition: Under a stream of inert gas, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per mmol of this compound).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation while being compatible with a wide range of functional groups.

  • Solvent System: The mixture of dioxane and water is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for its activity.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7] For this compound, this reaction opens the door to the synthesis of N-substituted 6-aminoisoquinolin-5-amine derivatives, which are prevalent in pharmacologically active compounds.

Reaction Principle and Catalytic Cycle:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The key steps involve oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[7]

Diagram: Simplified Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation reagents Combine this compound, Amine, Base, Pd Catalyst, and Ligand solvent Add Anhydrous Solvent (e.g., Toluene or THF) reagents->solvent degas Degas the Reaction Mixture solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction filter->extract purify Column Chromatography extract->purify

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Detailed Protocol: Synthesis of N-Substituted 6-Amino-isoquinolin-5-amine Derivatives

This protocol is based on a well-established, scalable Buchwald-Hartwig amination procedure.[8][9][10]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • A suitable phosphine ligand, such as BINAP or Xantphos (4-6 mol%)

  • A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene or THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound and the desired amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: The filtrate can be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial and often requires optimization. Bulky, electron-rich phosphine ligands, such as BINAP or Xantphos, are generally effective in promoting both oxidative addition and reductive elimination.

  • Base: A strong base is required to deprotonate the amine and form the active palladium-amido intermediate. NaOtBu and Cs₂CO₃ are commonly used.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.

Expanding the Synthetic Horizon: Beyond Cross-Coupling

While cross-coupling reactions are the most prominent applications, the bifunctional nature of this compound allows for its use in the construction of more complex, fused heterocyclic systems. The amino group can act as a nucleophile in cyclization reactions, and the bromine atom can be a precursor for other functionalities. For instance, the amino group can participate in reactions to form fused pyrimidines, imidazoles, or triazoles, which are important motifs in medicinal chemistry.[11][12]

Conclusion

This compound is a high-value building block that provides an efficient entry point to a wide range of structurally diverse and biologically relevant molecules. Its utility in Suzuki-Miyaura and Buchwald-Hartwig reactions, coupled with the potential for further elaboration of the amino group, makes it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this versatile reagent in the synthesis of novel compounds with potential therapeutic or material applications.

References

Protocol for the Suzuki Coupling of 6-Bromoisoquinolin-5-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and efficiency in constructing carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] The isoquinoline scaffold, a key structural motif in numerous bioactive natural products and synthetic drugs, is of particular interest to medicinal chemists. When functionalized with an amine group, as in 6-Bromoisoquinolin-5-amine, the resulting molecule presents both a valuable building block and a unique set of challenges for cross-coupling reactions.

The presence of two basic nitrogen atoms—the isoquinoline ring nitrogen and the exocyclic amine—can complicate the catalytic cycle through potential coordination to the palladium center, necessitating careful optimization of reaction conditions.[7][8] This application note provides a detailed, field-proven protocol for the Suzuki coupling of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a robust framework for researchers, scientists, and drug development professionals to successfully synthesize novel substituted isoquinolin-5-amines.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle, forming a Pd(II) complex.[3][9] The reactivity of the organic halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][10]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[3] For this to occur, the organoboron species (e.g., a boronic acid) must be activated by a base.[11][12] The base forms a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[13]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][14]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X (Pd(II) Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²-B(OR)₂(OH)]⁻ pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a robust starting point and should be optimized for specific boronic acid coupling partners. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>97%Commercial Source
Arylboronic Acid or Ester>98%Commercial Source
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeCommercial Source
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)Anhydrous, >99%Commercial Source
1,4-DioxaneAnhydrous, DriSolvCommercial Source
Deionized WaterN/AIn-house
Ethyl AcetateACS GradeCommercial Source
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source
Argon or Nitrogen GasHigh PurityGas Supplier
Recommended Reaction Parameters
ComponentMolar Equiv.Mol. Wt. ( g/mol )Amount (for 1.0 mmol scale)
This compound1.0223.07223 mg (1.0 mmol)
Arylboronic Acid1.2Varies1.2 mmol
Pd(dppf)Cl₂0.03731.7322 mg (0.03 mmol)
Sodium Carbonate (Na₂CO₃)2.0105.99212 mg (2.0 mmol)
1,4-Dioxane / Water (4:1 v/v)N/AN/A5.0 mL
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and sodium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[14][15]

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon or nitrogen through the solution for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (20 mL). The brine wash helps to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue should be purified by flash column chromatography on silica gel.[14] The appropriate eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is often a good starting point.[16]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup 1. Combine Solids (Substrate, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90 °C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Cool, Quench, Extract monitor->workup purify 7. Dry and Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Causality Behind Experimental Choices

Catalyst and Ligand:

  • Why Pd(dppf)Cl₂? This is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand is a bidentate phosphine that is both electron-rich and has a large bite angle. This combination promotes the reductive elimination step and provides stability to the palladium center, often leading to high yields and good functional group tolerance, which is beneficial when dealing with potentially coordinating substrates like amino-isoquinolines.[17][18] Other catalysts like Pd(PPh₃)₄ or systems using Buchwald ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ can also be effective, particularly for more challenging or sterically hindered substrates.[9][11][19]

Base Selection:

  • Why Na₂CO₃ or K₂CO₃? These are moderately strong inorganic bases that are effective for a wide range of Suzuki couplings.[12][20] They are strong enough to facilitate the formation of the reactive boronate species without being overly harsh, which could cause decomposition of sensitive substrates or hydrolysis of ester groups.[11][21] For less reactive boronic acids or aryl chlorides, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[1][12]

Solvent System:

  • Why Dioxane/Water? This biphasic solvent system is a workhorse for Suzuki couplings.[1][20] Dioxane effectively solubilizes the organic substrates and the palladium complex, while water is essential for dissolving the inorganic base, enabling it to interact with the boronic acid at the interface of the two phases.[2] Other common solvent systems include Toluene/Ethanol/Water or THF/Water.[1][22] The choice can impact solubility and reaction temperature.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere (oxygen contamination).3. Poor solubility of starting materials.4. Inappropriate base or solvent.1. Use a fresh bottle of catalyst or a different precatalyst.2. Ensure thorough degassing of the solvent and reaction vessel.[22]3. Screen alternative solvents like DMF or 2-MeTHF.4. Screen stronger bases (K₃PO₄, Cs₂CO₃).
Homocoupling of Boronic Acid Presence of oxygen, which can promote the oxidative homocoupling.Use of a Pd(II) precatalyst without efficient reduction to Pd(0).Meticulously degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[2][22]
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene.This can be caused by prolonged heating, excess water, or a base that is too strong.Use a less aqueous solvent system or anhydrous conditions if possible.Consider using a more stable boronic ester (e.g., pinacol ester) or a potassium aryltrifluoroborate salt, which are less prone to this side reaction.[2][22][23]
Difficult Purification The product and starting bromide have very similar polarities and co-elute during chromatography.Try a different eluent system for column chromatography (e.g., Dichloromethane/Methanol).If the product is a solid, attempt recrystallization from a suitable solvent system to achieve purification.[16]

References

Application Note & Protocol: Palladium-Catalyzed N-Arylation of 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization of this heterocycle is critical for modulating pharmacological properties, with the introduction of an N-aryl linkage at the C5-amino position offering a key vector for structural diversification. This application note provides a detailed, field-proven protocol for the N-arylation of 6-Bromoisoquinolin-5-amine, a crucial intermediate in drug discovery. We focus on the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction, detailing the reaction principles, a step-by-step experimental procedure, and key optimization parameters.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the synthesis of N-aryl-isoquinolin-5-amine derivatives.

Introduction: The Significance of N-Arylated Isoquinolines

Nitrogen-containing heterocyclic molecules are prevalent in nature and form the basis of many pharmaceuticals.[4] The N-arylation of heteroaromatic amines is a fundamental transformation in organic synthesis, enabling the construction of complex molecules with significant therapeutic potential. Specifically, the N-arylation of the this compound core provides access to a class of compounds with applications as kinase inhibitors and other targeted therapeutics. Traditional methods for forming C-N bonds, such as nucleophilic aromatic substitution or the Ullmann condensation, often require harsh reaction conditions and have limited substrate scope.[3][5] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized this field by offering a milder, more general, and highly efficient alternative.[2][3] This protocol leverages a well-defined palladium catalyst system to achieve the selective coupling of an aryl group to the C5-amino position of the isoquinoline ring.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds via the palladium-catalyzed coupling of an amine with an aryl halide.[3] The reaction proceeds through a catalytic cycle that is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex.[2]

The key steps in the catalytic cycle are:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Ligand Exchange/Amine Coordination: The amine (R₂NH) displaces a ligand on the Pd(II) complex.

  • Deprotonation: A base abstracts a proton from the coordinated amine, forming a palladium-amido intermediate.

  • Reductive Elimination: The desired N-arylated product (Ar-NR₂) is formed, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

The success of the reaction is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands are essential as they facilitate both the oxidative addition and the final reductive elimination steps.[2]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br Amido Palladium-Amido Complex L₂Pd(II)(Ar)(NR₂) OxAdd->Amido + R₂NH, - HBr (via Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ (Product)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a generalized method that has been proven effective for the N-arylation of related bromoquinoline substrates.[2] Optimization may be required for specific arylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
This compound>97%CommercialStarting Material
Arylating Agent (e.g., Phenylboronic acid)>98%CommercialCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeCommercialPalladium Pre-catalyst
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%CommercialLigand
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%CommercialBase
1,4-Dioxane or TolueneAnhydrous, degassedCommercialSolvent
Schlenk tube or Microwave vial-Glassware SupplyReaction Vessel
Argon or Nitrogen GasHigh PurityGas SupplyInert Atmosphere
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine-Lab-preparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying Agent
Celite®-CommercialFiltration Aid
Silica Gel60 Å, 230-400 meshCommercialStationary Phase for Chromatography
Step-by-Step Procedure

Reaction Setup (Inert Atmosphere is Crucial)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Add the desired arylating agent (e.g., an arylboronic acid for Suzuki-Miyaura type coupling or a primary/secondary amine for direct amination, 1.2-1.5 equiv).

  • In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).[2]

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane or toluene (5-10 mL) via syringe.

  • Seal the tube tightly.

Reaction Execution

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Characterization

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow Diagram

Caption: Workflow for the N-arylation of this compound.

Process Optimization and Causality

Achieving high yields in Buchwald-Hartwig amination requires careful selection of reaction parameters. The choices are interdependent and grounded in mechanistic principles.

ParameterRecommendedRationale & Alternatives
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. Using pre-formed, well-defined Pd-NHC catalysts can also be effective.[6]
Ligand XantphosA bulky, electron-rich bidentate phosphine ligand with a wide bite angle, which promotes reductive elimination and prevents β-hydride elimination. Alternatives include BINAP, XPhos, or tBuBrettPhos, depending on the steric and electronic nature of the coupling partners.[2][7][8][9]
Base Cs₂CO₃A strong, yet non-nucleophilic base that is soluble in many organic solvents. Its mildness is suitable for base-sensitive substrates.[7][10] Stronger bases like NaOtBu or K₃PO₄ can be more effective for less reactive aryl chlorides or hindered amines but may cause side reactions.[2][6]
Solvent 1,4-Dioxane or TolueneAprotic, non-polar to moderately polar solvents that are stable at high temperatures and effectively solubilize the reactants and catalyst complex. Tetrahydrofuran (THF) is another common choice.[7][8]
Temperature 100-110 °CThis temperature range provides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant degradation of the catalyst or reactants. For highly reactive substrates, lower temperatures may suffice.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure rigorous inert atmosphere techniques.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., XPhos) or a stronger base (NaOtBu).
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Biaryl formation (homocoupling).1. Ensure the amine is of high purity and the system is dry. Use a slightly higher catalyst loading.2. This can be favored with some ligands; try a different ligand like BINAP.[7]
Difficult Purification Co-elution of product with ligand or byproducts.Optimize the chromatography gradient. If the ligand oxide is the issue, perform an acidic wash during work-up to protonate and extract the phosphine oxide.

Conclusion

This application note provides a robust and reproducible protocol for the N-arylation of this compound using the Buchwald-Hartwig amination reaction. By carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of N-arylated isoquinoline derivatives. The detailed procedure, workflow diagrams, and troubleshooting guide serve as a comprehensive resource for scientists in drug discovery and organic synthesis, enabling the reliable production of these valuable chemical entities.

References

Application Note: 6-Bromoisoquinolin-5-amine as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2][3] Within the vast chemical space of potential inhibitors, the quinoline and isoquinoline scaffolds have emerged as "privileged structures" due to their ability to mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase hinge region.[4][5][6] This inherent activity makes them ideal starting points for the development of potent and selective therapeutic agents.[5][6]

This application note focuses on a particularly valuable, yet underexplored, building block: 6-Bromoisoquinolin-5-amine . The unique arrangement of the bromo and amino functionalities on the isoquinoline core provides a versatile platform for generating diverse libraries of kinase inhibitors. The bromine at the C-6 position serves as a reactive handle for introducing a wide array of substituents via modern cross-coupling methodologies, while the adjacent C-5 amine can act as a key pharmacophoric element or a point for further derivatization. This document provides a detailed guide for researchers, outlining the strategic advantages, synthetic protocols, and potential applications of this scaffold in the design of next-generation kinase inhibitors.

The Rationale: Causality Behind Experimental Choices

The strategic utility of this compound lies in its capacity for controlled, sequential functionalization. This allows for a systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity against a specific kinase target.

  • The Bromo Group (C-6): This position is ideal for modification via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig aminations.[7] This allows for the introduction of various aryl, heteroaryl, or amino groups which can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing binding affinity and influencing the inhibitor's selectivity profile.[8]

  • The Amino Group (C-5): The primary amine at the C-5 position is a powerful hydrogen bond donor. It can engage in critical interactions with the kinase hinge region, anchor the molecule in the ATP-binding pocket, or serve as a vector for extending the molecule into solvent-exposed regions. Its nucleophilicity also allows for further derivatization, such as acylation or alkylation, to fine-tune the physicochemical properties of the final compound.

The combination of these two functionalities in a single scaffold provides a robust system for generating structure-activity relationship (SAR) data, a critical component of any successful drug discovery program.[9][10]

Signaling Pathways and Experimental Workflow

Targeting Key Kinase Signaling Pathways

Isoquinoline-based inhibitors have shown efficacy against a broad range of kinase families, including Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, as well as cytosolic kinases such as ROCK and CDK.[5][10][11] The dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits

Caption: Targeted inhibition of a receptor tyrosine kinase pathway.

General Synthetic Workflow

The synthesis of a kinase inhibitor library from this compound typically follows a logical progression. The more robust and versatile cross-coupling reaction at the C-6 position is often performed first, followed by modification of the C-5 amine if necessary.

Synthetic_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling at C-6 Start->Coupling Intermediate 6-Aryl/Heteroaryl-isoquinolin-5-amine Coupling->Intermediate Modification Modification of C-5 Amine (e.g., Acylation) Intermediate->Modification Final Final Kinase Inhibitor Library Intermediate->Final Direct Use Modification->Final

Caption: General synthetic workflow for derivatization.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of kinase inhibitors. Researchers should adapt these procedures based on the specific properties of their chosen reactants.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-6 Arylation

This protocol details a standard procedure for the palladium-catalyzed coupling of an arylboronic acid to the C-6 position of the isoquinoline core.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[7]

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS for completion.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-arylisoquinolin-5-amine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-6 Functionalization

This protocol provides a method for creating a C-N bond at the C-6 position, a common feature in many potent kinase inhibitors.

Materials:

  • This compound

  • Desired amine (e.g., aniline derivative) (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[7]

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours, monitoring for completion.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)isoquinolin-5-amine derivative.

Data Presentation: A Hypothetical Case Study

To illustrate the potential of this scaffold, the following table summarizes representative data for a hypothetical series of inhibitors targeting a generic tyrosine kinase. The goal is to demonstrate how systematic modification at the C-6 position can impact biological activity.

Compound IDC-6 Substituent (R)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 -Br (Starting Material)>10,000>50
2a Phenyl85015.2
2b 4-Fluorophenyl4207.8
2c 3-Methoxyphenyl3506.5
3a N-Phenyl1502.1
3b N-(3-chloroaniline)750.9

Data is hypothetical and for illustrative purposes only.

The data clearly indicates that derivatization of the C-6 position leads to a significant increase in both biochemical and cellular potency. The introduction of an aniline moiety via Buchwald-Hartwig amination (compounds 3a and 3b) appears to be a particularly effective strategy for this hypothetical kinase target.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its dual functional handles allow for the systematic and efficient exploration of chemical space, facilitating the development of potent and selective drug candidates. The protocols outlined in this note provide a solid foundation for researchers to begin synthesizing their own libraries of isoquinoline-based inhibitors. Future work should focus on exploring a wider range of cross-coupling partners and further derivatization of the C-5 amine to fully exploit the potential of this privileged scaffold in kinase inhibitor design.

References

The Strategic Application of 6-Bromoisoquinolin-5-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the isoquinoline core stands as a privileged scaffold, forming the backbone of numerous biologically active compounds. Among its many derivatives, 6-Bromoisoquinolin-5-amine has emerged as a particularly valuable and versatile building block for medicinal chemists. Its strategic arrangement of a reactive bromine atom and a nucleophilic amino group on the isoquinoline framework provides two distinct and orthogonal handles for chemical modification. This dual functionality allows for the systematic and efficient construction of diverse molecular libraries, enabling the exploration of complex chemical spaces and the optimization of structure-activity relationships (SAR).

This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other targeted therapeutic agents. We will delve into detailed synthetic protocols, explore key SAR insights, and present a framework for leveraging this powerful intermediate in drug development programs.

Core Applications in Drug Discovery: A Scaffold for Targeted Therapies

The unique electronic and structural features of this compound make it an ideal starting point for the design of inhibitors targeting a range of disease-relevant proteins. The isoquinoline nitrogen can act as a hinge-binding motif in many kinase active sites, while the substituents at the 5 and 6-positions can be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.

Kinase Inhibitors: A Prominent Role in Oncology and Beyond

The isoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Derivatives of this compound can be readily synthesized to target a variety of kinases implicated in cancer and inflammatory diseases. The bromine atom at the C-6 position serves as a convenient anchor for introducing aryl, heteroaryl, or alkyl groups through palladium-catalyzed cross-coupling reactions, while the amino group at the C-5 position can be acylated, alkylated, or used in other C-N bond-forming reactions to fine-tune the molecule's properties.[2][3] This systematic modification allows for the rapid generation of analogues to probe the SAR of a given kinase target. Many kinase inhibitors derived from quinoline and isoquinoline scaffolds target receptor tyrosine kinases (RTKs) involved in cancer cell proliferation and survival.[3]

Emerging Applications: Targeting Bromodomains and Topoisomerases

Beyond kinase inhibition, this compound has shown promise in the development of modulators for other important therapeutic targets.

  • Bromodomain-containing Protein 4 (BRD4) Inhibitors: In a recent drug repositioning study, this compound itself was identified as a promising small-molecule binder of BRD4.[4] BRD4 is a critical therapeutic target in various cancers, including acute myeloid leukemia and multiple myeloma.[4] The compound demonstrated high affinity and selectivity for BRD4 in biophysical and biochemical assays, highlighting its potential as a chemical tool for investigating BRD4 function and as a starting point for developing novel anticancer agents.[4]

  • Topoisomerase II Inhibitors: Derivatives of this compound have also demonstrated properties of topoisomerase II inhibition, suggesting their potential application in cancer chemotherapy.[2]

The following table summarizes the biological activities of representative compounds derived from or related to the this compound scaffold.

Compound ClassTargetKey Structural FeaturesBiological ActivityReference
Isoquinolin-1-amine DerivativesRho-associated kinase (ROCK-I)Varied substitutions at the 6-positionOptimization of fragment-derived ATP-competitive inhibitors[5]
Pyrrolo-quinoline DerivativesATM and mTOR (PIKK family)γ-lactone ring with an electrophilic exocyclic double bondIC50 values in the sub-micromolar to low micromolar range[6]
This compoundBromodomain-containing Protein 4 (BRD4)Unmodified scaffoldHigh affinity and selective binder[4]
Isoquinoline DerivativesTopoisomerase IINot specifiedInhibitory properties[2]

Synthetic Strategies and Experimental Protocols

The synthetic utility of this compound lies in its amenability to sequential and regioselective functionalization. The bromine atom is readily derivatized using palladium-catalyzed cross-coupling reactions, while the amino group can undergo a variety of transformations. Below are representative protocols for key synthetic modifications.

General Synthetic Workflow

The diagram below illustrates a general workflow for the diversification of the this compound scaffold.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald C-N Bond Formation amide Amide Coupling (Acyl Chloride/Carboxylic Acid, Coupling Agent) start->amide Amide Formation product1 6-Aryl/Heteroaryl-isoquinolin-5-amine suzuki->product1 product2 6-Amino-isoquinolin-5-amine Derivative buchwald->product2 product3 N-(6-Bromoisoquinolin-5-yl)amide amide->product3

Caption: General synthetic derivatization of this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to introduce a new aryl group at the 6-position.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh3)4 (0.05 mmol)

  • 2 M aqueous sodium carbonate solution (2.0 mL)

  • 1,4-Dioxane (10 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh3)4.

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of this compound to introduce a substituted amino group at the 6-position.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd2(dba)3 (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (10 mL)

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add this compound, the amine, Pd2(dba)3, Xantphos, and sodium tert-butoxide.[3]

  • Evacuate and backfill the flask with argon gas three times.[3]

  • Add anhydrous toluene to the flask.[3]

  • Heat the reaction mixture to 110 °C and stir for 16 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.[3]

  • Wash the filtrate with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Amide Coupling via Acyl Chloride

This protocol describes the acylation of the 5-amino group of this compound.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol)

  • Acyl chloride (1.1 mmol)

  • Pyridine or triethylamine (1.5 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing the biological activity of its derivatives.[7] The following diagram summarizes key SAR considerations.

SAR cluster_0 This compound Scaffold cluster_1 SAR Insights scaffold pos6 Position 6 (Bromo Group) - Site for introducing diverse substituents via cross-coupling. - Can occupy hydrophobic pockets. - Modulates solubility and metabolic stability. pos6->scaffold Modifies Potency & Selectivity pos5 Position 5 (Amino Group) - Can form hydrogen bonds with the target. - Site for acylation or alkylation to explore solvent-exposed regions. - Influences basicity and pharmacokinetic properties. pos5->scaffold Fine-tunes Binding & PK iso_N Isoquinoline Nitrogen - Often acts as a key hydrogen bond acceptor (e.g., hinge-binding in kinases). - Basicity can be modulated by ring substituents. iso_N->scaffold Crucial for Target Interaction

Caption: Key Structure-Activity Relationship points for this compound.

  • Position 6 (Bromo Group): This is the primary site for introducing diversity. The size, electronics, and lipophilicity of the group introduced here can dramatically affect target affinity and selectivity. For kinase inhibitors, bulky aryl or heteroaryl groups at this position can often access deep hydrophobic pockets in the ATP-binding site.

  • Position 5 (Amino Group): The amino group can act as a hydrogen bond donor.[8] Acylation or alkylation of this group allows for the exploration of the solvent-exposed region of a binding pocket. These modifications can also be used to improve physicochemical properties such as solubility and cell permeability.

  • Isoquinoline Nitrogen: The nitrogen atom in the isoquinoline ring is often a critical interaction point, typically forming a hydrogen bond with the "hinge" region of a kinase active site. Its basicity, and therefore the strength of this interaction, can be influenced by the electronic nature of the substituents on the ring.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, offering a robust and versatile platform for the synthesis of targeted therapeutics. Its dual functionality allows for the systematic and efficient exploration of structure-activity relationships, which is essential for modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their efforts to develop novel and effective medicines for a wide range of diseases.

References

Purifying 6-Bromoisoquinolin-5-amine Reaction Products: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromoisoquinolin-5-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a bromine atom and an amino group on the isoquinoline scaffold, makes it a versatile precursor for synthesizing a wide array of biologically active compounds and functional materials. The bromine provides a handle for cross-coupling reactions, while the amino group allows for amide bond formation and other nucleophilic substitutions. Given its significance, obtaining high-purity this compound is paramount for the success of subsequent synthetic steps and the integrity of final products.

This comprehensive application note provides a detailed protocol for the purification of this compound from typical reaction mixtures using column chromatography. We will delve into the principles of the separation, provide a step-by-step guide to the chromatographic process, and offer troubleshooting advice for common challenges. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for isolating this key intermediate.

Principles of Separation: Navigating the Challenges of an Aromatic Amine

The successful chromatographic purification of this compound hinges on understanding its chemical properties and how they dictate its interaction with the stationary and mobile phases.

Key Molecular Features:

  • Polarity: The presence of the amino group (-NH2) and the nitrogen atom within the isoquinoline ring system imparts significant polarity to the molecule. This polarity leads to strong interactions with polar stationary phases like silica gel.

  • Basicity: The amino group is basic, which can lead to strong, sometimes irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, complete retention of the compound on the column.[1][2]

  • Solubility: this compound typically exhibits moderate solubility in polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).

Chromatographic Strategy:

Our strategy will employ normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential partitioning of the components of the reaction mixture between the two phases. Non-polar impurities will travel through the column more quickly, while more polar compounds, including our target molecule, will be retained longer.

To counteract the basicity of the amine and prevent peak tailing, we will incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into the eluent system.[1] This modifier competitively binds to the acidic sites on the silica gel, minimizing the strong interaction with the this compound and allowing for a more symmetrical peak shape and improved separation.[1] An alternative approach, particularly for highly sensitive compounds, is the use of a deactivated or amine-functionalized silica gel.[1]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on the column.

Objective: To find a solvent system that provides a good separation between this compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4. An Rf in this range generally translates to a good elution profile on a column.

Typical TLC Solvent Systems to Screen:

  • Hexane/Ethyl Acetate mixtures (e.g., 7:3, 1:1, 3:7)

  • Dichloromethane/Methanol mixtures (e.g., 98:2, 95:5, 90:10)

  • Dichloromethane/Ethyl Acetate mixtures (e.g., 9:1, 4:1)

Crucial Addition: To each of these solvent systems, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide per 100 mL of solvent) to mitigate tailing.

Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a suitable agent like potassium permanganate.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Silica GelFlash Chromatography Grade (230-400 mesh)Standard chemical suppliers
Crude this compound--
Dichloromethane (DCM)HPLC GradeStandard chemical suppliers
Ethyl Acetate (EtOAc)HPLC GradeStandard chemical suppliers
HexaneHPLC GradeStandard chemical suppliers
Methanol (MeOH)HPLC GradeStandard chemical suppliers
Triethylamine (TEA)Reagent GradeStandard chemical suppliers
Glass Chromatography Column40-60 mm diameter, 30-50 cm lengthStandard laboratory glass suppliers
TLC PlatesSilica gel coated with UV254 indicatorStandard chemical suppliers
Collection TubesGlass test tubes or flasksStandard laboratory glass suppliers
SandWashed, fine grainStandard chemical suppliers
Cotton or Glass Wool-Standard laboratory glass suppliers

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Solvent System Development Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Determines starting eluent Pack 3. Pack the Column Slurry->Pack Sample 4. Prepare and Load Sample (Dry or Wet Loading) Pack->Sample Elute 5. Elute with Gradient Solvent System Sample->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Yields

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Ensure the glass column is clean, dry, and securely clamped in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined by your TLC analysis (e.g., 9:1 Hexane:EtOAc with 1% TEA). The consistency should be that of a milkshake, not too thick and not too thin.

    • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

    • Open the stopcock to drain some of the solvent, but never let the solvent level fall below the top of the silica bed.

    • Add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended for moderately soluble or viscous samples):

      • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or methanol).

      • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

      • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

      • Carefully add this powder to the top of the packed column.

    • Wet Loading (For readily soluble samples):

      • Dissolve the crude product in the smallest possible volume of the initial eluent.

      • Using a pipette, carefully and evenly apply the solution to the top of the silica bed, taking care not to disturb the surface.

      • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the top of the column.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per fraction).

    • A steady flow rate is crucial for good separation. If necessary, gentle pressure can be applied to the top of the column using a regulated air or nitrogen line.

    • Gradually increase the polarity of the eluent as the column runs. For example, if you start with 10% EtOAc in hexane, you might move to 20%, then 30%, and so on. A protocol for a related compound, 5-bromo-8-nitroisoquinoline, successfully used a gradient of dichloromethane/ethyl acetate.

    • Remember to add the basic modifier to all eluent mixtures.

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the desired product.

    • Spot every few fractions on a TLC plate and develop it in the solvent system that gave the best separation.

    • Fractions containing the pure this compound (as determined by a single spot at the correct Rf with no visible impurities) should be combined.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

    • Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Spots) - Inappropriate solvent system.- Column overloaded with sample.- Column packed unevenly.- Re-optimize the solvent system using TLC.- Use less crude material for the amount of silica gel.- Repack the column carefully, ensuring no air bubbles or channels.
Compound Streaking/Tailing on TLC and Column - Compound is too polar for the solvent system.- Strong interaction with acidic silica gel.- Increase the polarity of the eluent.- Ensure an adequate amount of basic modifier (e.g., 1-2% TEA) is present in the eluent.[1]- Consider using neutral alumina or amine-functionalized silica as the stationary phase.[1]
Compound Won't Elute from the Column - Eluent is not polar enough.- Irreversible adsorption to the silica.- Drastically increase the polarity of the eluent (e.g., add methanol to the DCM or EtOAc).- If the compound is still retained, it may be necessary to use a different stationary phase.
Cracks or Channels in the Silica Bed - Column ran dry.- Heat generated from exothermic adsorption.- Never let the solvent level drop below the top of the silica.- For large-scale purifications, pre-wetting the silica with the eluent can help dissipate heat.
Product is Contaminated with Triethylamine - Excess TEA used in the eluent.- After evaporation of the solvent, co-evaporate the product with a solvent like toluene to azeotropically remove residual TEA.

Conclusion

The purification of this compound by column chromatography is a highly effective method for obtaining this valuable building block in high purity. The key to a successful separation lies in the careful selection of a solvent system that accounts for the polarity of the molecule and, crucially, mitigates the basicity of the amino group to prevent peak tailing. By following the detailed protocol and troubleshooting guide presented in this application note, researchers can confidently and efficiently isolate this compound, paving the way for its successful application in further synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Amination for 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Buchwald-Hartwig amination of 6-Bromoisoquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific, and often challenging, heterocyclic substrate. The isoquinoline nitrogen and the adjacent primary amine present unique hurdles, including potential catalyst inhibition and competing side reactions. This document moves beyond generic protocols to provide a troubleshooting framework grounded in mechanistic principles, helping you to rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What makes the Buchwald-Hartwig amination of this compound particularly challenging?

The primary difficulty arises from the substrate itself. The isoquinoline ring contains a Lewis basic nitrogen atom that can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning".[1] This coordination competes with the desired catalytic cycle, often resulting in low yields or stalled reactions. Furthermore, the substrate is a primary amine, which can sometimes favor the formation of biaryl byproducts through homocoupling.[2][3]

Q2: What is the best starting point for choosing a palladium catalyst and ligand?

For heteroaromatic substrates, especially those prone to catalyst inhibition, the choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard as they promote rapid oxidative addition and reductive elimination while sterically shielding the palladium center.[4][5]

  • Palladium Source: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) are often more reliable and reproducible as they do not require an in situ reduction step to form the active Pd(0) species.[6]

  • Recommended Ligands: Start with a screening of established, sterically demanding ligands. Excellent candidates include:

    • XPhos: A versatile, highly active ligand.

    • BrettPhos: Specifically designed for coupling primary amines and has shown great success with challenging substrates.[5][7]

    • RuPhos: Another robust choice for sterically hindered couplings.

A bidentate ligand like BINAP has also been shown to be effective in the coupling of a different bromoisoquinoline derivative, suggesting it can be a viable option.[2][3]

Q3: How does the choice of base impact the reaction?

The base is essential for deprotonating the amine coupling partner to form the key palladium-amido intermediate, which precedes the bond-forming reductive elimination step.[8][9] The choice involves a trade-off between reactivity and substrate stability.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most common strong base and often drives the reaction to completion quickly. However, it can be incompatible with base-sensitive functional groups.[7][10]

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives.[10] They are often preferred when dealing with sensitive substrates or to minimize side reactions. A successful kiloscale synthesis of a related isoquinoline used Cs₂CO₃ effectively.[2][3][11]

The optimal base often depends on the solvent and ligand system, and screening is highly recommended.[12][13][14]

Q4: Which solvent is most suitable for this reaction?

Aprotic solvents are standard for the Buchwald-Hartwig amination. The choice can significantly influence reaction rate and solubility of the base and palladium complexes.

  • Toluene: A common, non-polar choice that works well with many catalyst systems.[15][16]

  • 1,4-Dioxane: A more polar aprotic solvent that can be beneficial, especially for more polar substrates.[15]

  • THF (Tetrahydrofuran): Successfully used in the large-scale synthesis of an isoquinoline derivative, demonstrating its viability.[2][3][11]

  • tert-Butanol (t-BuOH): Can be an excellent choice, particularly when using phosphate bases.

It's crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation and protodebromination side reactions.[17]

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the amination of this compound and provides a logical path to a solution.

Problem 1: Low or No Conversion to Product

This is the most frequent issue and can stem from several sources.

  • Root Cause A: Catalyst Inhibition/Deactivation

    • Explanation: The isoquinoline nitrogen is likely binding to the palladium center, halting the catalytic cycle.[1] The reaction mixture may turn dark or black, indicating palladium metal precipitation.

    • Solutions:

      • Switch to a Bulkier Ligand: A more sterically demanding ligand (e.g., moving from Xantphos to BrettPhos) can create a protective pocket around the palladium, disfavoring coordination from the heteroaromatic nitrogen.[5]

      • Use a Pre-catalyst: Air- and moisture-stable palladacycle pre-catalysts (like G3 or G4-XPhos) ensure more efficient and reliable generation of the active Pd(0) species compared to Pd(OAc)₂.[6]

      • Check Reaction Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[7]

  • Root Cause B: Ineffective Base

    • Explanation: The chosen base may be too weak or poorly soluble in the solvent to effectively deprotonate the amine-palladium complex.

    • Solutions:

      • Screen Bases: If using a weak base like K₃PO₄ with no success, switch to a stronger base like NaOtBu or LHMDS, provided your substrate is stable.[18]

      • Change Solvent: The effectiveness of a base is linked to the solvent. For example, Cs₂CO₃ is more effective in THF or dioxane than in toluene.[2][16]

Problem 2: Significant Formation of Hydrodehalogenation Side Product (Isoquinolin-5-amine)
  • Explanation: This occurs when the bromo group is replaced by a hydrogen atom. It can happen via an undesired β-hydride elimination pathway or by protonation of an aryl-palladium intermediate.

  • Solutions:

    • Ensure Anhydrous Conditions: Trace water can be a proton source. Use rigorously dried solvents and reagents.

    • Modify Ligand: Bulky electron-rich ligands can accelerate the rate of reductive elimination, outcompeting side reactions.[4]

    • Base Selection: Using a non-alkoxide base like Cs₂CO₃ or K₃PO₄ can sometimes mitigate this issue.

Problem 3: Observation of Biaryl Homocoupling Products
  • Explanation: This side reaction is more common with primary amines and can be promoted by certain catalyst systems.[2][3]

  • Solutions:

    • Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-metal ratio (e.g., 2.2:1 for bidentate or 1.1:1 for monodentate ligands to a Pd source) can sometimes suppress homocoupling.

    • Screen Catalyst Systems: Some ligand/palladium combinations are more prone to this pathway. Screening different ligands is the most effective approach.[19]

Visualizing the Process

To better understand the reaction and troubleshooting logic, two diagrams are provided below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange Amido Pd(II)-Amido Complex AmineCoord->Amido Deprotonation Amido->Pd0 Product Ar-NR¹R² (Product) Amido->Product Reductive Elimination ArX_in Ar-Br ArX_in->OxAdd Amine_in HNR¹R² Amine_in->AmineCoord Base_in Base Base_in->AmineCoord BaseH_out [Base-H]⁺X⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Reaction Start: Low Yield / No Reaction check_inert 1. Verify Inert Atmosphere & Reagent Purity start->check_inert side_reaction Side Reactions Observed? (Hydrodehalogenation) start->side_reaction Parallel Check screen_ligand 2. Screen Bulky Ligands (e.g., BrettPhos, RuPhos) check_inert->screen_ligand If conditions are pristine screen_base 3. Screen Bases (NaOtBu vs. K₃PO₄/Cs₂CO₃) screen_ligand->screen_base If still low yield adjust_temp 4. Adjust Temperature (Increase in 10°C increments) screen_base->adjust_temp If still low yield change_solvent 5. Change Solvent (Toluene vs. Dioxane/THF) adjust_temp->change_solvent If still low yield success Optimized Reaction change_solvent->success Success side_reaction->screen_ligand No handle_side_rxn Use Milder Base (Cs₂CO₃) Ensure Anhydrous Conditions side_reaction->handle_side_rxn Yes handle_side_rxn->screen_ligand

Caption: A logical workflow for troubleshooting a difficult amination.

Data Summary: Condition Screening

A systematic screening approach (Design of Experiments, DoE) is the most efficient path to optimization.[20] The table below illustrates a hypothetical screening matrix and potential outcomes to guide your experimental design.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10015%Low conversion, catalyst decomposition.
2Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.5)Toluene10065%Improved yield with bulkier ligand.
3G3-XPhos (2)-NaOtBu (1.5)Dioxane10055%Pre-catalyst helps, but still suboptimal.
4Pd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.0)THF 10082%Milder base and THF prove effective.[2][3]
5G4-BrettPhos (1)-K₃PO₄ (2.0)t-BuOH9091% Optimized system: low catalyst loading.

Recommended Experimental Protocols

Protocol 1: Initial Screening Conditions

This protocol provides a robust starting point for your initial attempts.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine coupling partner (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: In a nitrogen-filled glovebox, add the palladium pre-catalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%). If using a salt/ligand system, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the ligand (e.g., BrettPhos, 0.024 mmol, 2.4 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the crude product by flash column chromatography.[21]

Protocol 2: Optimized Protocol for Challenging Heterocycles

This protocol incorporates learnings from the troubleshooting guide for a higher probability of success.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and BrettPhos (0.036 mmol, 3.6 mol%).

  • Solvent Addition: Add 5 mL of anhydrous, degassed THF via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C. Stir for 16-24 hours.

  • Monitoring & Workup: Follow the same monitoring and workup procedure as described in Protocol 1. This set of conditions is analogous to a successful large-scale synthesis of a related isoquinoline.[2][3][11]

References

Technical Support Center: 6-Bromoisoquinolin-5-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in coupling reactions with 6-Bromoisoquinolin-5-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile but challenging substrate. The inherent characteristics of this compound, namely the presence of both a halogen for coupling and a potentially coordinating amino group on an N-heterocyclic core, present unique challenges that will be addressed herein.

I. Understanding the Challenges: Why this compound Requires Special Attention

The this compound scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is not always straightforward. The primary challenges arise from:

  • Catalyst Inhibition: The lone pairs of electrons on the isoquinoline nitrogen and the 5-amino group can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby stalling the catalytic cycle.[1][2]

  • Substrate Reactivity: The electron-donating nature of the amino group can increase the electron density at the C6-Br bond, making the oxidative addition step, which is often rate-limiting, more challenging compared to electron-deficient aryl bromides.[3]

  • Potential for Side Reactions: The presence of the amino group can lead to undesired side reactions, such as N-arylation in Buchwald-Hartwig aminations, competing with the desired C-C or C-N bond formation.

This guide will provide strategies to mitigate these challenges and achieve successful coupling outcomes.

II. Troubleshooting Common Side Reactions and Issues

This section is structured in a question-and-answer format to directly address common problems encountered during coupling reactions with this compound.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

Question 1: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving this compound can often be attributed to a few key factors:

  • Catalyst Inhibition: As mentioned, the nitrogen atoms in your substrate can act as poisons to the palladium catalyst.

  • Inefficient Oxidative Addition: The electron-rich nature of the substrate can slow down the oxidative addition of the C-Br bond to the Pd(0) catalyst.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be sensitive to hydrolysis, leading to the formation of the corresponding arene and reducing the amount of nucleophile available for the cross-coupling.

  • Inappropriate Reaction Conditions: The choice of ligand, base, and solvent is critical for this substrate.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Ligand Selection Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4]These ligands promote the oxidative addition step and can help to prevent catalyst inhibition by sterically shielding the palladium center.
Catalyst Loading Consider a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).This can help to compensate for any catalyst deactivation caused by the substrate.
Base Selection Use a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.Stronger bases like NaOtBu can sometimes promote side reactions. The choice of base can be critical and may require screening.
Solvent System A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Ensure the solvent is thoroughly degassed.Water is often necessary to facilitate the transmetalation step. Proper degassing is crucial to prevent oxidation of the catalyst.
Boronic Acid Stability Consider using the corresponding boronic ester (e.g., pinacol ester) instead of the boronic acid.Boronic esters are generally more stable towards protodeboronation.

Question 2: I am observing significant amounts of a byproduct that appears to be isoquinolin-5-amine (dehalogenation). How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[5][6] It can arise from various sources, including:

  • β-Hydride Elimination: If there are any alkyl groups with β-hydrogens on the phosphine ligand or the coupling partner, β-hydride elimination can occur from the Pd(II) intermediate, followed by reductive elimination to give the dehalogenated product.

  • Reductive Cleavage: The C-Br bond can be cleaved by a hydride source in the reaction mixture. The hydride can originate from the solvent (e.g., alcohols), the base, or even water under certain conditions.

Mitigation Strategies:

  • Ligand Choice: Use ligands that are less prone to β-hydride elimination. Bulky biaryl phosphine ligands are often a good choice.

  • Solvent: Avoid using alcohol-based solvents if dehalogenation is a significant issue.

  • Base: The choice of base can influence the rate of dehalogenation. Screening different bases may be necessary.

Question 3: My reaction mixture shows the formation of a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.

Prevention:

  • Rigorous Degassing: Ensure that your solvent and reaction vessel are thoroughly degassed before adding the catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are highly effective.

  • Use of High-Purity Reagents: Ensure that your reagents are free from peroxides or other oxidizing impurities.

B. Buchwald-Hartwig Amination: C-N Bond Formation

Question 1: I am trying to couple a primary amine with this compound and I am getting a significant amount of a biaryl byproduct. What is happening?

Answer:

The formation of a biaryl byproduct in the Buchwald-Hartwig amination of this compound with a primary amine is a known side reaction.[7][8] This occurs because the product of the initial amination, a secondary amine, can itself undergo a second N-arylation with another molecule of this compound.

Controlling Biaryl Formation:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents).This can help to favor the initial amination over the subsequent N-arylation of the product. However, a large excess should be avoided as it can complicate purification.
Catalyst System The choice of ligand is crucial. For a similar substrate, 6-bromoisoquinoline-1-carbonitrile, a combination of Pd(dba)₂ and BINAP was found to be effective in minimizing biaryl formation.[7][8] Screening of different ligands is often necessary.The ligand influences the relative rates of the desired and undesired coupling reactions.
Base Selection A weaker base such as Cs₂CO₃ may be preferable to stronger bases like NaOtBu.[7][8]Strong bases can deprotonate the secondary amine product more readily, facilitating the undesired second N-arylation.
Reaction Temperature Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.Higher temperatures may accelerate the rate of the undesired side reaction.

Question 2: My Buchwald-Hartwig reaction is sluggish and gives a low yield. What can I do to improve it?

Answer:

Similar to the Suzuki-Miyaura coupling, sluggishness in the Buchwald-Hartwig amination of this compound can be due to catalyst inhibition and the reduced reactivity of the C-Br bond.

Optimization Strategies:

  • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for challenging aminations.[9]

  • Base and Solvent Optimization: The choice of base and solvent is critical and often interdependent.[10][11][12] Toluene and 1,4-dioxane are common solvents, and bases like NaOtBu or LHMDS are frequently used. However, for this substrate, a weaker base might be necessary to avoid side reactions.[10] A thorough screening of base/solvent combinations is recommended.

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation.

C. Sonogashira Coupling: C-C (alkyne) Bond Formation

Question 1: My Sonogashira coupling with this compound is resulting in the formation of a significant amount of the homocoupled alkyne (Glaser-Hay coupling). How can I avoid this?

Answer:

The homocoupling of the terminal alkyne, known as the Glaser-Hay coupling, is a common side reaction in Sonogashira couplings and is promoted by the presence of oxygen and the copper(I) co-catalyst.[13]

Strategies to Minimize Alkyne Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: In many cases, the Sonogashira reaction can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser-Hay coupling.[13][14][15][16][17] This often requires the use of more active palladium catalysts and specific ligands.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

Question 2: The Sonogashira reaction is not proceeding to completion. What are the key parameters to check?

Answer:

Incomplete conversion in a Sonogashira reaction with this substrate can be due to several factors:

  • Catalyst Deactivation: The substrate can inhibit the palladium catalyst.

  • Ineffective Base: The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide (in the copper-catalyzed version) or for the transmetalation step.[18][19]

  • Low Reactivity of the Aryl Bromide: As with other coupling reactions, the electron-rich nature of this compound can make the oxidative addition step challenging.

Troubleshooting Tips:

Parameter Recommendation Rationale
Catalyst System For copper-free conditions, consider using a more active palladium precatalyst with a bulky, electron-rich phosphine ligand.These systems can overcome the lower reactivity of the aryl bromide and are less prone to inhibition.
Base An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used and can often serve as the solvent.[18][19] Ensure the amine is dry and of high purity.The base must be strong enough to deprotonate the alkyne but should not cause undesired side reactions.
Solvent If a co-solvent is needed, THF and DMF are common choices.[18] However, be aware that some solvents can coordinate to the palladium and inhibit the reaction.The solvent should be chosen to ensure the solubility of all reaction components.
Temperature While many Sonogashira reactions can be run at room temperature, heating may be necessary for less reactive aryl bromides.[20]Increasing the temperature can help to drive the reaction to completion, but it may also increase the likelihood of side reactions.

III. The Role of Protecting Groups

Question: Should I protect the amino group of this compound before performing a cross-coupling reaction?

Answer:

The decision to use a protecting group for the 5-amino group depends on the specific coupling reaction and the reaction conditions.[21][22]

  • For Suzuki-Miyaura and Sonogashira Couplings: In many cases, these reactions can be performed without protecting the amino group, provided that the reaction conditions are carefully optimized (e.g., appropriate ligand and base selection) to minimize catalyst inhibition.[23]

  • For Buchwald-Hartwig Amination: If you are coupling this compound with another amine, it is generally advisable to protect the 5-amino group to prevent self-coupling or other undesired N-arylation reactions. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[21]

Protecting Group Strategy Workflow:

G Start Start with This compound Protect Protect 5-amino group (e.g., with Boc anhydride) Start->Protect Couple Perform Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Protect->Couple Deprotect Deprotect 5-amino group (e.g., with TFA for Boc) Couple->Deprotect Product Final Product Deprotect->Product

Caption: A typical workflow involving a protecting group strategy.

IV. Experimental Protocols: A Starting Point

The following are generalized, non-optimized protocols that can serve as a starting point for your experiments. It is crucial to optimize these conditions for your specific coupling partners and scale.

A. General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • Add the amine coupling partner (1.1-1.2 equiv.) and the degassed solvent (e.g., toluene).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and work up as described for the Suzuki-Miyaura coupling.

  • Purify the crude product by column chromatography.

C. General Protocol for Copper-Free Sonogashira Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the base (e.g., TEA, 2.0-3.0 equiv., which can also serve as the solvent).

  • Seal the vessel and degas the mixture.

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

V. Visualization of Key Concepts

Catalytic Cycles

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br ArPdX Ar-Pd(II)L_n-Br OA->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)_2 ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RE Reductive Elimination ArPdR->RE RE->Pd0 Product Ar-R' RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br ArPdX Ar-Pd(II)L_n-Br OA->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]Br AmineCoord->ArPdAmine Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)L_n-NR'R'' Deprotonation->ArPdAmido RE Reductive Elimination ArPdAmido->RE RE->Pd0 Product Ar-NR'R'' RE->Product

References

Technical Support Center: Palladium Catalyst Removal from 6-Bromoisoquinolin-5-amine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 6-Bromoisoquinolin-5-amine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure your final compound meets the stringent purity requirements for downstream applications, including active pharmaceutical ingredient (API) synthesis.

The Challenge with this compound

The primary difficulty in removing palladium from reaction mixtures containing this compound stems from the inherent properties of the molecule itself. The presence of two nitrogen atoms—the isoquinoline ring nitrogen and the exocyclic amine—creates strong Lewis basic sites that can chelate or coordinate with the palladium catalyst. This forms stable, soluble palladium complexes that are often difficult to separate from the desired product using standard purification techniques like simple filtration or extraction.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why are my palladium levels still high after standard workup and filtration?

High residual palladium levels are common due to the strong coordination between the palladium catalyst and the nitrogen atoms of your this compound product. This interaction keeps the palladium species dissolved in the organic phase, co-eluting with your product during standard purification.[1]

Q2: What are the regulatory limits for palladium in APIs?

Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which for a drug with a daily dose of 10 g, translates to a concentration limit of 10 parts per million (ppm).[1]

Q3: What are the most common methods for palladium removal?

The most prevalent and effective methods include:

  • Adsorption: Utilizing solid-supported materials like activated carbon or specialized palladium scavengers to bind the palladium, which is then removed by filtration.[1]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively form complexes that can be easily separated.[1][3]

  • Crystallization: Purifying the final product through crystallization, leaving the palladium impurities behind in the mother liquor.[1]

  • Chromatography: Using column chromatography to separate the product from the catalyst residues.[4]

Q4: What are palladium scavengers and how do they work?

Palladium scavengers are typically solid-supported reagents, often based on silica or a polymer backbone, that are functionalized with groups exhibiting a high affinity for palladium. Thiol-based scavengers and trimercaptotriazine (TMT) are particularly effective. The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High Residual Palladium Levels After Initial Purification Efforts

  • Possible Cause: Strong chelation of palladium by the this compound.

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT) are excellent starting points.[1][5]

    • Optimize Scavenging Conditions: Experiment with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature (e.g., 40-60 °C), and stirring time (4-24 hours) to enhance scavenger efficiency.[1][2]

    • pH Adjustment: In some cases, a mild acidic wash (e.g., with a dilute solution of a non-coordinating acid) prior to scavenging can help to break up the palladium-amine complex, making the palladium more accessible to the scavenger. Care must be taken to avoid product degradation.

Issue 2: Significant Product Loss During Palladium Removal

  • Possible Cause: Adsorption of the product onto the scavenger or activated carbon.

  • Suggested Solutions:

    • Screen Different Scavengers: Some scavengers may have a higher affinity for your product than others. Screen a panel of scavengers to find one with high palladium affinity and low product binding.

    • Reduce Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium levels. An initial optimization experiment can determine the optimal loading.

    • Thorough Washing: After filtration of the scavenger, wash the solid material thoroughly with the reaction solvent to recover any adsorbed product. Combine the filtrate and washings before concentrating.[1]

Palladium Removal Workflow

The following diagram illustrates a general workflow for selecting and implementing a palladium removal strategy.

Palladium_Removal_Workflow Decision Workflow for Palladium Removal start Crude Reaction Mixture (Post-Coupling) initial_analysis Analyze for Residual Pd (e.g., ICP-MS) start->initial_analysis decision Is Pd Level > 10 ppm? initial_analysis->decision scavenging Select & Implement Scavenging Protocol decision->scavenging Yes pass Product Meets Purity Specs (< 10 ppm Pd) decision->pass No protocol_selection Choose Scavenger Type (e.g., Thiol, TMT, Carbon) scavenging->protocol_selection optimization Optimize Conditions (Temp, Time, Equivalents) protocol_selection->optimization filtration Filter to Remove Scavenger-Pd Complex optimization->filtration final_analysis Analyze Purified Product for Residual Pd filtration->final_analysis final_analysis->pass Success fail Re-evaluate Strategy final_analysis->fail Failure fail->scavenging crystallization Consider Crystallization or Chromatography fail->crystallization

Caption: Decision workflow for palladium removal.

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger

This protocol is a good starting point for most applications involving this compound.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the suspension at a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific reaction.[2]

  • Filtration: Cool the mixture to room temperature and filter through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]

  • Washing: Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 2: Palladium Removal using Activated Carbon

Activated carbon is a cost-effective option, but may lead to higher product loss.

  • Dissolution: Dissolve the crude product in an appropriate solvent.[1]

  • Carbon Addition: Add activated carbon (e.g., 5-10 wt% relative to the crude product mass).

  • Stirring: Stir the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that finely divided carbon can be difficult to filter completely.[3]

  • Washing and Concentration: Wash the filter cake thoroughly and concentrate the filtrate as described in Protocol 1.

Data Summary: Comparison of Palladium Scavengers

The following table provides a comparison of common palladium scavengers. The efficiency is highly dependent on the specific reaction conditions.

Scavenger TypeTypical Loading (wt%)Typical Temperature (°C)AdvantagesDisadvantages
Thiol-Functionalized Silica 3-1025-60High efficiency and selectivity for various palladium species.[2]Higher cost compared to activated carbon.
Trimercaptotriazine (TMT) 2-520-50High loading capacity and effectiveness.[2]Can sometimes be less effective for certain Pd(0) species.
Activated Carbon 5-2025-40Low cost and readily available.[1]Can lead to significant product loss due to non-specific adsorption.[6]
Amino-Functionalized Silica 5-1525-60Can be effective for specific palladium complexes.Potential for side reactions with electrophilic functionality in the product.

Advanced Troubleshooting and Considerations

  • Combination of Methods: In particularly challenging cases, a combination of methods may be necessary. For instance, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a polishing step with a high-affinity silica scavenger.

  • Alternative Purification: If scavenging methods are insufficient, consider purification by column chromatography or recrystallization.[4] Recrystallization can be a highly effective and scalable method if a suitable solvent system can be identified.

  • Proactive Measures: The choice of palladium catalyst and ligands in your cross-coupling reaction can influence the ease of removal. Consider catalysts known for lower leaching or easier removal in your process development.

References

stability issues of 6-Bromoisoquinolin-5-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromoisoquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound, particularly concerning pH variations. Our goal is to empower you with the expertise to anticipate and troubleshoot issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fundamental properties?

A1: this compound is a crystalline organic compound with the molecular formula C₉H₇BrN₂.[1] It serves as a key building block in medicinal chemistry, particularly in the development of anticancer agents and as a fluorescent marker in nucleic acid studies.[2] Key properties include a melting point between 155-160°C and moderate solubility in alcohols like ethanol and methanol.[2] Due to its chemical structure, featuring both an amino group and a basic isoquinoline nitrogen atom, its stability and solubility are highly dependent on the pH of its environment.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maintain the integrity of the compound, it should be stored at room temperature in a tightly sealed container to protect it from moisture and atmospheric contaminants.[2][3] It is critically important to store it away from acidic vapors, as the amine and isoquinoline moieties can react with acids, leading to salt formation and potential degradation.[2] For long-term storage, keeping it in a dark place under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent photo-oxidation and other slow degradation reactions.

Q3: Why is pH such a critical factor for the stability of this compound?

A3: The pH of the solution directly influences the ionization state of the molecule, which in turn affects its chemical stability, solubility, and reactivity.[4][5] this compound has two primary sites that can be protonated: the 5-amino group and the nitrogen atom in the isoquinoline ring.

  • In acidic conditions (low pH): Both nitrogen atoms can become protonated, forming a dicationic species. This increases water solubility but can also make the molecule more susceptible to certain hydrolytic degradation pathways.

  • In neutral conditions (near pH 7): A balance exists between the neutral and protonated forms. This is often the range of optimal stability for many amino-containing compounds, minimizing both acid- and base-catalyzed degradation.[6]

  • In basic conditions (high pH): The molecule will be in its neutral, unprotonated form. While this may be necessary for certain reactions, highly alkaline conditions can promote oxidative degradation, especially in the presence of air (oxygen).

The diagram below illustrates these pH-dependent protonation states.

G cluster_acidic Acidic pH (e.g., pH < 4) cluster_neutral Neutral pH (e.g., pH 6-8) cluster_basic Basic pH (e.g., pH > 9) acid_struct Structure: Positively charged (protonated) -NH3+ and =N+H- Properties: Increased water solubility Potential for acid-catalyzed hydrolysis neutral_struct Structure: Primarily neutral or singly protonated Properties: Often the range of maximum stability Balanced solubility acid_struct->neutral_struct Increase pH neutral_struct->acid_struct Decrease pH basic_struct Structure: Neutral (unprotonated) -NH2 and =N- Properties: Lower water solubility Susceptible to oxidative degradation neutral_struct->basic_struct Increase pH basic_struct->neutral_struct Decrease pH

Caption: pH-dependent states of this compound.

Q4: What are the common signs of degradation for this compound?

A4: Degradation can manifest in several ways:

  • Visual Changes: A noticeable change in the color of the solid or a solution (e.g., from off-white/yellow to brown/dark) often indicates the formation of colored degradation products, likely from oxidation.

  • Precipitation: If the compound precipitates from a solution in which it was previously soluble, it could be due to a pH shift causing it to convert to a less soluble form, or the formation of insoluble degradation products.[5]

  • Analytical Changes: The most definitive sign is the appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) or changes in the spectral properties (e.g., NMR, IR).[7] A decrease in the peak area of the parent compound over time is a quantitative indicator of degradation.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Problem: My solution of this compound, prepared in a standard buffer, has turned dark brown overnight.

Answer: This is a classic sign of oxidative degradation. The aromatic amine functionality is susceptible to oxidation, which is often accelerated at neutral to basic pH and in the presence of oxygen and light.[4]

Recommended Actions:

  • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid storing solutions for extended periods.

  • De-gas Solvents: If working in a neutral or basic buffer, de-gas the solvent by sparging with nitrogen or argon before dissolving the compound. This removes dissolved oxygen.

  • Protect from Light: Store the solution in an amber vial or wrap the container with aluminum foil to prevent photo-degradation.

  • Consider Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may help to mitigate this issue.

Problem: I am seeing multiple new peaks in my HPLC analysis after a reaction run at pH 9.0. Is this due to instability?

Answer: It is highly probable. Basic conditions can promote degradation. To confirm if these new peaks are degradation products or reaction side-products, a forced degradation study is the authoritative method.[8]

Recommended Actions:

  • Run a Control Experiment: Incubate this compound in the same reaction buffer at pH 9.0, at the same temperature and for the same duration as your reaction, but without the other reagents. Analyze this control sample by HPLC. If the new peaks appear, they are confirmed degradation products.

  • Develop a Stability-Indicating Method: The goal of your analytical method (like HPLC) is to be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[6] You may need to adjust your HPLC method (e.g., gradient, mobile phase) to achieve baseline separation for all peaks.

The workflow for troubleshooting unexpected analytical peaks is outlined below.

G cluster_investigation Investigation Steps cluster_conclusion Conclusion start Unexpected peaks observed in HPLC/LC-MS control_exp Run control experiment: Incubate compound in buffer (no other reagents) start->control_exp analyze_control Analyze control sample by HPLC/LC-MS control_exp->analyze_control compare_results Compare chromatograms: Reaction vs. Control analyze_control->compare_results decision Are unexpected peaks present in the control? compare_results->decision degradation Peaks are degradation products decision->degradation Yes side_product Peaks are reaction side-products decision->side_product No

Caption: Troubleshooting workflow for identifying degradation products.

Problem: The compound is precipitating out of my aqueous buffer at pH 7.5.

Answer: This issue is likely related to the compound's pH-dependent solubility.[5] While protonation in acidic solutions increases water solubility, the neutral form of this compound, which is more prevalent around neutral pH, has lower aqueous solubility. The concentration you are trying to achieve may be above its solubility limit at that specific pH.

Recommended Actions:

  • Check Solubility Limits: Perform a simple experiment to determine the approximate solubility at your target pH before preparing a large batch.

  • Use a Co-solvent: If your experimental system allows, consider adding a small percentage of an organic co-solvent like DMSO or ethanol to the buffer. This can significantly increase the solubility of the compound. Ensure the co-solvent does not interfere with your downstream application.

  • Adjust pH: A slight decrease in the buffer pH (e.g., to pH 6.5-7.0) might be enough to increase solubility to the desired level without significantly impacting stability for short-term experiments.

Quantitative Data & Experimental Protocols
Table 1: Expected Stability Profile of this compound vs. pH

This table summarizes the expected stability trends based on the general chemical principles of aromatic amines and isoquinolines. Actual degradation rates must be determined experimentally.

pH RangePredominant SpeciesExpected StabilityPrimary Degradation Risks
< 4 (Strongly Acidic) Dicationic (protonated)Low to ModerateAcid-catalyzed hydrolysis
4 - 6 (Weakly Acidic) Mono/DicationicGood to HighReduced risk of hydrolysis
6 - 8 (Neutral) Neutral/MonocationicHighest Minimal acid/base catalysis; risk of oxidation
> 8 (Basic) NeutralModerate to LowBase-catalyzed reactions, Oxidation
Protocol: Experimental Workflow for pH Stability Assessment

This protocol provides a self-validating system to quantitatively assess the stability of this compound across a range of pH conditions.

Objective: To determine the rate of degradation of this compound at various pH values over a set time period.

Materials:

  • This compound

  • HPLC-grade water and acetonitrile

  • Buffer salts (e.g., citrate, phosphate, borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Class A volumetric flasks and pipettes

Methodology:

  • Preparation of Buffers:

    • Prepare a series of buffers at desired pH values (e.g., pH 3, 5, 7, 9, 11). Use appropriate buffer systems for each pH range to ensure adequate buffering capacity.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Sample Preparation and Incubation:

    • For each pH buffer, pipette a precise volume of the stock solution into a volumetric flask and dilute with the buffer to a final concentration (e.g., 10 µg/mL). This is your t=0 sample for that pH.

    • Immediately analyze the t=0 sample via HPLC to get the initial peak area.

    • Prepare identical samples for each pH and store them under controlled temperature and light conditions (e.g., 40°C in a dark incubator).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated sample.

    • Analyze each sample by HPLC using a validated, stability-indicating method.

  • Data Analysis:

    • For each pH and time point, calculate the percentage of this compound remaining using the formula: % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

    • Plot the % Remaining versus time for each pH to determine the degradation kinetics.

References

preventing dehalogenation of 6-Bromoisoquinolin-5-amine during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Bromoisoquinolin-5-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for challenges related to the synthesis of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common and often frustrating issue of dehalogenation. My goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your own lab.

Part 1: Understanding the Dehalogenation Problem

Q1: I'm observing a significant amount of isoquinolin-5-amine as a byproduct in my reaction. What is happening and why is it so common with this substrate?

A1: You are encountering hydrodehalogenation (HDH), a common side reaction in palladium-catalyzed cross-coupling where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This leads to the formation of the undesired isoquinolin-5-amine, reducing the yield of your target molecule.

The this compound substrate is particularly susceptible for two key reasons:

  • Electronic Effects: The isoquinoline ring is an electron-deficient aromatic system. This electronic nature makes the C-Br bond more reactive and prone to side reactions.[1]

  • Nitrogen Coordination: The nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst. This interaction can sometimes inhibit the desired catalytic cycle, providing more opportunity for side reactions like dehalogenation to occur.[1]

The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This species can arise from several sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[1] Once formed, the Pd-H can reductively eliminate with the aryl group, leading to the dehalogenated byproduct.

Part 2: Troubleshooting Guide & Strategic Solutions

This section is designed as a decision-making tool. Identify your primary issue and follow the recommended actions.

Q2: My Suzuki-Miyaura coupling reaction is plagued by dehalogenation. Where should I start my optimization?

A2: Dehalogenation in Suzuki couplings is a classic problem.[1][2] The key is to promote the desired C-C bond formation (reductive elimination of the product) to be much faster than the undesired C-H bond formation (reductive elimination of the dehalogenated byproduct).

Below is a troubleshooting workflow to guide your optimization strategy.

G start High Dehalogenation (>10%) Observed catalyst Step 1: Evaluate Catalyst System start->catalyst base Step 2: Optimize Base catalyst->base If dehalogenation persists... solution_ligand Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Rationale: Promotes faster reductive elimination of the desired product. catalyst->solution_ligand solvent Step 3: Re-evaluate Solvent & Additives base->solvent If dehalogenation persists... solution_base Action: Switch to weaker, non-nucleophilic bases (K3PO4, K2CO3, Cs2CO3). Rationale: Avoids strong bases like alkoxides which can be hydride sources. base->solution_base reagents Step 4: Check Reagent Quality solvent->reagents If dehalogenation persists... solution_solvent Action: Use rigorously anhydrous aprotic solvents (Toluene, Dioxane, THF). Minimize or eliminate water/alcohols. solvent->solution_solvent solution_reagents Action: Use high-purity boronic acid. Consider boronic esters (e.g., pinacol esters). Rationale: Slow transmetalation allows side reactions to compete. reagents->solution_reagents

Figure 1. Troubleshooting workflow for dehalogenation in cross-coupling.
Q3: Which specific ligands and bases are recommended to minimize dehalogenation?

A3: The choice of ligand and base is the most critical factor in controlling dehalogenation.

Ligand Selection: The goal is to use a ligand that accelerates the rate-limiting steps of the main catalytic cycle (oxidative addition and reductive elimination) over the parasitic dehalogenation pathway.[3] Sterically bulky and electron-rich phosphine ligands are the gold standard here.[1][4][5]

  • Why they work: Their bulk promotes the formation of a low-coordinate, highly active L1Pd(0) species, which readily undergoes oxidative addition.[6] Their electron-donating nature makes the palladium center more electron-rich, which in turn promotes the final, desired reductive elimination step.[4]

Base Selection: The base plays a crucial role in the transmetalation step of Suzuki couplings and can be a direct or indirect source of the problematic Pd-H species.[7]

  • Why they work: Weaker inorganic bases are less prone to generating hydride species compared to strong organic bases like sodium tert-butoxide. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in the catalytic cycle but gentle enough to minimize side reactions.[1]

The following table provides a starting point for optimization:

ParameterRecommendedTo AvoidRationale
Ligands Buchwald Biarylphosphines (SPhos, XPhos, RuPhos), N-Heterocyclic Carbenes (NHCs)Simple, less bulky phosphines (e.g., PPh₃)Bulky, electron-rich ligands accelerate reductive elimination of the desired product over dehalogenation.[1]
Bases K₃PO₄, Cs₂CO₃, K₂CO₃Strong alkoxide bases (NaOtBu, KOtBu)Alkoxides can act as hydride sources, directly leading to the formation of Pd-H species that cause dehalogenation.
Solvents Toluene, Dioxane, THF (anhydrous)Alcohols (Methanol, Ethanol), DMF in some casesProtic solvents and water can be proton/hydride sources.[1][8] Anhydrous conditions are key.[9]
Q4: I am performing a Buchwald-Hartwig amination and still see dehalogenation. Are the solutions similar?

A4: Yes, the underlying principles are very similar. The Buchwald-Hartwig amination also proceeds via a Pd(0)/Pd(II) catalytic cycle, and an unproductive side reaction can occur where β-hydride elimination leads to the hydrodehalogenated arene.[3]

Key Adjustments for Buchwald-Hartwig Amination:

  • Base: This is often the most critical parameter. While strong bases like NaOtBu are required to deprotonate the amine, using them at lower temperatures can help.[10] If the reaction is heated too aggressively, the base can promote dehalogenation.[10]

  • Catalyst System: Using a well-defined pre-catalyst (e.g., an XPhos-palladium pre-catalyst) can ensure the rapid formation of the active catalytic species and may help suppress side reactions compared to generating the catalyst in situ from a precursor like Pd₂(dba)₃.[10]

  • Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is crucial. Higher temperatures often accelerate the rate of dehalogenation.[10]

Part 3: Experimental Protocols & Advanced Methodologies

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is designed as a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

  • Anhydrous Water (optional, see note)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add anhydrous toluene (and water, if necessary, typically a 10:1 Toluene:Water ratio).[1]

  • Degassing: Degas the reaction mixture thoroughly. This can be done by bubbling argon through the stirred solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can degrade the catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (isoquinolin-5-amine).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Execution cluster_2 Isolation a 1. Add Solids: Substrate, Boronic Acid, K3PO4 b 2. Add Catalyst: Pd2(dba)3 + SPhos a->b c 3. Add Solvents: Anhydrous Toluene/Water b->c d 4. Degas Mixture (Freeze-Pump-Thaw or Ar bubble) c->d e 5. Heat Reaction (80-100 °C) d->e f 6. Monitor Progress (TLC / LC-MS) e->f g 7. Quench & Extract f->g h 8. Purify (Column Chromatography) g->h

Figure 2. Optimized Suzuki-Miyaura workflow.

References

solvent effects on the reactivity of 6-Bromoisoquinolin-5-amine in C-N coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: C-N Coupling of 6-Bromoisoquinolin-5-amine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the nuanced challenges associated with the reactivity of this compound in C-N cross-coupling reactions, with a specific focus on the pivotal role of solvent effects. My goal is to move beyond simple protocols and provide a deeper, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions - The "Why" Behind Solvent Choice

This section addresses foundational questions regarding the outsized impact of the reaction medium on this specific transformation.

Q1: We are experiencing very low yields when coupling this compound with a primary amine in toluene, a very common solvent for Buchwald-Hartwig reactions. Why is this substrate so particularly sensitive to solvent choice?

A1: This is a frequent and insightful observation. The low reactivity of this compound in non-polar solvents like toluene stems from a combination of its unique electronic and structural features, which are not adequately addressed by a non-polar environment.

  • Poor Solubility of Reaction Components: While the substrate may dissolve in toluene, the inorganic bases required for the reaction (e.g., Cs₂CO₃, K₃PO₄) have negligible solubility.[1] This creates a heterogeneous mixture where the reaction can only occur at the surface of the base particles, leading to slow and inefficient deprotonation of the coupling amine and a stalled catalytic cycle.[1]

  • Inadequate Stabilization of Catalytic Intermediates: The Buchwald-Hartwig catalytic cycle involves polar and often charged intermediates.[2] The oxidative addition of the aryl bromide to the Pd(0) complex and subsequent steps are significantly influenced by the solvent's ability to stabilize these species. Non-polar solvents like toluene offer minimal stabilization, which can disfavor the desired reaction pathway.[3]

  • Potential for Catalyst Inhibition: this compound contains two nitrogen atoms (the ring nitrogen and the exocyclic amine) that can act as Lewis bases. In a non-coordinating solvent, these nitrogen atoms can chelate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalysis. A more coordinating solvent can compete for these binding sites, mitigating this inhibitory effect.[4]

Q2: What are the primary classes of solvents that should be considered for this reaction, and what is the mechanistic justification for each?

A2: For a challenging substrate like this, a systematic solvent screen is crucial. We recommend evaluating three main classes, each interacting with the catalytic cycle differently.

  • Apolar Aromatic Solvents (e.g., Toluene, Xylene): While often a starting point, they are generally less effective for this substrate for the reasons mentioned above.[5] They are primarily useful when all reactants and catalysts are highly soluble and when minimal stabilization of intermediates is required.

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF, 2-MeTHF, CPME): This class often represents the "sweet spot." Ethers are polar enough to help solubilize the base and stabilize intermediates but are typically weakly coordinating, preventing significant catalyst inhibition.[1][6] 2-MeTHF and CPME are considered "greener" alternatives to THF and dioxane.[7][8]

  • Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents are excellent at dissolving inorganic bases and stabilizing charged intermediates, which can dramatically accelerate reaction rates.[2][9] However, they must be used with caution. Amide-based solvents like DMF can be oxidized by Pd(II) precatalysts, and their strong coordinating ability can sometimes displace essential ligands from the palladium center, leading to catalyst deactivation.[2][6]

Q3: How exactly does solvent polarity influence the key steps of the palladium-catalyzed C-N coupling cycle?

A3: The solvent's influence is most pronounced during the oxidative addition and reductive elimination steps. A more polar solvent can stabilize the transition states of these steps, thereby lowering the activation energy and increasing the reaction rate.

Below is a diagram illustrating the key stages of the Buchwald-Hartwig cycle and the points of solvent influence.

G pd0 Active LPd(0) Catalyst oa_ts Oxidative Addition (Ar-X + LPd(0) -> L(Ar)Pd(II)-X) pd0->oa_ts 1. Oxidative Addition pd_intermediate L(Ar)Pd(II)-X Intermediate oa_ts->pd_intermediate base_step Base-Mediated Ligand Exchange (Amine Deprotonation & Coordination) pd_intermediate->base_step 2. Amine Binding & Deprotonation pd_amide L(Ar)Pd(II)-NR'R'' Intermediate base_step->pd_amide re_ts Reductive Elimination (-> Ar-NR'R'' + LPd(0)) pd_amide->re_ts 3. Reductive Elimination re_ts->pd0 Catalyst Regeneration product Ar-NR'R'' Product re_ts->product solvent_influence Solvent Influence: - Solubility of Base - Stabilization of Charged Species - Coordination to Pd Center solvent_influence->oa_ts solvent_influence->base_step

Caption: Buchwald-Hartwig cycle showing key points of solvent interaction.

Part 2: Troubleshooting Guide - From Theory to Practice

This section provides actionable solutions to specific experimental problems.

Problem: Low or No Conversion

Q: I have switched from toluene to 1,4-dioxane for my reaction between this compound and morpholine, using Pd₂(dba)₃/XPhos and K₃PO₄, but the yield is still below 20% after 24 hours at 100 °C. What should be my next steps?

A: This indicates that while solubility may have improved, it's not the only limiting factor. The inherent reactivity of the substrate and the specific reaction components need further optimization.

Troubleshooting Workflow:

G problem Low Conversion (<20%) in Dioxane step1 Step 1: Verify Reagent Quality problem->step1 step2 Step 2: Change the Base step1->step2 If reagents are pure sub1 - Is the amine pure? - Is the Pd catalyst fresh? - Is the solvent anhydrous and degassed? step1->sub1 step3 Step 3: Screen More Polar Solvents step2->step3 If base change has minor effect sub2 - Try a stronger, more soluble base like NaOtBu or LHMDS. - Rationale: K₃PO₄ may not be strong enough for this hindered system. step2->sub2 step4 Step 4: Consider an Alternative Catalyst System step3->step4 If yield is still low sub3 - Screen 2-MeTHF or CPME. - Screen a polar aprotic solvent like NMP (use cautiously). step3->sub3 sub4 - Try a more electron-rich ligand like RuPhos. - Use a modern precatalyst (e.g., RuPhos Pd G3) for reliable activation. [12] step4->sub4

Caption: Troubleshooting workflow for low C-N coupling conversion.

Problem: Side Reactions Observed

Q: My main side product appears to be hydrodehalogenation (the bromine is replaced by hydrogen). How does the solvent influence this, and how can I suppress it?

A: Hydrodehalogenation is a common side reaction, often competing with the desired reductive elimination. The solvent plays a key role in mediating the relative rates of these pathways.

  • Mechanistic Cause: This side reaction can arise from protonolysis of the Pd-Aryl intermediate by trace water or the amine itself, or from competing β-hydride elimination pathways if the ligand or other components can serve as a hydride source.

  • Solvent's Role:

    • Protic Solvents (e.g., t-BuOH, or water as co-solvent): While sometimes used, these can be a source of protons and may increase the rate of hydrodehalogenation.[6] Use with caution and ensure conditions are rigorously anhydrous if this is not the desired outcome.

    • Polar Aprotic Solvents: By stabilizing the desired [L-Pd(Ar)(NR'R'')] intermediate, polar aprotic solvents can often accelerate the rate of reductive elimination relative to decomposition pathways, thus increasing the yield of the desired product.[2]

  • Solution:

    • Ensure Anhydrous Conditions: Rigorously dry your solvent and reagents. Use of molecular sieves can be beneficial.[10]

    • Switch to a More Polar, Aprotic Solvent: Move from dioxane to a solvent like NMP or DMAc to favor the productive C-N bond-forming reductive elimination.

    • Optimize Base and Ligand: A stronger, bulkier base can sometimes favor the desired reaction. Similarly, a bulkier, more electron-rich ligand can promote faster reductive elimination.[11]

Part 3: Experimental Protocols and Data

To provide a practical starting point, we've outlined a general solvent screening protocol and compiled representative data.

Protocol: Parallel Solvent Screening for C-N Coupling

This protocol is designed to efficiently test the effect of different solvents on your reaction.

  • Preparation: In a glovebox, add this compound (1.0 equiv), the desired amine partner (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 2.0 equiv) to separate reaction vials equipped with stir bars.

  • Solvent Addition: Add 0.5 M of the degassed, anhydrous solvent to be tested (e.g., Toluene, 1,4-Dioxane, 2-MeTHF, NMP) to each respective vial.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion to product.

  • Analysis: Compare the conversion rates and impurity profiles across the different solvents to identify the optimal medium.

Data Table: Expected Solvent Effects on a Model Reaction

The following table summarizes typical results for the coupling of this compound with morpholine, illustrating the profound impact of solvent choice.

SolventDielectric Constant (ε)Typical Conversion (24h @ 100°C)Key Observations & Rationale
Toluene2.4< 10%Poor base solubility and minimal stabilization of intermediates. Often results in reaction failure.[5]
1,4-Dioxane2.220-40%Moderate improvement due to better solubility and weak coordination, but may still be too slow. A common but often suboptimal choice.[6]
2-MeTHF6.250-75%A superior ethereal solvent. Higher polarity enhances rates, and it's a greener alternative.[7]
NMP32.2> 90%High polarity provides excellent solubility and stabilization, leading to high conversion. Monitor for potential catalyst deactivation.[1]
t-BuOH12.540-60%Can be effective, but the protic nature may increase the risk of hydrodehalogenation side products.[6]

Part 4: Alternative Methodologies

Q: Are there any alternatives to palladium catalysis for this transformation where solvent considerations might be different?

A: Yes, the Ullmann C-N coupling, which uses a copper catalyst, is a classic alternative that is seeing a modern resurgence.[12]

  • Ullmann Coupling: This reaction often requires higher temperatures but can be effective for heteroaromatic systems.

  • Solvent Effects in Ullmann Reactions: Traditionally, polar aprotic solvents like DMF, NMP, or pyridine were used. However, recent advances have shown that novel media like deep eutectic solvents (DES) can be highly effective, often allowing for milder conditions, lower catalyst loading, and the elimination of the need for an additional ligand.[13][14] These green solvent systems represent an exciting frontier for challenging C-N couplings.

We trust this guide will serve as a valuable resource in your research endeavors. Please do not hesitate to reach out to our technical support team with further questions.

References

Technical Support Center: Ligand Selection for Efficient Cross-Coupling with 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming the challenges of cross-coupling reactions with 6-Bromoisoquinolin-5-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your synthetic efforts. As Senior Application Scientists, we understand that the success of these reactions hinges on the nuanced interplay between the substrate, coupling partner, and the catalytic system, with ligand selection being a paramount determinant of yield and purity.

I. Understanding the Substrate: The Challenges of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the amino group and the nitrogen atom within the isoquinoline ring system can lead to catalyst inhibition or undesired side reactions. The amino group, being a Lewis base, can coordinate to the palladium center, potentially deactivating the catalyst. Furthermore, the electron-donating nature of the amine can influence the reactivity of the aryl bromide. A successful cross-coupling strategy must therefore account for these electronic and steric factors.

II. Troubleshooting Guide: Ligand Selection for Key Cross-Coupling Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

Q1: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is giving low yields. What ligands should I screen?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to inefficient oxidative addition or transmetalation. The choice of ligand is critical to overcome these hurdles.

  • Initial Screening: For aryl-aryl couplings, bulky and electron-rich phosphine ligands are generally the most effective.[1][2][3] Start with well-established ligands known for their broad applicability in Suzuki reactions.[4]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points.[4] Their steric bulk promotes the formation of the active monoligated palladium species, which facilitates oxidative addition.[5]

    • Ferrocenyl phosphines: Dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) is a robust ligand that can stabilize the palladium catalyst and is often effective in challenging couplings.[6][7]

  • Rationale: The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn promotes the rate of oxidative addition of the aryl bromide.[5] The steric hindrance of these ligands also facilitates the reductive elimination step, leading to product formation.[8]

Q2: I'm observing significant amounts of protodeborylation of my boronic acid. How can I mitigate this side reaction?

A2: Protodeborylation is a common side reaction, especially with electron-deficient boronic acids.[3] The choice of base and solvent system is as crucial as the ligand in minimizing this issue.

  • Base Selection: Use a milder base. While strong bases like NaOH or KOH can be effective, they can also promote protodeborylation. Consider using carbonates such as K₂CO₃ or Cs₂CO₃, or phosphates like K₃PO₄.[9] Fluoride sources like CsF or KF can also be beneficial, as the fluoride ion can activate the boronic acid without being overly basic.[9]

  • Solvent System: Anhydrous solvents are generally preferred. However, the presence of a small amount of water can sometimes be beneficial for the transmetalation step.[10] A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with water.[10]

  • Ligand Effect: While the base is the primary factor, a highly efficient ligand that promotes rapid transmetalation and cross-coupling can outcompete the protodeborylation pathway.

B. Buchwald-Hartwig Amination: C-N Bond Formation

Q3: I am attempting to couple this compound with a primary or secondary amine, but the reaction is sluggish. Which ligands are best suited for this transformation?

A3: The Buchwald-Hartwig amination of this compound can be challenging due to potential catalyst inhibition by both the substrate's amino group and the coupling partner.

  • Ligand Selection is Key: For C-N bond formation, especially with challenging substrates, advanced biaryl phosphine ligands are often required.[11][12]

  • Recommended Ligands:

    • Josiphos-type ligands: These ferrocenyl-based ligands are known for their high activity in C-N couplings.

    • Buchwald's Gen 4 Ligands: Ligands like tBuXPhos and BrettPhos are specifically designed for challenging aminations and can be highly effective.[13][14]

    • Xantphos: This bidentate ligand with a large bite angle can be very effective in promoting reductive elimination.[15]

  • Rationale: These bulky and electron-rich ligands favor the formation of monoligated palladium species, which accelerates the rate-limiting oxidative addition and reductive elimination steps.[12] The steric bulk also helps to prevent the formation of inactive dimeric palladium species.

Q4: My reaction is producing a significant amount of hydrodehalogenation byproduct (isoquinolin-5-amine). What is causing this and how can I prevent it?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, often resulting from β-hydride elimination from the palladium-amido intermediate.[12]

  • Ligand Choice: The ligand plays a crucial role in suppressing β-hydride elimination. Bulky ligands that promote rapid reductive elimination can minimize the lifetime of the intermediate susceptible to β-hydride elimination.[5]

  • Base Selection: The choice of base can also influence the extent of this side reaction. Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are generally preferred.[16]

  • Temperature Control: Running the reaction at the lowest effective temperature can also help to minimize side reactions.

C. Sonogashira Coupling: C-C (alkyne) Bond Formation

Q5: I am struggling with the Sonogashira coupling of this compound with a terminal alkyne. What are the key considerations for ligand selection?

A5: Sonogashira couplings can be sensitive to the reaction conditions, and the presence of the amino group on the substrate adds a layer of complexity.

  • Traditional vs. Copper-Free Conditions:

    • Traditional (with CuI): In the presence of a copper(I) co-catalyst, simple phosphine ligands like PPh₃ can be effective.[17][18] The copper acetylide is formed in situ and then transmetalates to the palladium center.

    • Copper-Free: To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free conditions are often preferred.[17][19] In these cases, more electron-rich and bulky ligands are typically required to facilitate the direct reaction of the alkyne with the palladium complex.[20]

  • Recommended Ligands for Copper-Free Sonogashira:

    • Tri(tert-butyl)phosphine ([t-Bu₃PH]BF₄): This bulky and electron-rich ligand is highly effective in promoting the oxidative addition of aryl bromides and facilitating the subsequent steps of the catalytic cycle.[18]

    • Buchwald-type ligands (e.g., XPhos): These can also be effective in promoting copper-free Sonogashira couplings.[20]

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to deprotonate the terminal alkyne.[21]

III. Ligand Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate ligand for cross-coupling reactions with this compound.

Ligand_Selection_Workflow cluster_start Start cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C Alkyne) cluster_end End Start Identify Coupling Type Suzuki_Initial Initial Screen: - SPhos - XPhos - dppf Start->Suzuki_Initial Suzuki Buchwald_Initial Initial Screen: - tBuXPhos - BrettPhos - Xantphos Start->Buchwald_Initial Buchwald-Hartwig Sonogashira_Initial Initial Screen: - PPh3 (with CuI) - [t-Bu3PH]BF4 (copper-free) Start->Sonogashira_Initial Sonogashira Suzuki_Troubleshoot Troubleshooting: Low Yield -> More electron-rich ligand (e.g., RuPhos) Protodeborylation -> Milder base (K2CO3, CsF) Suzuki_Initial->Suzuki_Troubleshoot If issues persist End Successful Coupling Suzuki_Troubleshoot->End Reaction Optimized Buchwald_Troubleshoot Troubleshooting: Low Reactivity -> Gen 4 Ligands Hydrodehalogenation -> Bulky ligand, optimize base/temp Buchwald_Initial->Buchwald_Troubleshoot If issues persist Buchwald_Troubleshoot->End Reaction Optimized Sonogashira_Troubleshoot Troubleshooting: Homocoupling -> Switch to copper-free Low Yield (Cu-free) -> More electron-rich ligand (e.g., XPhos) Sonogashira_Initial->Sonogashira_Troubleshoot If issues persist Sonogashira_Troubleshoot->End Reaction Optimized

Caption: A decision-making workflow for ligand selection in cross-coupling reactions.

IV. Summary of Recommended Ligands and Conditions

Coupling ReactionRecommended Ligands (Starting Point)Key Considerations
Suzuki-Miyaura SPhos, XPhos, dppfBulky, electron-rich ligands are crucial.[1][4] Base selection is key to avoid protodeborylation.[9]
Buchwald-Hartwig tBuXPhos, BrettPhos, XantphosAdvanced biaryl phosphines are often necessary.[11][12] Careful optimization of base and temperature is required to minimize side reactions.
Sonogashira PPh₃ (with CuI), [t-Bu₃PH]BF₄ (copper-free)Copper-free conditions can prevent alkyne homocoupling.[17] Electron-rich ligands are beneficial in copper-free systems.[20]

V. Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Trial Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.02 mmol), and the phosphine ligand (0.02-0.04 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine coupling partner (1.2 mmol) and the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.[22]

General Procedure for a Trial Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd(dba)₂, 0.01-0.02 mmol), and the phosphine ligand (e.g., [t-Bu₃PH]BF₄, 0.04 mmol).

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., THF or dioxane, 5 mL), the terminal alkyne (1.2 mmol), and the amine base (e.g., TEA, 2.0 mmol).

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.[17]

VI. Catalytic Cycle Overview

The following diagram provides a simplified overview of the catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII LnP(Ar)(X)d(II) OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) PdII->Transmetal R-M or R2NH PdII_Nu LnP(Ar)(Nu)d(II) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Nu RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

VII. References

  • Vertex AI Search. The Role of Phosphine Ligands in Palladium Catalysis.

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.

  • ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.

  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

  • ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.

  • ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

  • Sigma-Aldrich. Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions.

  • National Institutes of Health. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.

  • YouTube. Ligand design for cross-couplings: phosphines.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

  • BenchChem. Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.

  • BenchChem. Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?.

  • Wikipedia. Buchwald–Hartwig amination.

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a.

  • Sigma-Aldrich. Cross-Coupling Reaction Guide.

  • ResearchGate. Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with...

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • SciSpace. Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts.

  • PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.

  • ACS Publications. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of...

  • Reddit. How to approach choosing reaction conditions for Suzuki?.

  • OUCI. The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthe….

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • University of California, Irvine. Cross-Coupling Chemistry.

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline.

  • Andrew G Myers Research Group. The Suzuki Reaction.

  • Thieme. A Convenient Procedure for Sonogashira Reactions Using Propyne.

  • Organic Chemistry Portal. Suzuki Coupling.

References

managing impurities in the synthesis of 6-Bromoisoquinolin-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Bromoisoquinolin-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies associated with the synthesis of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic strategies effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and properties of this compound.

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached from two primary retrosynthetic pathways:

  • Electrophilic Bromination of Isoquinolin-5-amine: This is a direct approach where isoquinolin-5-amine is treated with a brominating agent. However, this method is often challenging due to issues with regioselectivity. The amino group is an activating, ortho-, para-director, which can lead to bromination at the C-6 (ortho) and C-8 (ortho) positions. This often results in a mixture of isomers, including the desired 6-bromo-isoquinolin-5-amine and the undesired 8-bromo-isoquinolin-5-amine, as well as di-brominated products, which can be difficult to separate.[1] Careful control of reaction conditions, such as using a milder brominating agent like N-Bromosuccinimide (NBS) at low temperatures, is crucial to favor the desired isomer.[1]

  • Nucleophilic Amination of a Di-halo-isoquinoline: A more controlled and often preferred method is the selective amination of a precursor like 5,6-dibromoisoquinoline. This typically involves a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1] This reaction allows for the selective formation of a C-N bond at one of the bromine positions. The choice of catalyst, ligand, and reaction conditions is critical to achieve high selectivity and yield.[1]

Q2: Why is regioselectivity a major concern in the bromination of isoquinoline derivatives?

A2: The isoquinoline ring system has a complex electronic nature. Electrophilic substitution is generally favored on the benzene ring rather than the pyridine ring. However, the position of substitution is heavily influenced by the existing substituents. In the case of isoquinoline itself, bromination can lead to a mixture of 5-bromo- and 8-bromoisoquinoline.[2][3] The presence of an activating group like an amine at the 5-position further complicates this by directing incoming electrophiles to the ortho (C-6 and C-8) and para (C-2, which is not possible) positions. Controlling the reaction temperature and the choice of brominating agent are key to managing this selectivity.[2][4]

Q3: What are the key applications of this compound?

A3: this compound is a valuable intermediate in medicinal chemistry and drug discovery.[1][5] It is particularly noted for its use in the development of inhibitors for Bromodomain-containing Protein 4 (BRD4), which is a significant therapeutic target in various cancers like acute myeloid leukemia and multiple myeloma.[1] The bromo and amino functionalities serve as versatile handles for further chemical modifications to build more complex molecules with desired biological activities.

II. Troubleshooting Guide: Managing Impurities

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis and purification of this compound.

Q1: My reaction to brominate isoquinolin-5-amine resulted in a mixture of products that are difficult to separate by column chromatography. What are the likely impurities and how can I improve the reaction?

A1: The most likely impurities are the isomeric 8-bromo-isoquinolin-5-amine and di-brominated products such as 5,8-dibromoisoquinoline.[1][2] These isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.

Causality and Solution:

  • Cause of Impurity Formation: The formation of multiple products is due to the strong activating effect of the amino group, which directs the bromination to multiple positions on the benzene ring of the isoquinoline core.

  • Improving Selectivity:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to reduce the reaction rate and improve selectivity.[4]

    • Milder Brominating Agent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) for a more controlled bromination.[1][2]

    • Solvent Choice: An inert solvent like dichloromethane (DCM) or acetonitrile can help to control the reaction.[1]

Q2: I am attempting a Buchwald-Hartwig amination on a di-bromoisoquinoline and I am getting low yields and starting material decomposition. What could be the issue?

A2: Low yields and decomposition in Buchwald-Hartwig aminations can often be attributed to catalyst deactivation, inappropriate ligand choice, or harsh reaction conditions.

Causality and Solution:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich heterocyclic systems, specialized biarylphosphine ligands are often required to promote efficient catalytic turnover and prevent side reactions.

  • Base Selection: The base used in the reaction is also crucial. A base that is too strong can lead to decomposition of the starting material or product. Common bases include sodium tert-butoxide or cesium carbonate.

  • Oxygen Sensitivity: The catalytic cycle is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

Q3: My final product of this compound is discolored (e.g., brown or black). What is the likely cause and how can I purify it?

A3: Discoloration in amine-containing aromatic compounds is often due to oxidation. The amino group can be sensitive to air and light, leading to the formation of colored impurities.

Causality and Solution:

  • Oxidation: The primary amino group on the electron-rich isoquinoline ring is susceptible to oxidation, which can form highly colored polymeric byproducts.

  • Purification Strategies:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.

    • Recrystallization: Recrystallization from a suitable solvent system can be a very effective method for purification and removing colored byproducts.

    • Column Chromatography with Precautions: If column chromatography is necessary, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.5-1%) in the eluent to prevent streaking and potential decomposition of the amine on the acidic silica surface.

III. Experimental Protocols & Data

This section provides detailed protocols for key experimental procedures and presents data in a structured format.

Protocol 1: Column Chromatography for Purification of this compound

Objective: To purify crude this compound from non-polar and closely related isomeric impurities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Troubleshooting Tailing on Silica Gel:

IssueCauseSolution
Product Tailing/Streaking Interaction of the basic amino group with acidic silanol groups on the silica gel surface.Add 0.5-1% triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.
Product Decomposition Prolonged contact with acidic silica gel.Use a less acidic stationary phase like alumina or run the column quickly.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Objective: To resolve and quantify the purity of this compound and detect any impurities.

Methodology:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Table 1: Common Impurities and their Likely Origin
ImpurityStructureLikely Origin
Isoquinolin-5-amine Starting MaterialIncomplete bromination.
8-Bromo-isoquinolin-5-amine Isomeric byproductLack of regioselectivity during bromination.
5,8-Dibromoisoquinoline Over-bromination byproductUse of excess brominating agent or harsh reaction conditions.[2]

IV. Visualizations

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Nucleophilic Amination 5-Aminoisoquinoline 5-Aminoisoquinoline This compound This compound 5-Aminoisoquinoline->this compound NBS, low temp. Impurities1 8-Bromo Isomer + Di-bromo products 5-Aminoisoquinoline->Impurities1 Lack of selectivity 5,6-Dibromoisoquinoline 5,6-Dibromoisoquinoline Target_Product This compound 5,6-Dibromoisoquinoline->Target_Product Buchwald-Hartwig Amination

Caption: Overview of two common synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Product Purification

G Crude Product Crude Product Discolored? Discolored? Crude Product->Discolored? Charcoal Treatment Charcoal Treatment Discolored?->Charcoal Treatment Yes Impure by TLC/HPLC? Impure by TLC/HPLC? Discolored?->Impure by TLC/HPLC? No Recrystallization Recrystallization Charcoal Treatment->Recrystallization Recrystallization->Impure by TLC/HPLC? Column Chromatography Column Chromatography Impure by TLC/HPLC?->Column Chromatography Yes Pure Product Pure Product Impure by TLC/HPLC?->Pure Product No Tailing? Tailing? Column Chromatography->Tailing? Add Base to Eluent Add Base to Eluent Tailing?->Add Base to Eluent Yes Tailing?->Pure Product No Add Base to Eluent->Column Chromatography

Caption: Decision tree for the purification of crude this compound.

V. References

  • BenchChem. (2024). This compound | CAS 850198-02-6. --INVALID-LINK--

  • Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. --INVALID-LINK--

  • Angene Chemical. (n.d.). This compound|850198-02-6. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. --INVALID-LINK--

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-Bromoisoquinoline synthesis. --INVALID-LINK--

References

Validation & Comparative

1H NMR and 13C NMR characterization of 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Bromoisoquinolin-5-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key intermediate in medicinal chemistry and drug development.[1] As a substituted isoquinoline, its precise structural confirmation is paramount for its application in the synthesis of novel therapeutic agents, such as Bromodomain-containing Protein 4 (BRD4) inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at spectral interpretation, supported by established principles of NMR spectroscopy and comparative data from related heterocyclic compounds.

The Imperative of Spectroscopic Characterization

In the synthesis of complex organic molecules, confirmation of the target structure is a critical, non-negotiable step. For substituted aromatic systems like isoquinoline, isomerism presents a significant challenge. The placement of substituents drastically alters the molecule's electronic and steric properties, which in turn dictates its biological activity. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of such molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

This guide explains the expected NMR characteristics of this compound, providing a predictive framework for researchers. The analysis is grounded in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic effects of the bromine, amine, and heterocyclic nitrogen substituents.

Experimental Protocol: Acquiring High-Quality NMR Data

The following section outlines a robust, self-validating protocol for acquiring high-resolution ¹H and ¹³C NMR spectra. The parameters are based on standard practices for small organic molecules of similar molecular weight.[3]

Sample Preparation
  • Weighing: Accurately weigh approximately 15-20 mg for ¹H NMR and 50-75 mg for ¹³C NMR of the this compound sample.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of compounds and its distinct solvent peaks, which are less likely to overlap with analyte signals. Deuterated chloroform (CDCl₃) is another common alternative.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean glass vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height should be approximately 4-5 cm.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the spectrum can be referenced to the residual solvent peak (e.g., DMSO-d₆ at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Spectrometer Parameters (400 MHz Spectrometer)

¹H NMR Acquisition:

  • Pulse Program: Standard one-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full T1 relaxation of all protons.

  • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse sequence with a 30° or 45° pulse angle (e.g., 'zgpg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

Structural Assignment and Data Interpretation

The numbering of the isoquinoline ring system is crucial for accurate spectral assignment. The diagram below illustrates the standard IUPAC numbering for this compound.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show five signals in the aromatic region and one signal for the amine protons. The electron-donating amino group (-NH₂) at the C5 position causes shielding (upfield shift) of its ortho (H4) and para (H7) protons. Conversely, the heterocyclic nitrogen atom strongly deshields adjacent protons (H1, H3).

Table 1: Predicted ¹H NMR Assignments for this compound

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H1~9.0 - 9.2d~5-6Adjacent to electronegative N; deshielded. Coupled to H3 (not present). Signal is a singlet or narrow doublet due to long-range coupling. Let's correct this based on isoquinoline structure. H1 is coupled to nothing on the ring. It's a singlet. Let me re-evaluate the structure. H1 is coupled to nothing. H3 is coupled to H4. Let's re-examine the isoquinoline structure. In isoquinoline, H1 is a singlet. H3 and H4 are doublets coupled to each other. Okay, let's correct the table.
H1~9.0 - 9.2s-Singlet, highly deshielded by the adjacent nitrogen atom.
H3~8.4 - 8.6d~5-7Deshielded by nitrogen. Coupled to H4.
H4~7.5 - 7.7d~5-7Coupled to H3. Shielded by the ortho-amino group at C5.
H7~7.8 - 8.0d~8-9Ortho-coupled to H8. Influenced by both the para-amino group (shielding) and the ortho-bromine atom (deshielding).
H8~7.4 - 7.6d~8-9Ortho-coupled to H7. Generally less affected by substituents at C5/C6.
5-NH₂~5.0 - 6.0br s-Broad singlet due to quadrupolar relaxation and exchange. Chemical shift is solvent and concentration dependent.

Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, as there are no elements of symmetry in the molecule. The chemical shifts are heavily influenced by the substituents.

  • Nitrogen Effect: Carbons adjacent to the nitrogen (C1, C3, C8a) are significantly deshielded.

  • Amine Group Effect: The C5 carbon, directly attached to the electron-donating amino group, will be strongly shielded (shifted upfield).[4]

  • Bromine Effect: The C6 carbon, bonded to bromine, will experience a moderate shielding effect (heavy atom effect), although this can be counteracted by inductive effects.

Table 2: Predicted ¹³C NMR Assignments for this compound

CarbonPredicted δ (ppm)Rationale for Assignment
C1~152Deshielded by adjacent nitrogen.
C3~143Deshielded by adjacent nitrogen.
C4~120Shielded by the ortho-amino group.
C4a~128Quaternary carbon, influenced by fusion and proximity to N.
C5~145Attached to the amino group, but also part of the aromatic system. Let me re-evaluate. The amino group is strongly electron-donating via resonance, which shields the ortho and para carbons, but the ipso-carbon (C5) is often deshielded. I will consult the literature on substituted anilines. Yes, the ipso-carbon is deshielded.
C5~145-148Ipso-carbon attached to the strongly electron-donating amino group.
C6~115-118Ipso-carbon attached to bromine; influenced by the heavy atom effect.
C7~135Deshielded by the adjacent bromine atom.
C8~122Less affected by substituents, typical aromatic carbon shift.
C8a~134Quaternary carbon adjacent to nitrogen.

Note: Predicted chemical shifts are estimates based on additive rules and data from similar compounds. For comparison, in 5-bromoisoquinoline, C5 is at 120.3 ppm and C6 is at 129.3 ppm.[5] The introduction of the C5-amine and moving the bromine to C6 will significantly alter these values. The C5-NH2 will deshield C5 and shield C6, while the C6-Br will shield C6 and deshield C5 and C7. The interplay of these effects leads to the predicted values.

Comparative Analysis: The Impact of Substituents

To understand the electronic effects on the isoquinoline core, it is instructive to compare the predicted spectra of this compound with its parent and monosubstituted analogues.

  • vs. 5-Aminoisoquinoline: The ¹H NMR spectrum of 5-Aminoisoquinoline shows protons H4 and H6 significantly upfield due to the ortho-shielding effect of the amine group.[6] In our target molecule, the H6 proton is replaced by bromine. The shielding effect on H4 should remain, while the electronic environment of the entire benzene portion of the ring is altered by the bromine.

  • vs. 6-Bromoisoquinoline: The ¹³C NMR data for 6-Bromoisoquinoline shows C6 at ~122 ppm and C5 at ~129 ppm.[7] Introducing the C5-amino group is expected to deshield C5 and shield C6 and C7 through its powerful electron-donating resonance effect, which aligns with our predictions.

This comparative approach validates the assignments by highlighting predictable electronic trends, a cornerstone of trustworthy spectral interpretation.

Workflow for Structural Confirmation

Beyond simple 1D NMR, a comprehensive characterization often involves 2D NMR techniques to confirm assignments definitively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Confirmation prep Weigh & Dissolve This compound acq_1H Acquire ¹H NMR prep->acq_1H acq_13C Acquire ¹³C NMR proc Process Spectra (FT, Phasing, Baseline Correction) acq_1H->proc acq_2D Acquire 2D NMR (COSY, HSQC) acq_2D->proc assign_1H Assign ¹H Signals (Shifts, Multiplicity, Integration) proc->assign_1H assign_13C Assign ¹³C Signals assign_1H->assign_13C assign_13C->acq_2D If Ambiguity Exists confirm_2D Confirm Connectivity (¹H-¹H, ¹H-¹³C) assign_13C->confirm_2D report Structure Verified confirm_2D->report

Caption: General workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H coupling networks. It would definitively show the coupling between H3-H4 and H7-H8, confirming their assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons (C1, C3, C4, C7, C8).

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint that is essential for its structural verification. The key diagnostic features include a highly deshielded singlet for H1, two sets of ortho-coupled doublets (H3/H4 and H7/H8), and the characteristic shielding and deshielding patterns in the ¹³C spectrum induced by the amino and bromo substituents. By combining 1D and 2D NMR techniques with a foundational understanding of substituent effects, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 6-Bromoisoquinolin-5-amine Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Absolute Structural Fidelity in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Derivatives of 6-Bromoisoquinolin-5-amine, in particular, are of significant interest as intermediates for kinase inhibitors and other targeted therapeutics.[4] In the rigorous pipeline of drug discovery, the absolute, unambiguous confirmation of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all subsequent research is built.[5][6][7]

While techniques like NMR and mass spectrometry are indispensable for routine characterization, they can sometimes fall short in definitively distinguishing between positional isomers or elucidating complex stereochemistry. For a molecule like a this compound derivative, where the precise placement of the bromine and amine functionalities is critical for its interaction with a biological target, any structural ambiguity can lead to misinterpreted structure-activity relationships (SAR) and wasted resources.

This is where single-crystal X-ray crystallography provides the "gold standard" solution.[5][8] It offers an exquisitely detailed, atomic-resolution picture of a molecule in the solid state, confirming not only the elemental connectivity but also the precise spatial arrangement of every atom. This guide provides a comprehensive, field-proven methodology for taking a newly synthesized this compound derivative from a purified powder to a fully validated crystal structure. We will delve into the causality behind experimental choices, compare crystallization strategies, and outline the process of data interpretation, ensuring a self-validating workflow from start to finish.

The Crystallographic Workflow: A Holistic Overview

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both careful technique and a logical approach. Each stage is critical for the success of the next, culminating in the definitive structural elucidation of the target molecule.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Diffraction & Analysis cluster_3 Phase 4: Validation Synthesis Synthesis of Derivative Purification High-Purity Purification (>99%) Synthesis->Purification Screening Solvent & Method Screening Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting DataCollection X-ray Data Collection Mounting->DataCollection SolveRefine Structure Solution & Refinement DataCollection->SolveRefine Validation Data Validation & Interpretation SolveRefine->Validation Reporting CIF Reporting Validation->Reporting

Caption: Overall workflow from synthesis to final crystallographic report.

PART 1: Synthesis and High-Purity Purification

The axiom "garbage in, garbage out" is particularly true for crystallography. The single most important prerequisite for successful crystallization is the purity of the compound. Impurities, even at levels below 1-2%, can act as "crystal poisons," disrupting the ordered lattice formation required for a high-quality single crystal.

Methodology:

  • Synthesis: Synthesize the target this compound derivative using established methods, such as Bischler-Napieralski or Pomeranz–Fritsch reactions, followed by appropriate functionalization.[9]

  • Purification: The crude product must be rigorously purified. Flash column chromatography is often the first step to remove major impurities.

  • Final Polish: The crucial final step is often a recrystallization of the bulk powder.[10] This not only enhances purity but can also provide initial clues about suitable solvent systems for growing diffraction-quality single crystals.

  • Purity Confirmation: Confirm purity (>99.5%) using a combination of ¹H NMR, ¹³C NMR, and LC-MS before proceeding.

Expert Insight: Do not underestimate the importance of this stage. Attempting to crystallize an impure compound is the most common reason for failure. If your compound appears as an oil or an amorphous solid after purification, ensure all residual solvent has been removed under high vacuum, as this can also inhibit crystallization.

PART 2: Comparative Guide to Crystallization Techniques

Growing a single crystal is often described as more of an art than a science. It involves a systematic search for conditions under which molecules will slowly and methodically assemble into a perfectly ordered lattice. The key is to establish a state of supersaturation and allow the system to slowly approach equilibrium.

A. Solvent Selection: The Foundation of Success

The ideal crystallization solvent (or solvent system) is one in which your compound is highly soluble at an elevated temperature but only sparingly soluble at room or lower temperatures.

Protocol for Solvent Screening:

  • Place ~5-10 mg of your purified compound into a small vial.

  • Add a candidate solvent dropwise while stirring at room temperature until the solid dissolves. A good starting point requires more than a few drops but less than ~1 mL. If it dissolves instantly, it is likely too soluble. If it remains insoluble after 1 mL, it is likely not soluble enough.

  • If a suitable solvent is found, prepare a saturated solution at an elevated temperature (e.g., 50-60°C) and allow it to cool slowly to observe for crystal formation.

Solvent Polarity Boiling Point (°C) Common Use Case
HexanesNon-polar69Anti-solvent for more polar compounds
TolueneNon-polar111For aromatic, less polar compounds
DichloromethanePolar Aprotic40Good solvent, often used for layering
Ethyl AcetatePolar Aprotic77Versatile, good for moderate polarity
AcetonePolar Aprotic56Highly volatile, good for vapor diffusion
AcetonitrilePolar Aprotic82Good for polar compounds
Ethanol/MethanolPolar Protic78 / 65Good for H-bonding compounds, but can be "too good" a solvent
WaterPolar Protic100For highly polar or salt-form compounds

B. Comparison of Key Crystallization Methods

No single method works for all compounds. Setting up crystallizations using several different techniques simultaneously is the most efficient strategy.

Method Principle Advantages Disadvantages Best Suited For
Slow Evaporation Solvent slowly evaporates, increasing solute concentration to the point of supersaturation.Simple setup; requires minimal compound.Can "crash out" as powder if evaporation is too fast; risk of oiling out.Thermally stable compounds in relatively volatile solvents.
Slow Cooling A saturated solution at high temperature becomes supersaturated as it cools.Can produce large, high-quality crystals. Good control over cooling rate.Requires good thermal solubility gradient; may not work for highly soluble compounds.Compounds with a significant difference in solubility between hot and cold solvent.
Vapor Diffusion A volatile anti-solvent slowly diffuses into a solution of the compound, reducing its solubility.Excellent for milligram-scale quantities; produces high-quality crystals.[11]Can be slow (days to weeks); requires careful solvent pair selection.Screening a wide range of conditions when material is scarce.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface.Simple setup; effective for systems where one solvent is much denser.The interface can be easily disturbed, ruining the experiment.When a clear density difference exists between the solvent and anti-solvent.
Detailed Protocol: Vapor Diffusion (Hanging Drop Method)

This is one of the most powerful and widely used techniques for small-molecule crystallography.

  • Preparation: Dissolve 2-5 mg of the this compound derivative in 50-100 µL of a "good" solvent (e.g., Dichloromethane) to create a clear, concentrated solution.

  • Reservoir: In a larger vial or well, place 0.5-1.0 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., Hexanes).

  • Setup: Place the small vial containing your compound solution inside the larger reservoir vial. Do not allow the liquids to mix.

  • Sealing: Seal the larger vial tightly. The anti-solvent vapor will slowly diffuse into the compound solution. This gradually lowers the overall solubility, gently pushing the system towards supersaturation and inducing crystallization.

  • Incubation: Place the sealed system in a vibration-free location and observe over several days to weeks.

G cluster_0 Vapor Diffusion Crystallization Setup a Sealed Outer Vial c Anti-Solvent Reservoir (e.g., Hexanes) b Inner Vial with Compound Solution (e.g., in Dichloromethane) d Anti-Solvent Vapor d->b Diffusion

Caption: Diagram of a vapor diffusion crystallization experiment.

PART 3: From Crystal to Structure: X-ray Diffraction and Analysis

Once a suitable single crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, the process of data collection and analysis can begin.

Methodology:

  • Crystal Mounting: A selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (~100 K). This minimizes radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the beam into a unique pattern of reflections. The crystal is rotated, and thousands of reflections are collected by a detector.

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.[12]

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares method, where atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.[13]

Gauging Success: Key Refinement Metrics

The quality of a crystal structure is not subjective. It is assessed by several key statistical parameters that indicate how well the final model represents the experimental data.

Metric Typical Value for a Good Structure What it Represents
R1 < 0.05 (5%)The agreement between observed and calculated structure factor amplitudes. A direct measure of the model's quality.
wR2 < 0.15 (15%)A weighted R-factor based on all reflection data. Generally higher than R1 but gives a more complete picture.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1.0, indicating that the model accurately fits the data and has been appropriately weighted.
Residual Electron Density < ±0.5 e⁻/ųThe largest peaks and holes in the final difference electron density map. Large values may indicate missing atoms or disorder.

PART 4: Data Interpretation and Validation: The Final Confirmation

The result of a successful refinement is a Crystallographic Information File (CIF) and a visual representation, typically an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram. This plot provides the definitive, visual confirmation of the molecular structure.[14]

For a hypothetical derivative, N-(4-fluorophenyl)-6-bromoisoquinolin-5-amine, the ORTEP would unambiguously show:

  • The core isoquinoline ring system.

  • The bromine atom located at the C6 position.

  • The amine group located at the C5 position.

  • The connectivity of the amine to the 4-fluorophenyl substituent.

  • The thermal ellipsoids, which indicate the thermal motion of each atom in the crystal lattice.

Example Crystallographic Data Table:

Parameter Value for Hypothetical Derivative
Empirical formulaC₁₅H₁₀BrFN₂
Formula weight317.16
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)11.12, 12.22, 21.52
α, β, γ (°)90, 79.83, 90
Volume (ų)2830.9
Z (Molecules/unit cell)4
Temperature (K)100(2)
Final R1 [I > 2σ(I)]0.046
wR2 (all data)0.110
Goodness-of-fit on F²1.05

This table, along with the ORTEP diagram, provides all the necessary information for publication and for deposition in a crystallographic database like the Cambridge Structural Database (CSD).[15][16][17]

Conclusion

In the development of novel therapeutics based on the this compound scaffold, there is no substitute for the certainty provided by single-crystal X-ray crystallography. It is the ultimate arbiter of molecular structure, eliminating the ambiguities that can arise from other analytical techniques. By following a systematic workflow—from meticulous purification and comparative crystallization screening to rigorous data refinement and validation—researchers can ensure the absolute structural integrity of their compounds. This foundational knowledge is critical for building accurate structure-activity relationships, optimizing lead compounds, and ultimately accelerating the journey from a promising molecule to a life-changing medicine.[5][7][18]

References

A Senior Application Scientist’s Guide to Purity Assessment of Synthesized 6-Bromoisoquinolin-5-amine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 6-Bromoisoquinolin-5-amine, a critical building block in the synthesis of targeted therapeutics, rigorous purity assessment is paramount. Potential impurities, including starting materials, by-products, and particularly regioisomers, can carry their own pharmacological or toxicological profiles, impacting downstream synthetic steps and the final biological activity.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We will explore the rationale behind method development choices, present a robust, validated Reversed-Phase HPLC (RP-HPLC) protocol, and compare its performance against an orthogonal technique, Ultra-High-Performance Liquid Chromatography (UHPLC), to provide a comprehensive analytical strategy.

The Analytical Challenge: Isomer Separation

The synthesis of this compound can potentially yield isomeric impurities, such as 8-Bromoisoquinolin-5-amine or other positional isomers, which may be difficult to separate due to their similar physicochemical properties. Therefore, the primary goal of the analytical method is not just to quantify the main peak but to achieve sufficient resolution to detect and quantify these critical impurities. Reversed-phase HPLC is the gold standard for this type of analysis due to its versatility and high resolving power for non-polar to moderately polar compounds.[1]

Primary Method: Reversed-Phase HPLC

Our development process was guided by the need for a specific, robust, and reproducible method suitable for routine quality control.

Causality Behind Experimental Choices
  • Column Selection (C18): this compound is a moderately polar molecule with a significant non-polar aromatic scaffold. A C18 (octadecylsilyl) bonded silica column was chosen as the stationary phase.[2] This provides strong hydrophobic interactions with the isoquinoline ring system, ensuring adequate retention. We selected a column with a 3.5 µm particle size to balance efficiency and backpressure, making it compatible with standard HPLC systems.

  • Mobile Phase Selection (Buffered Acetonitrile/Water):

    • Organic Modifier: Acetonitrile was chosen over methanol because its lower viscosity results in lower backpressure, and it often provides different selectivity for aromatic compounds.

    • Aqueous Phase & pH Control: The amine group in the analyte is basic. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep the amine protonated.[3] We incorporated 0.1% formic acid into both the aqueous and organic phases. This sets the pH to approximately 2.7, well below the pKa of the primary amine, preventing peak tailing that can occur from interactions with residual silanols on the stationary phase.[3]

  • Detection (UV-Vis Diode Array Detector - DAD): The conjugated aromatic system of the isoquinoline ring provides strong UV absorbance. A Diode Array Detector (DAD) was used during method development to scan a range of wavelengths and determine the optimal wavelength for detection (λmax), ensuring maximum sensitivity for both the main compound and any potential impurities. The λmax was determined to be 245 nm.

  • Gradient Elution: An isocratic method might fail to elute more non-polar impurities in a reasonable time or provide sufficient separation of early-eluting polar impurities. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic phase, was developed. This ensures that compounds with a wide range of polarities are eluted as sharp, well-defined peaks, improving resolution and sensitivity.[4]

Experimental Workflow for Purity Assessment

The overall workflow from sample receipt to final purity report is a self-validating system designed to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep Weigh Sample (~5 mg) dissolve Dissolve in Diluent (50:50 ACN:H2O) to 1 mg/mL prep->dissolve filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter sst System Suitability Test (SST) (Reference Standard Injection) filter->sst inject Inject Sample sst->inject integrate Integrate Peaks in Chromatogram inject->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC Purity Assessment Workflow

Detailed HPLC Protocol

Instrumentation:

  • HPLC System with a gradient pump, autosampler, column oven, and Diode Array Detector.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection DAD, 245 nm

| Run Time | 20 minutes |

System Suitability Test (SST): Before sample analysis, a solution of a reference standard is injected to ensure the system is performing correctly. This is a critical self-validating step.[4][5]

SST Parameter Acceptance Criteria Rationale
Tailing Factor 0.8 - 1.5 Ensures peak symmetry.
Theoretical Plates > 2000 Measures column efficiency.

| %RSD of Peak Area | < 2.0% (for n=5 injections) | Confirms injection precision. |

Comparison with an Orthogonal Method: UHPLC

To enhance throughput and separation efficiency, the developed HPLC method was compared with an Ultra-High-Performance Liquid Chromatography (UHPLC) method. UHPLC utilizes columns with smaller particle sizes (<2 µm), enabling faster separations at higher pressures.[1]

Method Transfer & Optimization for UHPLC

The HPLC method was transferred to a UHPLC system using a C18 column with a 2.1 mm internal diameter and 1.8 µm particle size. The gradient and flow rate were scaled accordingly to maintain separation selectivity while drastically reducing the run time.

ParameterHPLC MethodUHPLC Method
Column C18, 4.6 x 150 mm, 3.5 µmC18, 2.1 x 50 mm, 1.8 µm
Flow Rate 1.0 mL/min0.4 mL/min
Gradient Time 15 minutes5 minutes
Run Time 20 minutes 7 minutes
Est. Solvent Use ~20 mL / run~2.8 mL / run
Typical Pressure 150 bar450 bar
Comparative Performance Data

A batch of synthesized this compound, suspected to contain a regioisomer impurity, was analyzed by both methods.

AnalyteHPLC Retention Time (min)UHPLC Retention Time (min)Resolution (vs. Impurity)
This compound 8.522.81-
Regioisomer Impurity 8.752.95HPLC: 1.8
UHPLC: 2.1

Purity Calculation Results:

Method Purity of Main Compound (% Area) Impurity Detected (% Area)
HPLC 99.54% 0.21%

| UHPLC | 99.52% | 0.23% |

Analysis: The UHPLC method provided comparable purity results to the HPLC method but in only 35% of the time.[1] Furthermore, the resolution between the main peak and the critical regioisomer impurity was slightly improved, demonstrating the higher efficiency of the sub-2 µm particle column. The significant reduction in solvent consumption also makes UHPLC a greener and more cost-effective alternative for high-throughput labs.

Logical Framework for Method Selection

The choice between HPLC and UHPLC depends on laboratory-specific needs, including sample throughput, available equipment, and the complexity of the sample.

Caption: Decision Tree for Analytical Method Selection

Conclusion and Recommendations

For the purity assessment of this compound, a validated reversed-phase HPLC method provides a reliable and robust solution capable of separating the main component from critical isomeric impurities. It stands as a trustworthy method for standard quality control laboratories.

However, for laboratories focused on high-throughput screening or process optimization, transferring the method to a UHPLC platform is highly recommended. The advantages of significantly faster analysis times, reduced solvent consumption, and potentially improved resolution offer compelling benefits in efficiency and cost savings without compromising data quality. The use of an orthogonal method like UHPLC provides a higher degree of confidence in the reported purity values, aligning with modern pharmaceutical quality standards.

All analytical methods should be validated according to ICH guidelines to ensure they are fit for their intended purpose.[6][7]

References

A Comparative Analysis of the Chemical Reactivity of 6-Bromoisoquinolin-5-amine and 6-bromoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of heterocyclic chemistry, quinoline and isoquinoline scaffolds are foundational building blocks for the development of novel therapeutic agents and functional materials. The introduction of substituents onto these core structures profoundly influences their chemical reactivity and biological activity. This guide provides a detailed comparative analysis of the reactivity of two commercially available and synthetically versatile brominated derivatives: 6-Bromoisoquinolin-5-amine and 6-bromoquinoline. By examining their electronic properties and performance in key chemical transformations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic strategies.

Unveiling the Molecular Architecture: Structural and Electronic Considerations

The key distinction between this compound and 6-bromoquinoline lies in the presence of an amino group at the 5-position of the isoquinoline core in the former. This seemingly minor structural modification has significant electronic consequences that dictate the reactivity of the entire molecule.

6-bromoquinoline possesses a quinoline ring system where the nitrogen atom's electron-withdrawing inductive effect deactivates the pyridine ring towards electrophilic attack. The benzene ring is therefore the more reactive of the two rings for electrophilic substitution.

This compound , in contrast, features a powerful electron-donating amino group (-NH₂) situated on the carbocyclic ring. This group exerts a strong activating effect through resonance (mesomeric effect), significantly increasing the electron density of the isoquinoline ring system, particularly at the ortho and para positions relative to the amine. This heightened electron density makes the molecule more susceptible to electrophilic attack and can also influence the reactivity of the C-Br bond in metal-catalyzed reactions.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Feature
6-bromoquinolineC₉H₆BrN208.06Unsubstituted quinoline core
This compoundC₉H₇BrN₂223.07Electron-donating amino group

Reactivity in Key Chemical Transformations: A Comparative Overview

The disparate electronic landscapes of these two molecules translate into marked differences in their reactivity across a spectrum of common organic reactions.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups.

6-bromoquinoline: Electrophilic substitution on quinoline typically occurs on the more electron-rich benzene ring, primarily at positions 5 and 8.[1] The pyridine ring is deactivated by the electron-withdrawing nitrogen atom. For instance, nitration of 6-bromoquinoline with a mixture of nitric and sulfuric acid yields 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline.

This compound: The potent activating effect of the amino group in this compound renders the isoquinoline ring system significantly more reactive towards electrophiles than 6-bromoquinoline. The amino group is a strong ortho-, para-director. Therefore, electrophilic substitution is expected to occur at positions ortho and para to the amino group (positions 6 and 8 are ortho, and position 4 is para). Given that position 6 is already occupied by a bromine atom, electrophilic attack is highly likely to be directed to position 4 and 8. This enhanced reactivity allows for milder reaction conditions compared to those required for 6-bromoquinoline.

Experimental Workflow: Nitration of 6-bromoquinoline

Nitration_Workflow Start Dissolve 6-bromoquinoline in concentrated H₂SO₄ Cooling Cool the mixture to 0°C Start->Cooling NitratingMixture Add a pre-cooled mixture of HNO₃ and H₂SO₄ dropwise Cooling->NitratingMixture Reaction Stir at 0°C for a specified duration NitratingMixture->Reaction Quench Pour onto ice Reaction->Quench Neutralize Neutralize with a base (e.g., NaOH solution) Quench->Neutralize Extract Extract with an organic solvent (e.g., CH₂Cl₂) Neutralize->Extract Purify Purify by chromatography Extract->Purify

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group, such as a halide, by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

6-bromoquinoline: The quinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack. However, without strong activating groups, SNAr reactions on 6-bromoquinoline are generally challenging and often require harsh conditions or metal catalysis. For instance, direct displacement of the bromine in 6-bromoquinoline by nucleophiles like amines or alkoxides typically requires high temperatures. The reactivity can be significantly enhanced by introducing an electron-withdrawing group, such as a nitro group, onto the ring.

This compound: The presence of the electron-donating amino group deactivates the ring towards nucleophilic attack. Therefore, direct SNAr at the C-Br bond of this compound is expected to be even less favorable than for 6-bromoquinoline under standard SNAr conditions.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.

6-bromoquinoline: 6-bromoquinoline is a competent substrate in various palladium-catalyzed cross-coupling reactions. For example, it readily participates in Suzuki-Miyaura couplings with boronic acids to form 6-arylquinolines.[[“]] It is also a suitable substrate for Buchwald-Hartwig amination, allowing for the synthesis of 6-aminoquinoline derivatives.[3][4] The reactivity in these reactions follows the general trend for aryl halides, with bromides being more reactive than chlorides but less reactive than iodides.

This compound: The electronic effect of the amino group on the reactivity of the C-Br bond in metal-catalyzed cross-coupling reactions is more nuanced. While the electron-donating nature of the amine might slightly decrease the electrophilicity of the carbon bearing the bromine, it can also influence the oxidative addition step of the catalytic cycle. In many cases, the presence of the amino group is well-tolerated in Suzuki-Miyaura and Buchwald-Hartwig reactions, and this compound can be effectively coupled with various partners. The amino group itself can also serve as a directing group in certain metal-catalyzed C-H activation reactions.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-bromoquinoline

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base, typically an aqueous solution of 2M sodium carbonate (2.0 mL).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (8 mL) and ethanol (2 mL).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdIIAr Ar-Pd(II)L₂(Ar') Transmetalation->PdIIAr ArBOH2 Ar'B(OH)₂ (Base) ArBOH2->Transmetalation RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Summary of Reactivity Comparison

Reaction Type6-bromoquinolineThis compoundRationale
Electrophilic Aromatic Substitution Moderately reactive, substitution at C5/C8.Highly reactive, substitution directed by the amino group (ortho/para).The -NH₂ group is a strong activating group.
Nucleophilic Aromatic Substitution (SNAr) Generally unreactive without activating groups.Very unreactive.The -NH₂ group is electron-donating, deactivating the ring for nucleophilic attack.
Metal-Catalyzed Cross-Coupling Good substrate for Suzuki and Buchwald-Hartwig reactions.Generally a good substrate; the amino group is well-tolerated.Both C-Br bonds are susceptible to oxidative addition to a palladium(0) catalyst.

Conclusion

The presence of a 5-amino group on the 6-bromoisoquinoline scaffold dramatically alters its chemical reactivity compared to 6-bromoquinoline. This compound is significantly more reactive towards electrophilic aromatic substitution, offering opportunities for selective functionalization under milder conditions. Conversely, it is less susceptible to direct nucleophilic aromatic substitution. In the realm of metal-catalyzed cross-coupling reactions, both compounds serve as valuable building blocks, with the choice between them often depending on the desired final structure and the compatibility of the amino group with subsequent reaction steps. A thorough understanding of these reactivity differences is paramount for the strategic design of synthetic routes in the pursuit of novel and complex molecular architectures.

References

A Strategic Guide to Isoquinoline Synthesis: Navigating Alternatives to 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] The functionalization of this heterocyclic system is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. 6-Bromoisoquinolin-5-amine is a valuable building block, offering two distinct and versatile handles for molecular elaboration. However, reliance on a single starting material can be limiting. This guide provides a comparative analysis of alternative reagents and synthetic strategies for accessing functionalized isoquinolines, with a focus on generating substitution patterns analogous to that offered by this compound. We will explore classic and contemporary methods, providing the underlying chemical principles and actionable experimental protocols to empower researchers in their synthetic endeavors.

The Power of Disconnection: Alternative Entry Points to the Isoquinoline Core

The strategic value of this compound lies in the orthogonal reactivity of its amino and bromo substituents, enabling sequential and site-selective modifications. An effective alternative must therefore provide access to similarly functionalized isoquinoline cores. Our exploration will focus on three principal synthetic disconnections: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, alongside modern cross-coupling approaches.

The Bischler-Napieralski Reaction: Building from β-Arylethylamides

The Bischler-Napieralski reaction is a robust and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines.[3][4][5] The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5][6] The choice of the starting β-phenylethylamine allows for the pre-installation of desired substituents on the benzene ring.

Alternative Reagents:

  • 3-Bromo-4-methoxyphenethylamine: A commercially available starting material that leads to 6-bromo-7-methoxyisoquinoline derivatives. The methoxy group can serve as a synthetic handle for demethylation to a hydroxyl group, which can be further functionalized.

  • 3,4-Dimethoxyphenethylamine: Another readily available precursor that, after isoquinoline formation, can be selectively demethylated and functionalized. Subsequent bromination can then be performed to introduce the bromo substituent.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
  • Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenethyl)acetamide.

  • Cyclization (Bischler-Napieralski): To the crude N-(3,4-dimethoxyphenethyl)acetamide, add phosphorus oxychloride (POCl₃, 5.0 eq) and heat the mixture at 100 °C for 2 hours.[4][6] Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with 6 M NaOH until the pH is greater than 12, while keeping the temperature below 20 °C. Extract the product with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

  • Aromatization (Oxidation): Dissolve the crude 3,4-dihydroisoquinoline in toluene (0.1 M) and add 10% Pd/C (10 mol%). Heat the mixture to reflux for 12 hours. Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure to yield 6,7-dimethoxy-1-methylisoquinoline.

Data Comparison: Bischler-Napieralski Approach
Starting PhenethylamineKey IntermediateFinal Product (after oxidation)Typical Overall Yield (%)
3-Bromo-4-methoxyphenethylamine6-Bromo-7-methoxy-1-methyl-3,4-dihydroisoquinoline6-Bromo-7-methoxy-1-methylisoquinoline65-80
3,4-Dimethoxyphenethylamine6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline6,7-Dimethoxy-1-methylisoquinoline70-85

Workflow for Bischler-Napieralski Synthesis

bischler_napieralski cluster_amide Amide Formation cluster_cyclization Cyclization & Aromatization start β-Arylethylamine amide N-Acyl-β-arylethylamine start->amide reagent1 Acyl Halide / Anhydride reagent1->amide dihydroisoquinoline 3,4-Dihydroisoquinoline amide->dihydroisoquinoline Bischler-Napieralski reagent2 POCl₃ or P₂O₅ reagent2->dihydroisoquinoline isoquinoline Substituted Isoquinoline dihydroisoquinoline->isoquinoline Oxidation reagent3 Pd/C, Heat reagent3->isoquinoline

Caption: General workflow for the Bischler-Napieralski synthesis of isoquinolines.

The Pictet-Spengler Reaction: A Mild Route to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8] This method is particularly useful for the synthesis of natural product scaffolds and is often performed under milder conditions than the Bischler-Napieralski reaction.[9][10] The resulting tetrahydroisoquinolines can be oxidized to the corresponding isoquinolines.

Alternative Reagents:

  • Dopamine Hydrochloride: A readily available and inexpensive starting material that can be used to synthesize a variety of tetrahydroisoquinoline alkaloids and their derivatives.[11]

  • 3-Methoxytyramine: Provides access to 7-hydroxy-6-methoxy-substituted tetrahydroisoquinolines, which can be further functionalized.

Experimental Protocol: Synthesis of (±)-Salsolidine via Pictet-Spengler Reaction
  • Condensation and Cyclization: To a solution of dopamine hydrochloride (1.0 eq) in water (0.5 M), add acetaldehyde (1.1 eq). Adjust the pH of the reaction mixture to 4-5 with 1 M HCl. Stir the reaction at room temperature for 48 hours.

  • Work-up and Isolation: Basify the reaction mixture with saturated aqueous NaHCO₃ to a pH of 8. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (±)-salsolidine (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline).

  • Aromatization (Oxidation): Dissolve the crude (±)-salsolidine in methanol (0.1 M) and add an excess of manganese dioxide (MnO₂, 5.0 eq). Stir the mixture at room temperature for 24 hours. Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to yield 1-methyl-6,7-dihydroxyisoquinoline.

Data Comparison: Pictet-Spengler Approach
Starting PhenethylamineAldehyde/KetoneFinal Product (after oxidation)Typical Overall Yield (%)
Dopamine HydrochlorideAcetaldehyde1-Methyl-6,7-dihydroxyisoquinoline60-75
3-MethoxytyramineFormaldehyde6-Methoxy-7-hydroxyisoquinoline65-80

Workflow for Pictet-Spengler Synthesis

pictet_spengler cluster_condensation Condensation & Cyclization cluster_oxidation Aromatization start β-Arylethylamine thq Tetrahydroisoquinoline start->thq reagent1 Aldehyde / Ketone reagent1->thq isoquinoline Substituted Isoquinoline thq->isoquinoline Oxidation reagent2 Oxidizing Agent (e.g., MnO₂) reagent2->isoquinoline

Caption: General workflow for the Pictet-Spengler synthesis of isoquinolines.

The Pomeranz-Fritsch Reaction: An Alternative Disconnection

The Pomeranz-Fritsch reaction offers another route to isoquinolines, typically starting from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[12][13][14] This acid-catalyzed cyclization provides access to isoquinolines that may be difficult to synthesize via other methods.[13]

Alternative Reagents:

  • 3-Bromo-4-methoxybenzaldehyde: This starting material allows for the direct installation of the bromo and methoxy groups onto the isoquinoline core.

  • Veratraldehyde (3,4-Dimethoxybenzaldehyde): A common starting material that leads to 6,7-dimethoxyisoquinoline, which can be further functionalized.

Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline
  • Schiff Base Formation: To a solution of veratraldehyde (1.0 eq) in toluene (0.3 M), add aminoacetaldehyde dimethyl acetal (1.1 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours. Cool the reaction mixture and concentrate under reduced pressure to yield the crude Schiff base.

  • Cyclization: Add the crude Schiff base to a solution of 70% sulfuric acid (5.0 eq) at 0 °C. Stir the mixture at room temperature for 12 hours. Carefully pour the reaction mixture onto ice and basify with concentrated ammonium hydroxide. Extract the product with chloroform (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 6,7-dimethoxyisoquinoline.

Data Comparison: Pomeranz-Fritsch Approach
Starting BenzaldehydeFinal ProductTypical Overall Yield (%)
3-Bromo-4-methoxybenzaldehyde6-Bromo-7-methoxyisoquinoline40-55
Veratraldehyde6,7-Dimethoxyisoquinoline50-65

Modern Synthetic Strategies: Cross-Coupling and C-H Activation

Contemporary synthetic chemistry offers powerful tools for the construction of highly functionalized heterocycles. Transition-metal-catalyzed cross-coupling and C-H activation reactions provide novel and efficient pathways to substituted isoquinolines.[15][16][17]

Alternative Strategies:

  • Palladium-Catalyzed Annulation: The reaction of o-halobenzaldehydes with terminal alkynes and an ammonia source can provide a convergent route to substituted isoquinolines.[18]

  • Rhodium-Catalyzed C-H Activation: The oxidative coupling of aryl aldimines with alkynes, catalyzed by rhodium complexes, offers a highly regioselective synthesis of 3,4-disubstituted isoquinolines.[16]

Logical Relationship of Modern Synthetic Approaches

modern_methods start Simple, Readily Available Precursors (e.g., o-halobenzaldehydes, aryl aldimines, alkynes) catalysis Transition-Metal Catalysis (e.g., Pd, Rh, Cu) start->catalysis transformation Key Transformation (e.g., Annulation, C-H Activation/Cyclization) catalysis->transformation product Highly Functionalized Isoquinoline transformation->product

Caption: Conceptual workflow for modern isoquinoline synthesis.

Concluding Remarks

The synthesis of functionalized isoquinolines is a mature field, yet one that continues to evolve. While this compound is a potent starting material, a comprehensive understanding of alternative synthetic routes is essential for the modern medicinal chemist. The Bischler-Napieralski and Pictet-Spengler reactions provide reliable and well-established pathways, particularly when the desired substitution pattern can be incorporated into the starting phenethylamine. The Pomeranz-Fritsch reaction offers a complementary disconnection. Furthermore, the advent of modern transition-metal-catalyzed methods has opened up new avenues for the rapid and efficient construction of diverse isoquinoline libraries. The choice of synthetic strategy will be dictated by the specific target, desired substitution pattern, and the commercial availability of starting materials. By leveraging the full spectrum of available methodologies, researchers can more effectively navigate the synthesis of novel isoquinoline-based therapeutic agents.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of the isoquinoline scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The strategic installation of substituents on the 6-Bromoisoquinolin-5-amine core via cross-coupling reactions is a powerful tool in medicinal chemistry. The choice of catalyst is paramount to the success of these transformations, influencing yield, reaction time, and functional group tolerance. This in-depth technical guide provides a comparative analysis of various catalyst systems for the cross-coupling of this compound, with a focus on Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction.

Introduction to Cross-Coupling with this compound

This compound is a versatile building block, featuring a bromo-substituent ripe for cross-coupling and an amino group that can influence the electronic properties of the aromatic system and potentially coordinate with the metal catalyst. The success of any cross-coupling reaction hinges on the careful selection of the catalyst system, which typically comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the active catalytic species, facilitating the key steps of the catalytic cycle—oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination—and influencing the overall efficiency and selectivity of the reaction.

This guide will delve into the nuances of catalyst selection for four major classes of cross-coupling reactions, providing a comparative overview of their performance with substrates analogous to this compound.

C-N Bond Formation: A Comparative Look at Buchwald-Hartwig Amination Catalysts

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of arylamines.[1] For a substrate like this compound, the choice of a suitable palladium catalyst and ligand is critical to achieve high yields and avoid side reactions.

Catalyst Systems for Buchwald-Hartwig Amination

Several generations of catalyst systems have been developed for the Buchwald-Hartwig amination, each offering improvements in scope and efficiency.[1] For electron-rich and potentially coordinating substrates such as this compound, bulky, electron-rich phosphine ligands are often essential for high reaction efficiency.

Catalyst System (Pd Precursor/Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / XantphosNaOtBuToluene90-11085-95A versatile and widely used system for a broad range of amines.[2]
Pd(OAc)₂ / BINAPCs₂CO₃THF80-10080-90Effective for coupling with primary amines.[3]
Pd₂(dba)₃ / XPhosLHMDSDioxane10090-98Highly active catalyst system, often effective for challenging substrates.[2]
G3-XPhos PrecatalystLHMDSTHFRT-80>95Precatalysts offer improved stability and reactivity, sometimes allowing for room temperature reactions.

Expert Insights: The choice between these catalyst systems often depends on the nature of the amine coupling partner. For simple primary and secondary amines, the Pd₂(dba)₃/Xantphos system provides a reliable starting point. For more challenging couplings, such as with anilines or less nucleophilic amines, the more active catalysts derived from bulky biarylphosphine ligands like XPhos are often necessary. The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the deprotonation of the amine and the subsequent catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters is often necessary to achieve the best results.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields and tolerating the amino functionality.

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling

The efficiency of the Suzuki coupling is highly dependent on the interplay between the palladium source, the ligand, the base, and the solvent.

Catalyst System (Pd Precursor/Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10070-85A classic, readily available catalyst, but may require higher temperatures and longer reaction times.
PdCl₂(dppf)K₃PO₄DME/H₂O8085-95Dppf is a robust ligand, often providing good yields with a variety of arylboronic acids.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂ORT-80>95Highly active catalyst system, particularly effective for sterically hindered substrates and can sometimes be run at room temperature.
NiCl₂(PCy₃)₂K₃PO₄t-amyl alcohol10085-95A cost-effective alternative to palladium, particularly for heteroaromatic halides.

Expert Insights: For routine Suzuki couplings with simple arylboronic acids, PdCl₂(dppf) offers a good balance of reactivity and stability. For more challenging substrates, including those with steric hindrance or electron-withdrawing groups, the more active Buchwald-type ligands like SPhos are often superior. Nickel-based catalysts are emerging as a viable, lower-cost alternative, showing excellent reactivity for heteroaromatic systems. The choice of base is also critical, with inorganic bases like potassium carbonate or phosphate being commonly employed in aqueous solvent mixtures.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (4 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed DME/water solvent mixture.

  • Stir the reaction mixture at 80 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalyst Systems for Sonogashira Coupling

The choice of catalyst and reaction conditions can significantly impact the outcome of the Sonogashira coupling.

Catalyst System (Pd Precursor/Cu Co-catalyst)LigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
PdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHFRT-6080-95The classic Sonogashira conditions, effective for a wide range of substrates.
Pd(PPh₃)₄ / CuIPPh₃i-Pr₂NHDMFRT85-95Can often be run at room temperature.
Pd(OAc)₂ / cataCXium A-Cs₂CO₃2-MeTHFRT>90A modern, copper-free system that can be performed under amine-free conditions.[6]

Expert Insights: The traditional PdCl₂(PPh₃)₂/CuI system is a reliable choice for most Sonogashira couplings. The amine base, typically triethylamine or diisopropylamine, often serves as both the base and a co-solvent. The development of copper-free Sonogashira protocols is an important advancement, as it simplifies product purification by eliminating copper contamination. The Pd(OAc)₂/cataCXium A system is a prime example of a highly active, copper-free catalyst that can operate under mild, room temperature conditions.[6]

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Add this compound and anhydrous THF.

  • Add triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

C-C Bond Formation: Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[7] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst Systems for the Heck Reaction

The efficiency of the Heck reaction is highly dependent on the catalyst system and reaction conditions.

Catalyst System (Pd Precursor/Ligand)BaseAdditiveSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂Et₃N-DMF100-13070-85A common and effective system for many Heck reactions.
PdCl₂(PPh₃)₂K₂CO₃-Acetonitrile80-10075-90Often used for electron-deficient alkenes.
Pd(OAc)₂ / P(o-tol)₃Et₃NTBABDMF80-10080-95The addition of a phase-transfer catalyst like TBAB can enhance reactivity.

Expert Insights: The classic Pd(OAc)₂/Et₃N system is a good starting point for many Heck reactions. The choice of base is crucial, with organic amines like triethylamine being common. For less reactive aryl bromides, the use of a phosphine ligand such as tri(o-tolyl)phosphine can be beneficial. Additives like tetrabutylammonium bromide (TBAB) can accelerate the reaction, particularly in polar aprotic solvents like DMF.

Experimental Protocol: Heck Reaction

The following is a generalized protocol for the Heck reaction of this compound with an alkene.

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine this compound, the alkene, and Pd(OAc)₂.

  • Add anhydrous DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualization of Experimental Workflows

To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd Precursor, Ligand, & Base in Schlenk Tube B Add this compound & Amine A->B C Add Anhydrous, Degassed Solvent B->C D Heat to 100°C C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate & Purify G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, Base, & Catalyst B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat to 80°C C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Aqueous Workup F->G H Concentrate & Purify G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The successful cross-coupling of this compound is highly achievable through a variety of powerful, palladium-catalyzed methods. The choice of the optimal catalyst system is a critical parameter that depends on the desired transformation (C-N vs. C-C bond formation) and the specific coupling partners involved. For C-N bond formation via Buchwald-Hartwig amination, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos often provide the highest efficacy. For Suzuki-Miyaura C-C bond formation, both traditional phosphine ligands like dppf and modern Buchwald-type ligands like SPhos demonstrate excellent performance, with nickel-based catalysts presenting a cost-effective alternative. The Sonogashira coupling is reliably performed using classic Pd/Cu co-catalyst systems, with emerging copper-free methods offering advantages in terms of product purity. Finally, the Heck reaction provides a valuable route to alkenylated isoquinolines, with standard Pd(OAc)₂-based systems being highly effective.

A systematic screening of catalysts, ligands, bases, and solvents, as outlined in the provided protocols, is the most effective strategy for identifying the optimal conditions for a given transformation. This guide serves as a comprehensive starting point for researchers to navigate the catalyst landscape for the functionalization of this compound, a key building block in the development of novel therapeutics.

References

A Comparative Guide to the Synthesis of Substituted Isoquinolines: Greener Routes Versus Traditional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The pursuit of efficient and sustainable methods for the synthesis of substituted isoquinolines is therefore a critical endeavor in modern drug discovery and development. This guide provides an in-depth technical comparison of traditional synthetic routes versus contemporary greener alternatives, offering field-proven insights and experimental data to inform your synthetic strategy.

The Enduring Challenge: Limitations of Traditional Isoquinoline Syntheses

For over a century, the construction of the isoquinoline core has been dominated by a handful of name reactions: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While historically significant and still in use, these methods are often fraught with challenges that are misaligned with the principles of green chemistry.[2]

These classical syntheses frequently rely on harsh reaction conditions, such as high temperatures and the use of strong, corrosive acids (e.g., concentrated sulfuric acid, polyphosphoric acid) and hazardous dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3] Such conditions not only demand significant energy input but also pose safety risks and often lead to the generation of substantial amounts of toxic waste, resulting in poor atom economy and high E-factors (a measure of waste produced per unit of product).[2]

A New Paradigm: The Rise of Greener Synthetic Alternatives

In response to the growing need for sustainable chemical manufacturing, a new arsenal of synthetic methodologies has emerged. These greener routes offer milder reaction conditions, improved safety profiles, higher atom economy, and reduced environmental impact. Key advancements include transition-metal-catalyzed reactions, particularly those involving C-H activation, as well as methods utilizing alternative energy sources like microwave irradiation, photocatalysis, and ultrasound.[1]

This guide will now delve into a detailed comparison of these traditional and greener approaches, supported by experimental protocols and quantitative data.

Head-to-Head Comparison: Traditional Versus Greener Syntheses

To provide a clear and objective comparison, we will examine the synthesis of representative substituted isoquinolines using both a traditional and a greener approach.

Case Study 1: Synthesis of 3,4-Dihydroisoquinolines

Traditional Method: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a strong dehydrating agent.[3]

Reaction Mechanism:

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[3]

Bischler-Napieralski Mechanism Amide β-Arylethylamide Activated_Amide Activated Amide (e.g., with POCl₃) Amide->Activated_Amide Dehydrating Agent Nitrilium_Ion Nitrilium Ion Intermediate Activated_Amide->Nitrilium_Ion Elimination Cyclized_Intermediate Cyclized Cationic Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product Deprotonation

Caption: Mechanism of the Bischler-Napieralski Reaction.

Experimental Protocol: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

  • Reactants: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, phosphorus oxychloride (POCl₃), anhydrous toluene.

  • Procedure:

    • A solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser.

    • Phosphorus oxychloride is added cautiously to the solution.

    • The mixture is heated to reflux (approximately 110 °C) for 2 hours.

    • After cooling, the reaction mixture is poured onto ice and basified with a strong base (e.g., NaOH).

    • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated.

    • Purification is typically achieved by column chromatography or recrystallization.[4]

Greener Alternative: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines

  • Reactants: Ethyl 2-acyl-4,5-dimethoxyphenylacetate, ammonium acetate.

  • Procedure:

    • A mixture of the ethyl 2-acyl-4,5-dimethoxyphenylacetate and ammonium acetate is placed in a microwave-safe vessel.

    • The mixture is irradiated in a microwave reactor under solvent-free conditions for a short period (e.g., 5-15 minutes) at a specific temperature (e.g., 120-150 °C).

    • After cooling, the crude product is typically purified by simple recrystallization.[5]

Quantitative Comparison: Bischler-Napieralski vs. Microwave-Assisted Synthesis

ParameterTraditional Bischler-NapieralskiGreener Microwave-Assisted
Reaction Time Several hoursMinutes
Temperature High (reflux, >100 °C)Elevated, but for a short duration
Solvents Often hazardous (e.g., toluene, acetonitrile)Often solvent-free or in green solvents
Reagents Corrosive and hazardous (e.g., POCl₃, P₂O₅)Generally less hazardous
Yield Variable, often moderateOften good to excellent
Workup Extensive (quenching, extraction, purification)Often simple (filtration, recrystallization)
Energy Consumption High (prolonged heating)Lower (short reaction times)
Case Study 2: Synthesis of Tetrahydroisoquinolines

Traditional Method: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6]

Reaction Mechanism:

The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion that undergoes intramolecular cyclization.[6]

Pictet-Spengler Mechanism Amine_Aldehyde β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Amine_Aldehyde->Schiff_Base Condensation Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion Acid Catalyst (H+) Cyclized_Intermediate Spirocyclic Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Product Tetrahydroisoquinoline Cyclized_Intermediate->Product Rearomatization

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of 1-Substituted Tetrahydroisoquinolines

  • Reactants: A β-arylethylamine, an aldehyde or ketone, an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid), and a solvent (e.g., dichloromethane, methanol).

  • Procedure:

    • The β-arylethylamine is dissolved in the chosen solvent in a round-bottom flask.

    • The aldehyde or ketone is added, followed by the acid catalyst.

    • The reaction mixture is stirred at room temperature or heated to reflux for several hours to days.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is worked up by neutralization, extraction, and purification by chromatography or recrystallization.[7][8]

Greener Alternative: Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful green chemistry tool, enabling a wide range of chemical transformations under mild conditions using light as a renewable energy source.[9]

Experimental Protocol: Visible-Light-Mediated Synthesis of Tetrahydroisoquinolines

  • Reactants: A tertiary α-silylmethyl amine, an iridium-based photoredox catalyst, a base (e.g., cesium carbonate), and a solvent (e.g., dimethylformamide).

  • Procedure:

    • The reactants are combined in a reaction vessel.

    • The mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period.

    • The reaction proceeds via the formation of an α-aminoalkyl radical, which undergoes a 6-exo-trig cyclization.

    • The product is isolated and purified, often with simpler procedures than traditional methods.[10]

Quantitative Comparison: Pictet-Spengler vs. Photocatalytic Synthesis

ParameterTraditional Pictet-SpenglerGreener Photocatalytic
Reaction Time Hours to daysTypically hours
Temperature Room temperature to refluxRoom temperature
Solvents Often chlorinated solventsAprotic polar solvents
Reagents Strong acidsPhotocatalyst (catalytic amount)
Yield Variable, dependent on substrateGenerally moderate to high
Energy Consumption Can be high with prolonged heatingLow (energy-efficient LEDs)
Stereoselectivity Often requires chiral auxiliaries for asymmetric synthesisCan achieve high stereoselectivity with chiral catalysts

Expanding the Green Chemistry Toolbox for Isoquinoline Synthesis

Beyond microwave and photocatalytic methods, several other green synthetic strategies are gaining prominence:

  • Transition-Metal-Catalyzed C-H Activation: This atom-economical approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Rhodium and ruthenium catalysts have shown particular promise in the synthesis of isoquinolines and isoquinolinones.[11][12]

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. This technique has been successfully applied to the synthesis of various isoquinoline derivatives under mild conditions.[13]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety for hazardous reactions, and facile scalability. The synthesis of isoquinoline alkaloids in flow systems has demonstrated the potential for efficient and automated production.

Evaluating the "Greenness" of a Synthesis: Key Metrics

To objectively assess the environmental performance of a synthetic route, several green chemistry metrics can be employed:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final product.

  • E-Factor: The ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product.

While specific data for every isoquinoline synthesis is not always available, the general trend indicates that greener methods consistently outperform traditional routes in these key metrics due to reduced solvent usage, milder conditions, and higher efficiency.

Conclusion: A Greener Future for Isoquinoline Synthesis

The synthesis of substituted isoquinolines is undergoing a paradigm shift, moving away from the harsh and wasteful traditional methods towards more sustainable and efficient greener alternatives. As demonstrated, modern techniques such as microwave-assisted synthesis, photocatalysis, and transition-metal-catalyzed C-H activation offer significant advantages in terms of reduced reaction times, milder conditions, improved yields, and a substantially lower environmental footprint.

For researchers, scientists, and drug development professionals, embracing these greener synthetic routes is not only an ethical imperative but also a practical one. These methods can accelerate the discovery and development of novel isoquinoline-based therapeutics by providing more efficient and cost-effective access to a diverse range of molecular architectures. As the field continues to evolve, the integration of green chemistry principles will be paramount in shaping the future of isoquinoline synthesis.

References

A Comparative Guide to the Biological Activity of 6-Bromoisoquinolin-5-amine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. Among these, 6-Bromoisoquinolin-5-amine has emerged as a versatile building block, particularly in the pursuit of novel kinase inhibitors and anticancer agents. Its unique substitution pattern offers multiple avenues for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of the biological activities of various this compound analogs, supported by experimental data, to empower researchers in their drug discovery endeavors.

The this compound Core: A Foundation for Potent Bioactivity

This compound itself has been identified as a valuable chemical intermediate in the synthesis of potent inhibitors of key cellular targets. Notably, it has been recognized as a promising small-molecule binder of Bromodomain-containing Protein 4 (BRD4), a critical therapeutic target in various cancers such as acute myeloid leukemia and multiple myeloma.[1] The presence of the bromine atom at the 6-position and the amino group at the 5-position provides distinct chemical handles for the generation of diverse analog libraries, enabling the exploration of structure-activity relationships (SAR).

Comparative Analysis of Analog Classes

The strategic modification of the this compound scaffold has given rise to several classes of analogs with distinct biological profiles. Here, we delve into a comparative analysis of these analogs, focusing on their anticancer and kinase inhibitory activities.

Analogs with Modifications at the 5-Amino Group

Substitution at the 5-amino position has proven to be a fruitful strategy for modulating the biological activity of the isoquinoline core. By introducing various aryl and alkyl groups, researchers have been able to influence the potency and selectivity of these compounds.

While direct comparative studies on a series of N-substituted 6-bromoisoquinolin-5-amines are not extensively available in the public domain, we can draw parallels from the closely related quinazoline and quinoline scaffolds. For instance, in a series of 6-bromoquinazoline derivatives, the nature of the substituent on a side chain was found to significantly impact cytotoxic activity against cancer cell lines.[2][3][4] Specifically, the introduction of a fluoro-substituted phenyl moiety led to a potent compound with IC50 values in the sub-micromolar range against MCF-7 and SW480 cancer cell lines.[4] This suggests that the electronic and steric properties of the substituent play a crucial role in the interaction with the biological target.

Table 1: Hypothetical Comparative Anticancer Activity of N-Substituted this compound Analogs

Compound IDR Group (at 5-amino)Target Cell LineIC50 (µM) - Hypothetical
Parent HMCF-7>50
Analog 1A PhenylMCF-725.5
Analog 1B 4-FluorophenylMCF-710.2
Analog 1C 2,4-DichlorophenylMCF-71.8
Analog 1D BenzylMCF-735.1

This data is hypothetical and for illustrative purposes, based on SAR trends observed in related heterocyclic systems.

The rationale behind these hypothetical values lies in the established importance of aromatic and halogenated substituents in enhancing anticancer activity. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronic distribution of the entire molecule, potentially leading to stronger interactions with the target protein.

Analogs with Modifications on the Isoquinoline Ring

Alterations to the isoquinoline ring system itself, beyond the 5- and 6-positions, can also dramatically impact biological activity. For example, the introduction of additional substituents or the fusion of other heterocyclic rings can alter the molecule's shape, polarity, and ability to form key interactions with its target.

Studies on related quinoxaline derivatives have shown that substitutions at positions analogous to the 2 and 3 positions of the isoquinoline ring can significantly affect antiproliferative activity.[5] For instance, the presence of furan groups at these positions was found to be more favorable for activity than other substituents.[5]

Targeting Key Cellular Pathways: Kinase and Bromodomain Inhibition

A primary focus of research on this compound analogs has been their potential as inhibitors of protein kinases and bromodomains, two critical classes of targets in oncology.

Kinase Inhibition

The 4-anilino-quin(az)oline scaffold, which shares structural similarities with derivatives of this compound, is a well-established "hinge binder" that can modulate the activity of a wide range of kinases.[6] The kinome profile of these inhibitors is largely governed by the substitution patterns on the pendant arms of the scaffold.[6] The introduction of a difluoromethyl group onto a 6-bromoquinoline scaffold, for example, has been explored as a strategy to fine-tune kinase inhibitory potency and other drug-like properties.[7]

dot

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Analog This compound Analog Analog->RTK Inhibits ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BRD4_Inhibition_Workflow Start Start with This compound Synthesize Synthesize Analogs (Vary R groups) Start->Synthesize Screen Primary Screen: BRD4 Binding Assay Synthesize->Screen Hit_ID Identify Hits (IC50 < 1 µM) Screen->Hit_ID Hit_ID->Synthesize Inactive Analogs SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Potent Analogs Optimize Lead Optimization SAR->Optimize Preclinical Preclinical Studies Optimize->Preclinical

References

A Comparative Guide: UPLC-MS versus GC-MS for Impurity Profiling of Aromatic Amines in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Pharmaceutical Analyst

In the rigorous landscape of pharmaceutical development, ensuring the safety and purity of drug substances is paramount. Aromatic amines, a class of compounds frequently encountered as starting materials, intermediates, or degradation products, are of particular concern due to their potential carcinogenicity and genotoxicity.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control and profiling of such impurities.[2] The choice of analytical methodology is therefore not merely a technical decision but a critical component of a robust quality control strategy.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the impurity profiling of aromatic amines: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my aim is to move beyond a simple recitation of specifications and delve into the fundamental principles, practical workflows, and nuanced performance characteristics of each technique. We will explore the causality behind experimental choices, empowering you, the researcher, scientist, or drug development professional, to make informed decisions tailored to your specific analytical challenges.

The Analytical Imperative: Why Aromatic Amine Impurity Profiling Matters

Aromatic amine impurities can arise from various stages of the drug manufacturing process or during storage.[2] Their potential to be genotoxic means that even at trace levels, they can pose a significant risk to patient safety. The ICH M7 guideline, in particular, emphasizes the need for highly sensitive methods to control these impurities, often to levels as low as the Threshold of Toxicological Concern (TTC), which can be around 1.5 µ g/day .[3] This necessitates analytical techniques that offer not only high sensitivity but also unequivocal identification to support rigorous risk assessment.

Section 1: The Contenders - A Fundamental Overview

UPLC-MS: The Power of High-Resolution Liquid Phase Separations

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry has become a cornerstone of modern pharmaceutical analysis.[4] Its strength lies in its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, in their native state.

The Principle: UPLC utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in resolution, sensitivity, and speed compared to conventional HPLC.[5] The separation of aromatic amines is typically achieved using reversed-phase chromatography. The choice of stationary phase is critical; while traditional C18 columns rely on hydrophobic interactions, phases like Pentafluorophenyl (PFP) offer alternative selectivity mechanisms.[6] The electron-withdrawing nature of the fluorinated rings in PFP phases allows for unique interactions, such as π-π, dipole-dipole, and hydrogen bonding with aromatic amines, leading to enhanced separation of structurally similar isomers.[7][8][9]

Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray Ionization (ESI) is the most common ionization technique for this application, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+, providing clear molecular weight information.[1] Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[3]

GC-MS: The Gold Standard for Volatile and Semi-Volatile Analysis

Gas Chromatography-Mass Spectrometry is a mature and robust technique, long considered a gold standard for the analysis of volatile and semi-volatile compounds.[10] It offers exceptional chromatographic efficiency and, when coupled with a mass spectrometer, provides highly specific identification based on characteristic fragmentation patterns.

The Principle: In GC, analytes are vaporized and separated in a gaseous mobile phase as they pass through a capillary column. However, many aromatic amines are polar and have low volatility, making them unsuitable for direct GC analysis.[11] This fundamental challenge necessitates a critical extra step: derivatization . Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability, and to improve its chromatographic peak shape.[12] Common derivatization strategies for aromatic amines include:

  • Silylation: This process replaces active hydrogen atoms (e.g., in the amine group) with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. Silylation is a versatile technique, but the derivatives can be sensitive to moisture.[13][14]

  • Acylation: This involves introducing an acyl group, often from a fluorinated anhydride like trifluoroacetic anhydride (TFAA). This not only increases volatility but can also introduce electrophoric groups that enhance sensitivity for detectors like the Electron Capture Detector (ECD), though MS is more common in a pharmaceutical setting. Acylated derivatives are generally more stable than their silylated counterparts.[13][15]

Once derivatized, the analytes are separated on the GC column and detected by the mass spectrometer, typically using Electron Ionization (EI), which provides reproducible fragmentation patterns that can be searched against spectral libraries for confident identification.

Section 2: Head-to-Head Comparison - Performance and Practicality

The choice between UPLC-MS and GC-MS for aromatic amine impurity profiling is not straightforward and depends on a multitude of factors. Below is a comparative analysis of key performance parameters.

FeatureUPLC-MSGC-MSCausality and In-Depth Insights
Sample Throughput High Moderate to Low UPLC-MS methods are often faster due to shorter run times (typically <10 minutes) and the absence of a derivatization step.[16] Derivatization for GC-MS is a multi-step process involving reagent addition, heating, and cooling, which significantly adds to the overall analysis time per sample.[6]
Derivatization Not Required Mandatory Aromatic amines are directly amenable to UPLC-MS analysis in their native form.[3] For GC-MS, derivatization is essential to overcome the inherent polarity and low volatility of aromatic amines, making them suitable for gas-phase separation.[12]
Sensitivity (LOD/LOQ) Excellent (ng/mL to pg/mL) Excellent (pg/L to ng/mL) Both techniques offer excellent sensitivity, capable of reaching the stringent limits required for genotoxic impurities.[12][17] Tandem MS (MS/MS) in both UPLC and GC significantly enhances sensitivity and selectivity. The ultimate sensitivity is analyte and matrix-dependent.
Selectivity & Specificity High High UPLC-MS selectivity is derived from both the chromatographic separation (especially with specialized columns like PFP) and the mass-to-charge ratio detection.[6] GC-MS specificity is excellent due to the high-resolution capillary GC separation and the highly reproducible fragmentation patterns from Electron Ionization (EI), which are valuable for library matching.[10]
Matrix Effects Prone to Ion Suppression Prone to Signal Enhancement In UPLC-MS with ESI, co-eluting matrix components can compete for ionization, often leading to a suppression of the analyte signal.[15][18] In GC-MS, matrix components can coat active sites in the injector and column, protecting the analyte from degradation and leading to signal enhancement.[15] Both require careful method development and may necessitate the use of matrix-matched standards or isotopically labeled internal standards for accurate quantification.
Versatility High Moderate UPLC-MS is highly versatile and can analyze a broad range of polar, non-polar, thermally labile, and non-volatile compounds in a single run. This is advantageous when profiling for a diverse set of potential impurities. GC-MS is primarily limited to volatile and semi-volatile compounds or those that can be made so through derivatization.
Isomer Separation Often Superior Challenging The diverse stationary phase chemistries available for UPLC (e.g., PFP, C18) provide multiple interaction mechanisms that can be exploited for the separation of positional isomers, which can be a significant challenge in GC.[7][13]
Quantitative Performance Data Summary

The following table provides a summary of typical quantitative performance data for the analysis of aromatic amines by UPLC-MS/MS and GC-MS. It's important to note that these values are representative and can vary based on the specific analyte, matrix, and instrumentation.

ParameterUPLC-MS/MSGC-MS
Linearity (R²) >0.999[17]>0.99[12]
Accuracy (% Recovery) 75 - 114% for most analytes[17]Typically within 80 - 120%
Precision (%RSD) < 15.9% (inter-day)[17]< 15%[12]
Limit of Detection (LOD) 0.025 - 0.20 ng/mL[17]0.9 - 50 pg/L (analyte dependent)[12]
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL[17]Not always directly comparable, but in similar low ranges to LOD.[19]

Section 3: Experimental Protocols - A Practical Guide

To provide a tangible understanding of the workflows, this section details step-by-step methodologies for both UPLC-MS and GC-MS analysis of aromatic amine impurities.

UPLC-MS Experimental Workflow

The UPLC-MS workflow is characterized by its directness and speed, making it highly suitable for high-throughput screening and routine quality control.

Figure 1: UPLC-MS workflow for aromatic amine impurity profiling.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the drug substance into a volumetric flask.

    • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. The choice of diluent is critical to ensure analyte solubility and compatibility with the mobile phase.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter to remove particulates that could damage the UPLC system.[20]

  • UPLC-MS/MS Analysis:

    • LC System: A high-pressure gradient UPLC system.

    • Column: A Pentafluorophenyl (PFP) column (e.g., 100 mm x 2.1 mm, 1.7 µm). The PFP phase is chosen for its unique selectivity towards aromatic and halogenated compounds.[21]

    • Mobile Phase A: 0.1% Formic acid in water. The acid modifier helps to protonate the amine analytes, improving peak shape and ionization efficiency.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C, to ensure reproducible retention times.

    • MS System: A tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.

  • Data Processing:

    • Integrate the peaks for each aromatic amine impurity in the extracted ion chromatograms.

    • Quantify the impurities against a calibration curve prepared from certified reference standards.

    • Report the results as per regulatory requirements (e.g., percentage relative to the active pharmaceutical ingredient).

GC-MS Experimental Workflow

The GC-MS workflow is more involved due to the mandatory derivatization step. Careful optimization of this step is crucial for achieving accurate and reproducible results.

Figure 2: GC-MS workflow for aromatic amine impurity profiling.

Step-by-Step Methodology:

  • Sample Preparation and Extraction:

    • Dissolve a known amount of the drug substance in an appropriate solvent.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the aromatic amine impurities from the bulk active pharmaceutical ingredient (API).[22][23] This step is crucial to reduce matrix interference and concentrate the analytes. The choice between LLE and SPE depends on the analyte properties and matrix complexity, with SPE often offering cleaner extracts and higher throughput.[11]

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation Example):

    • To the dried extract, add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to redissolve the residue.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[6] BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst.

    • Tightly cap the reaction vial and heat at 70-80°C for 30-60 minutes. The heating step is necessary to drive the reaction to completion.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). This type of column is robust and provides good general separation for a wide range of derivatized compounds.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250-280 °C, to ensure complete vaporization of the derivatized analytes.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points. For example, start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS System: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: A combination of full scan mode (for identification of unknown impurities by library searching) and Selected Ion Monitoring (SIM) mode (for targeted quantification of known impurities with enhanced sensitivity).

  • Data Processing:

    • Identify impurities by comparing their retention times and mass spectra with those of reference standards or by searching against a spectral library (e.g., NIST).

    • Quantify the identified impurities using calibration curves prepared from derivatized reference standards.

Section 4: Conclusion - Making the Right Choice for Your Laboratory

Both UPLC-MS and GC-MS are highly capable techniques for the challenging task of profiling aromatic amine impurities in pharmaceutical products. The decision to employ one over the other is a strategic one, guided by the specific requirements of the analysis.

UPLC-MS is the clear choice when:

  • High throughput is a priority.

  • The impurities are thermally labile or non-volatile .

  • A diverse range of impurities with varying polarities needs to be analyzed in a single run.

  • Isomer separation is a known challenge.

  • The laboratory aims to avoid the use of derivatization reagents and streamline workflows.

GC-MS remains a powerful and relevant option, particularly when:

  • Analyzing for known volatile or semi-volatile aromatic amines .

  • Unequivocal identification through well-established EI fragmentation libraries is critical.

  • The laboratory has extensive existing expertise and validated methods for GC-MS.

  • Dealing with matrices that are less amenable to ESI, where signal enhancement in GC-MS might be advantageous.

Ultimately, a well-equipped pharmaceutical development laboratory may benefit from having access to both techniques. UPLC-MS can serve as the primary high-throughput screening tool, while GC-MS can be employed for confirmatory analysis or for specific volatile impurities. By understanding the fundamental principles and practical nuances of each method, you can build a robust, reliable, and regulatory-compliant strategy for ensuring the safety and quality of your pharmaceutical products.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromoisoquinolin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromoisoquinolin-5-amine (CAS 850198-02-6), a brominated isoquinoline derivative increasingly utilized as a chemical intermediate in medicinal chemistry research[1]. Adherence to these procedures is critical for minimizing risks to personnel and preventing environmental contamination.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structural classification as a halogenated aromatic amine provides a strong basis for a precautionary approach.

Key Hazard Considerations:

  • Toxicity of Aromatic Amines: Aromatic amines as a class are known for their potential health hazards, including carcinogenicity and mutagenicity. Many are lipid-soluble and can be readily absorbed through the skin[2].

  • Environmental Persistence of Halogenated Compounds: Brominated aromatic compounds, in general, exhibit limited biodegradability and a tendency to persist in the environment.[3] Some brominated compounds are known to be persistent, bioaccumulative, and toxic (PBT)[4].

  • Irritant Properties: Supplier safety data sheets indicate that this compound may cause skin, eye, and respiratory irritation[1]. Similar brominated quinoline and quinoxaline compounds are also classified as irritants[5][6][7][8].

  • Decomposition Products: Thermal degradation of halogenated aromatic compounds can lead to the formation of more toxic byproducts[9]. While the specific decomposition products of this compound are not detailed, the potential for hazardous emissions in case of fire or improper incineration must be considered.

Due to these potential hazards, this compound and any materials contaminated with it must be treated as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one to minimize errors and ensure safety.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal procedures for this compound must be conducted with appropriate safety measures in place.

  • Engineering Controls: All operations involving the handling of the solid compound or its solutions, including weighing, transfer, and the preparation of waste, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors[10].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield[5].

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling halogenated organic compounds.

    • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary[5][8].

Step 2: Waste Characterization and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. The primary reason for segregating halogenated organic waste is that it often requires specific incineration conditions to prevent the formation of toxic dioxins and furans.

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Rinsate from cleaning contaminated glassware.

    • Contaminated PPE (e.g., gloves).

  • Segregate as Halogenated Organic Waste. All waste containing this compound must be collected in a designated hazardous waste container for halogenated organic compounds[10][11]. Do not mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.

Step 3: Waste Collection and Container Management

The integrity and proper labeling of waste containers are essential for safe storage and transport.

  • Container Selection:

    • Liquid Waste: Use a chemically compatible, leak-proof container with a secure, screw-top cap. The container should be clearly designated for "Halogenated Organic Waste"[11]. Do not fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion[12].

    • Solid Waste: Use a designated, clearly labeled container for solid hazardous waste. This includes contaminated labware and PPE.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste"[10].

    • The full chemical name, "this compound," must be listed as a component of the waste. If other chemicals are present in the waste stream, they must also be listed[11].

    • Keep a log of the approximate quantities of each chemical added to the waste container[13].

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 start Waste Generation (this compound) ppe_check Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check fume_hood_check Work in a Chemical Fume Hood ppe_check->fume_hood_check waste_type Identify Waste Type fume_hood_check->waste_type solid_waste Solid Waste (Contaminated Labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Place in 'Solid Halogenated Hazardous Waste' Container solid_waste->solid_container liquid_container Place in 'Liquid Halogenated Organic Waste' Container liquid_waste->liquid_container label_solid Ensure Container is Labeled: 'Hazardous Waste' List all chemical components solid_container->label_solid label_liquid Ensure Container is Labeled: 'Hazardous Waste' List all chemical components Do not exceed 80% capacity liquid_container->label_liquid storage Store in Designated Satellite Accumulation Area label_solid->storage label_liquid->storage disposal_request Request Pickup from Environmental Health & Safety (EHS) storage->disposal_request end Disposal Complete disposal_request->end caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Step 4: Storage and Final Disposal
  • Interim Storage: Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked. Ensure that incompatible waste types (e.g., acids and bases) are stored in separate secondary containment[13].

  • Decontamination of Glassware: Glassware contaminated with this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone). The first two rinses must be collected as halogenated organic hazardous waste[10]. The third rinse can often be managed as non-halogenated waste, but institutional policies may vary.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[14][15]. Do not attempt to dispose of this chemical via the sanitary sewer system or as regular trash[16][17].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves a highly concentrated solution, evacuate the laboratory and contact EHS.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off any nearby ignition sources.

  • Contain the Spill: For small spills, use a spill kit with absorbent materials suitable for chemical spills.

  • Clean Up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place all materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazard profile and adhering to a stringent, well-documented disposal protocol, researchers can ensure a safe working environment and protect the broader ecosystem. This guide provides the necessary framework for achieving these goals, but it is incumbent upon each user to consult their institution's specific waste management policies and the compound's Safety Data Sheet (SDS) as the ultimate sources of information.

References

Navigating the Handling of 6-Bromoisoquinolin-5-amine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 6-Bromoisoquinolin-5-amine are routine. However, familiarity must not breed complacency, especially concerning safety. This guide provides an in-depth, logical framework for the selection and use of Personal Protective Equipment (PPE) when handling this and structurally similar compounds. Our goal is to build a culture of safety that extends beyond mere compliance, fostering a deep understanding of why each protective measure is critical.

Understanding the Risks: A Chemist's Perspective

While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its potential hazards from its chemical structure and data on related compounds. It is a brominated aromatic amine, a class of compounds often associated with skin and eye irritation, and potential respiratory tract irritation.[1][2][3] Some related brominated quinolines and quinoxalines are also classified as toxic if swallowed or in contact with skin.[4][5] Therefore, a cautious and well-informed approach to PPE is paramount.

The operational and disposal plans for this compound should be designed with these potential hazards in mind, ensuring that every step, from weighing the solid to the final disposal of waste, is conducted with the appropriate level of protection.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all checklist but a dynamic risk assessment. The appropriate level of protection depends on the scale of the operation, the physical form of the chemical (solid or in solution), and the potential for aerosol generation. The following sections detail the essential PPE and the rationale behind their use.

Table 1: Recommended PPE for Handling this compound
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small scale, <1g) in a ventilated enclosure Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
Reactions and work-up procedures (small to medium scale, 1-10g) Chemical splash gogglesNitrile or neoprene gloves (double-gloving)Laboratory coatRecommended if there is a potential for aerosol generation or if not in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Large-scale operations (>10g) or potential for significant aerosolization Face shield over chemical splash gogglesChemical-resistant gloves (e.g., neoprene or Viton)Chemical-resistant apron over a laboratory coatMandatory. A full-face respirator with organic vapor cartridges or a powered air-purifying respirator (PAPR) should be considered.
Cleaning spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with appropriate cartridges

A Step-by-Step Guide to Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start with clean hands.

  • Gown/Lab Coat: Don the laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a seal check if using a respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands.

  • Gown/Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove eye and face protection from the back.

  • Respiratory Protection: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Identify Task: - Weighing - Solution Prep - Reaction - Spill Cleanup start->task scale Determine Scale: - Small (<1g) - Medium (1-10g) - Large (>10g) task->scale aerosol Assess Aerosolization Potential scale->aerosol level_d Level D: - Safety Glasses - Lab Coat - Single Gloves aerosol->level_d Low (e.g., Small scale weighing in fume hood) level_c Level C: - Goggles - Lab Coat - Double Gloves - Respirator (optional) aerosol->level_c Medium (e.g., Reactions with some potential for splashing) level_b Level B: - Face Shield & Goggles - Chem-Resistant Apron - Heavy-Duty Gloves - Respirator (Mandatory) aerosol->level_b High (e.g., Large scale work, spill cleanup) proceed Proceed with Experiment level_d->proceed level_c->proceed level_b->proceed disposal Follow Waste Disposal Protocol proceed->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoisoquinolin-5-amine
Reactant of Route 2
Reactant of Route 2
6-Bromoisoquinolin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.